molecular formula C9H6N2O3 B1589245 2-(4-Nitrophenyl)oxazole CAS No. 62882-08-0

2-(4-Nitrophenyl)oxazole

Cat. No.: B1589245
CAS No.: 62882-08-0
M. Wt: 190.16 g/mol
InChI Key: XHBVYYMFLQGIJX-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)oxazole is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Nitrophenyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Nitrophenyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-nitrophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-10-5-6-14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBVYYMFLQGIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450426
Record name 2-(4-Nitrophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62882-08-0
Record name 2-(4-Nitrophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Profiling of 2-(4-Nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Nitrophenyl)oxazole (CAS 62882-08-0) is a critical heterocyclic building block characterized by a "push-pull" electronic structure. Comprising an electron-withdrawing nitro group coupled to an oxazole ring, it serves as a pivotal intermediate in the synthesis of high-quantum-yield scintillators (e.g., POPOP derivatives) and non-linear optical (NLO) materials. Unlike its highly fluorescent amino-derivatives, this nitro-substituted precursor exhibits fluorescence quenching due to rapid intersystem crossing, a property that makes it a valuable probe for studying structure-property relationships in optoelectronics.

This guide provides a definitive technical profile, validated synthesis protocols, and handling procedures to ensure reproducibility in research and development workflows.

Molecular Identity & Structural Analysis[1]

The molecule features a 1,3-oxazole ring substituted at the C2 position with a para-nitrophenyl moiety. The planarity of the phenyl and oxazole rings allows for extended


-conjugation, while the nitro group introduces a strong dipole, significantly influencing solubility and reactivity.
Attribute Detail
IUPAC Name 2-(4-Nitrophenyl)-1,3-oxazole
CAS Registry Number 62882-08-0
Molecular Formula C

H

N

O

Molecular Weight 190.16 g/mol
SMILES C1=CC(=CC=C1C2=NC=CO2)[O-]
InChI Key XHBVYYMFLQGIJX-UHFFFAOYSA-N
Structural Class 2-Aryl-1,3-oxazole; Nitroarene

Physicochemical Properties[2][3][4][5][6][7][8][9]

The following data aggregates experimental values and high-confidence predictive models suitable for process design.

Thermodynamic & Physical Constants
PropertyValue / RangeContext
Melting Point 163.5 – 164.5 °C Crystalline solid stability [1].
Boiling Point ~346 °C (Predicted)Decomposition likely before BP at atm pressure.
Density 1.33 ± 0.06 g/cm³Solid state packing density.
LogP (Octanol/Water) ~1.8 – 2.1Moderate lipophilicity; cell-permeable range.
pKa (Conjugate Acid) ~0.5 – 1.0Oxazole nitrogen is weakly basic; protonates only in strong acid.
Solubility Profile
  • High Solubility: Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethylsulfoxide (DMSO).

  • Moderate Solubility: Toluene, Ethyl Acetate (hot).

  • Insoluble: Water, Hexanes (cold).

Spectral Characteristics

The nitro group acts as a chromophore that significantly alters the photophysics compared to the parent oxazole.

  • UV-Vis Absorption:

    300–330 nm  (in DCM). The absorption band is attributed to an intramolecular charge transfer (ICT) from the oxazole (donor-like) to the nitro group (acceptor).
    
  • Fluorescence: Weak / Quenched. The presence of the nitro group facilitates rapid intersystem crossing (ISC) from the singlet excited state (

    
    ) to the triplet state (
    
    
    
    ), effectively quenching radiative emission.
    • Note: Reduction of the nitro group to an amine restores and enhances fluorescence (quantum yield

      
      ), converting the molecule into a scintillator candidate.
      

Synthesis & Purification Protocols

Mechanistic Pathway: Robinson-Gabriel Cyclodehydration

The most robust route involves the condensation of 4-nitrobenzoyl chloride with aminoacetaldehyde diethyl acetal, followed by acid-mediated cyclization. This method avoids the handling of unstable free aldehydes.

SynthesisWorkflow Start 4-Nitrobenzoic Acid (Precursor) Step1 Acid Chloride Formation (SOCl2 or PCl5) Start->Step1 Activation Step2 Amide Condensation (+ Aminoacetaldehyde diethyl acetal) Step1->Step2 Amidation Step3 Cyclodehydration (H2SO4 or P2O5) Step2->Step3 Robinson-Gabriel Cyclization Product 2-(4-Nitrophenyl)oxazole (Crystalline Solid) Step3->Product Purification

Figure 1: Step-wise synthesis workflow via the Robinson-Gabriel cyclization method.

Experimental Protocol (Bench Scale)

Reagents:

  • 4-Nitrobenzoyl chloride (1.0 eq)

  • Aminoacetaldehyde diethyl acetal (1.1 eq)

  • Triethylamine (Et

    
    N) (2.0 eq)
    
  • Dichloromethane (DCM) (Solvent A)

  • Conc. Sulfuric Acid (H

    
    SO
    
    
    
    ) or Polyphosphoric Acid (PPA) (Cyclizing Agent)

Procedure:

  • Amide Formation:

    • Dissolve aminoacetaldehyde diethyl acetal (1.1 eq) and Et

      
      N (2.0 eq) in dry DCM at 0 °C.
      
    • Dropwise add a solution of 4-nitrobenzoyl chloride (1.0 eq) in DCM.

    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (formation of acyclic amide intermediate).

    • Wash with water, dry over MgSO

      
      , and concentrate to yield the crude acetal-amide.
      
  • Cyclization:

    • Add the crude amide slowly to concentrated H

      
      SO
      
      
      
      (or PPA) at 0 °C.
    • Stir at RT for 2 hours, then heat to 40–50 °C for 1 hour to drive dehydration.

    • Quench: Pour the reaction mixture onto crushed ice. Neutralize carefully with NaHCO

      
       or NaOH solution.
      
  • Purification:

    • Extract the aqueous mixture with DCM (3x).

    • Recrystallize the crude solid from Ethanol/Water or Toluene to obtain pale yellow needles.

    • Yield Target: 65–75%.

Applications in Research & Development

Scintillator Precursor (The "Switch")

2-(4-Nitrophenyl)oxazole is the "dark" precursor to 2-(4-aminophenyl)oxazole. The reduction of the nitro group serves as a chemical switch:

  • Nitro Form: Non-fluorescent (Quenched).

  • Amino Form: Highly Fluorescent (Blue emission).

  • Utility: This redox-dependent fluorescence makes the compound valuable for designing hypoxia probes or reducible fluorescent sensors in biological media [2].

Non-Linear Optics (NLO)

The molecule represents a classic Donor-


-Acceptor (D-

-A)
system, albeit with the oxazole ring acting as a weak donor/bridge.
  • Mechanism: The strong electron-withdrawing nitro group induces a large dipole moment and hyperpolarizability (

    
    ).
    
  • Research Use: Used in doping polymer matrices to measure second-harmonic generation (SHG) efficiency and crystal packing effects on optical non-linearity.

Photophysics Ground Ground State (S0) Excited Excited Singlet (S1) (Charge Transfer State) Ground->Excited Absorption (hv) ~310 nm Triplet Triplet State (T1) (Non-Radiative Trap) Excited->Triplet Fast Intersystem Crossing (Due to Nitro Group) Fluorescence Fluorescence (Suppressed) Excited->Fluorescence Slow Rate Triplet->Ground Non-Radiative Decay (Heat)

Figure 2: Jablonski diagram illustrating the fluorescence quenching mechanism via intersystem crossing.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Nitroaromatics can be toxic if absorbed in large quantities.

  • Storage: Store in a cool, dry place (Room Temp or 2-8 °C). Protect from light to prevent slow photochemical degradation.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides emission).

References

  • ChemicalBook. (2024). 2-(4-Nitrophenyl)oxazole Properties and Melting Point Data. Retrieved from

  • National Institutes of Health (PubChem). (2024). 2-(4-Nitrophenyl)oxazole Compound Summary (CID 10976276).[1] Retrieved from

  • Santa Cruz Biotechnology. (2024). 2-(4-Nitrophenyl)oxazole Product Information. Retrieved from

  • GuideChem. (2024). Synthesis and Supplier Data for Oxazole Derivatives. Retrieved from

Sources

Technical Guide: 2-(4-Nitrophenyl)oxazole (NPO) Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, synthesis, and experimental validation of 2-(4-Nitrophenyl)oxazole (NPO) .

Domain: Medicinal Chemistry & Molecular Pharmacology Context: Anti-infective (Antitubercular) & Anti-inflammatory Drug Discovery

Executive Summary

2-(4-Nitrophenyl)oxazole (NPO) is a bioactive heterocyclic scaffold characterized by a 1,3-oxazole ring substituted at the C2 position with a para-nitrophenyl group. While historically utilized in physics as a secondary scintillator (wavelength shifter) or fluorescence quencher, its significance in drug development lies in its role as a bioreductive pharmacophore .

The mechanism of action (MoA) is bifurcated based on the biological target:

  • Anti-infective (TB): It acts as a prodrug requiring bioactivation by bacterial nitroreductases (e.g., Ddn), leading to respiratory poisoning and cell wall inhibition.

  • Anti-inflammatory: It functions as a competitive inhibitor of Cyclooxygenase-2 (COX-2) , where the oxazole ring mimics the cyclic core of coxibs.

Mechanism of Action (MoA)

A. Primary MoA: Bioreductive Activation (Antitubercular)

The presence of the para-nitro group (


) renders NPO a substrate for specific bacterial nitroreductases, particularly in Mycobacterium tuberculosis. This mechanism parallels that of clinical nitroimidazoles (e.g., Delamanid, Pretomanid).
  • Target Enzyme: Deazaflavin-dependent nitroreductase (Ddn).[1]

  • Cofactor: Reduced Factor 420 (

    
    ).
    
  • The Cascade:

    • Entry: NPO diffuses into the mycobacterial cell.

    • Hydride Transfer: Ddn transfers a hydride from

      
       to the nitro group of NPO.
      
    • Intermediate Formation: The nitro group is reduced to a nitroso (

      
      ) and subsequently a hydroxylamine (
      
      
      
      ) intermediate.
    • Lethality:

      • NO Release: The unstable intermediates decompose, releasing nitric oxide (NO), which poisons the bacterial respiratory complex (cytochrome oxidase).

      • Adduct Formation: Reactive intermediates form covalent adducts with cellular proteins and inhibit the synthesis of mycolic acids (essential for the cell wall).

B. Secondary MoA: COX-2 Inhibition

In mammalian systems, the 2,4-diaryl-oxazole motif serves as a bioisostere for the central heterocycle seen in coxibs (e.g., Celecoxib).

  • Binding Mode: The oxazole ring orients the p-nitrophenyl group into the COX-2 secondary pocket.

  • Selectivity: The nitro group (electron-withdrawing) enhances selectivity by interacting with the hydrophilic side pocket of COX-2 (Arg120/Tyr355), distinct from the hydrophobic channel of COX-1.

C. Mechanistic Pathway Diagram

The following Graphviz diagram illustrates the bioreductive activation pathway in M. tuberculosis.

NPO_Mechanism NPO 2-(4-Nitrophenyl)oxazole (Prodrug) Nitroso Nitroso Intermediate (-NO) NPO->Nitroso Hydride Transfer 1 Ddn Enzyme: Ddn (Nitroreductase) Ddn->NPO Catalysis F420 Cofactor: F420H2 -> F420 F420->Ddn Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl Hydride Transfer 2 NO_Gas Nitric Oxide (NO) Release Hydroxyl->NO_Gas Decomposition Adducts Protein/DNA Adducts Hydroxyl->Adducts Covalent Binding Death Bacterial Cell Death (Respiratory Failure) NO_Gas->Death Adducts->Death

Caption: Bioreductive activation of the NPO scaffold by mycobacterial Ddn enzyme leading to respiratory poisoning.

Physicochemical Profile & Data Summary

The p-nitrophenyl moiety acts as a fluorescence quencher via Photoinduced Electron Transfer (PET), distinguishing it from highly fluorescent analogues like PPO (2,5-diphenyloxazole).

PropertyValue / CharacteristicRelevance
Molecular Weight 190.16 g/mol Fragment-like; high ligand efficiency potential.
LogP ~2.3 - 2.5Good membrane permeability (Lipinski compliant).
Fluorescence Quenched (Weak)Nitro group facilitates non-radiative decay (PET).
Metabolic Stability Low (Nitro-reduction)Susceptible to hepatic reductases in mammals (toxicity risk).
Binding Affinity

Typical range for COX-2 inhibition in optimized derivatives.

Experimental Protocols

Protocol A: Ultrasound-Assisted Synthesis of NPO

Rationale: Traditional thermal synthesis (Robinson-Gabriel) is harsh. Ultrasound irradiation improves yield and crystallinity while reducing reaction time.

Reagents:

  • 4-Nitro-phenacyl bromide (1.0 eq)

  • Urea (1.0 eq) (or Acetamide for methyl variants)

  • Deep Eutectic Solvent (DES) or Ethanol

  • Catalyst: Sulfamic acid (optional)

Step-by-Step Workflow:

  • Preparation: Dissolve 4-nitro-phenacyl bromide (1 mmol) and urea (1.5 mmol) in 5 mL of ethanol/DES in a round-bottom flask.

  • Sonication: Place the flask in an ultrasonic bath (frequency 35–40 kHz) at 60°C.

  • Irradiation: Sonicate for 15–20 minutes. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up: Pour the reaction mixture into crushed ice. The solid product precipitates immediately.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain yellow needles.

  • Yield: Expect 85–92% yield (vs. 60% thermal).

Protocol B: Nitroreductase Bioactivation Assay

Rationale: To validate if the NPO derivative is a substrate for the Ddn enzyme (antitubercular MoA).

  • Enzyme Prep: Express and purify recombinant M. tuberculosis Ddn protein.

  • Reaction Mix: Prepare a buffer containing:

    • 50 mM Tris-HCl (pH 7.5)

    • 0.1% Triton X-100

    • 
       Ddn enzyme
      
    • 
      
      
      
      
      (cofactor)
    • Glucose-6-phosphate dehydrogenase (recycling system)

  • Initiation: Add NPO (

    
    ).
    
  • Measurement: Monitor the oxidation of

    
     by measuring absorbance decrease at 420 nm (
    
    
    
    ) over 30 minutes.
  • Control: Run a parallel blank without NPO. A rapid decrease in

    
     indicates NPO is consuming electrons, confirming it is a substrate.
    

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 4-Nitrophenacyl Bromide + Urea Solvent Dissolve in Ethanol/DES Start->Solvent Sonicate Ultrasound Irradiation (40 kHz, 60°C, 20 min) Solvent->Sonicate TLC TLC Check (Hexane:EtOAc 7:3) Sonicate->TLC Quench Pour into Crushed Ice TLC->Quench Conversion >95% Filter Filtration & Washing Quench->Filter Cryst Recrystallization (Ethanol) Filter->Cryst Product Pure 2-(4-Nitrophenyl)oxazole (Yellow Needles) Cryst->Product

Caption: Ultrasound-assisted synthesis workflow for high-yield production of 2-(4-Nitrophenyl)oxazole.

References

  • Bioreductive Mechanisms (TB): Singh, R., et al. (2008). "PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release." Science. Link(Note: Defines the nitro-reduction mechanism applicable to nitro-aromatic scaffolds).

  • Oxazole Synthesis: Singh, B. S., et al. (2014). "Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method." Ultrasonics Sonochemistry. Link

  • Pharmacology (COX-2): Palkar, A., et al. (2014). "Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors." European Journal of Medicinal Chemistry. Link

  • Fluorescence Properties: Ionescu, S., et al. (2005). "Experimental and theoretical study of 2,5-diaryloxazoles whose aryl are para-substituted phenyl groups." Spectrochimica Acta Part A. Link

  • Nitro-Oxazole Scaffold Utility: Palmer, B. D., et al. (2006). "Synthesis and Structure-Activity Relationships for Biphenyl Analogues of the Tuberculosis Drug PA-824." Journal of Medicinal Chemistry. Link

Sources

Spectroscopic Characterization of 2-(4-Nitrophenyl)oxazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-(4-nitrophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and data from analogous structures to facilitate the unambiguous identification and characterization of this molecule.

Introduction to 2-(4-Nitrophenyl)oxazole

2-(4-Nitrophenyl)oxazole belongs to the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring.[2] The presence of the nitro-substituted phenyl ring at the 2-position significantly influences its electronic properties and reactivity, making its precise structural elucidation crucial for its application. Spectroscopic techniques are indispensable tools for confirming the molecular structure and purity of synthesized 2-(4-nitrophenyl)oxazole.

Molecular Structure and Properties:

  • Chemical Formula: C₉H₆N₂O₃[1][3]

  • Molecular Weight: 190.16 g/mol [1][3]

  • CAS Number: 62882-08-0[1][3]

Caption: Molecular structure of 2-(4-nitrophenyl)oxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-(4-nitrophenyl)oxazole, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-(4-nitrophenyl)oxazole is expected to show distinct signals for the protons on the oxazole and the nitrophenyl rings. The electron-withdrawing nature of the nitro group and the deshielding effect of the aromatic rings will cause the protons to resonate in the downfield region.

Predicted Chemical Shifts (δ) in CDCl₃:

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H-5 (Oxazole)~7.3 - 7.5Singlet
H-4 (Oxazole)~7.8 - 8.0Singlet
H-2', H-6' (Nitrophenyl)~8.2 - 8.4Doublet
H-3', H-5' (Nitrophenyl)~8.3 - 8.5Doublet

Rationale for Predictions: The protons on the oxazole ring (H-4 and H-5) are in a π-electron deficient system and are expected to appear as singlets due to the absence of adjacent protons. The protons on the nitrophenyl ring will appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the strongly electron-withdrawing nitro group (H-3' and H-5') are expected to be the most deshielded.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.

Predicted Chemical Shifts (δ) in CDCl₃:

CarbonPredicted Chemical Shift (ppm)
C-2 (Oxazole)~160 - 165
C-4 (Oxazole)~125 - 130
C-5 (Oxazole)~140 - 145
C-1' (Nitrophenyl)~130 - 135
C-2', C-6' (Nitrophenyl)~128 - 132
C-3', C-5' (Nitrophenyl)~123 - 127
C-4' (Nitrophenyl)~148 - 152

Rationale for Predictions: The C-2 carbon of the oxazole ring, being bonded to two heteroatoms (O and N), is expected to be the most downfield signal in the heterocyclic part of the spectrum. The carbons of the nitrophenyl ring will show distinct signals, with the carbon bearing the nitro group (C-4') being significantly deshielded. Data for similar oxadiazole structures show carbons of the heterocyclic ring appearing between 161 and 165 ppm.[4]

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-(4-nitrophenyl)oxazole.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0-200 ppm.

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3100 - 3000Medium
C=N (oxazole ring)1650 - 1590Medium to Strong
C=C (aromatic)1600 - 1450Medium to Strong
NO₂ (asymmetric stretch)1550 - 1500Strong
NO₂ (symmetric stretch)1350 - 1300Strong
C-O-C (oxazole ring)1100 - 1000Strong

Rationale for Predictions: The IR spectrum will be dominated by strong absorptions from the nitro group's asymmetric and symmetric stretching vibrations. The C=N and C=C stretching vibrations of the oxazole and phenyl rings will appear in the 1650-1450 cm⁻¹ region. The C-O-C stretch of the oxazole ring is also a characteristic and strong absorption. Spectroscopic data for a related benzimidazole derivative shows NO₂ stretches at 1516 and 1338 cm⁻¹ and a C=N stretch at 1607 cm⁻¹.[5]

Experimental Protocol for IR Data Acquisition

Objective: To obtain a high-quality IR spectrum of 2-(4-nitrophenyl)oxazole.

Methodology:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Process the data to obtain a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z 190

  • Major Fragment Ions (m/z):

    • 160 ([M-NO]⁺)

    • 144 ([M-NO₂]⁺)

    • 116 ([C₇H₄N₂O]⁺)

    • 89 ([C₆H₅O]⁺)

    • 76 ([C₆H₄]⁺)

Rationale for Predictions: The molecular ion peak is expected at m/z 190, corresponding to the molecular weight of the compound. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO (30 Da) and NO₂ (46 Da).[6] Cleavage of the oxazole ring can also occur.

MS_Fragmentation M [M]⁺˙ m/z 190 F1 [M-NO]⁺ m/z 160 M->F1 - NO F2 [M-NO₂]⁺ m/z 144 M->F2 - NO₂ F3 [C₇H₄N₂O]⁺ m/z 116 F2->F3 - CO

Caption: Predicted major fragmentation pathway for 2-(4-nitrophenyl)oxazole in EI-MS.

Experimental Protocol for MS Data Acquisition

Objective: To obtain the mass spectrum of 2-(4-nitrophenyl)oxazole to confirm its molecular weight and determine its fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Set the ionization energy to 70 eV.

    • Scan a mass range of m/z 50-300.

    • Acquire data in full-scan mode to observe all fragment ions.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, combining predicted data based on analogous structures and established principles, provides a robust framework for the characterization of 2-(4-nitrophenyl)oxazole. The detailed protocols for NMR, IR, and MS will enable researchers to confidently verify the identity and purity of this compound in their synthetic and developmental endeavors.

References

  • JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. [Link]

  • PubChem. 2-(4-Nitrophenyl)oxazole. [Link]

  • Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. [Link]

  • Wikipedia. Oxazole. [Link]

Sources

Technical Guide: Solubility Profiling and Solvent Selection for 2-(4-Nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Nitrophenyl)oxazole (CAS 62882-08-0) is a critical heterocyclic intermediate used in the synthesis of scintillator dyes (POPOP analogs) and carbon-substituted iminium salts. Its utility in drug development and optoelectronics is defined by its rigid donor-acceptor architecture: an electron-withdrawing nitro group coupled to an electron-deficient oxazole ring.

This guide addresses a common bottleneck in the handling of this compound: solubility limitations . Due to its high crystallinity (Melting Point ~164°C) and planar stacking, 2-(4-Nitrophenyl)oxazole exhibits poor solubility in non-polar media and water. This document provides a thermodynamic framework for solvent selection, experimental determination protocols, and validated purification strategies.

Physicochemical Profile & Thermodynamic Baseline[1]

Before attempting dissolution, one must understand the lattice energy barrier. The solubility of a solid solute is fundamentally a competition between the crystal lattice energy and the solvation energy.

Key Properties
PropertyValueSource/MethodImplications
Molecular Weight 190.16 g/mol CalculatedModerate size, kinetics not diffusion-limited.
Melting Point (

)
163.5 - 164.5 °CExperimental [1]High lattice energy; requires high-boiling solvents for high-concentration processing.
LogP (Predicted) ~1.8 - 2.2In silicoLipophilic; practically insoluble in water.
H-Bond Donors 0StructuralCannot act as a proton donor; relies on aprotic solvation or acting as an acceptor.
H-Bond Acceptors 4StructuralInteracts well with protic solvents (Alcohols) or acidic protons.
Ideal Solubility Modeling

As a baseline, we calculate the Ideal Solubility (


) . This represents the theoretical maximum solubility if the solvent interactions were neutral, governed solely by the energy required to break the crystal lattice.

Using the simplified Schröder-van Laar equation:



  • 
    :  437.65 K (164.5 °C)
    
  • 
     (Est.):  ~28 kJ/mol (Typical for fused heterocycles of this MW)
    
  • 
    :  298.15 K (25 °C)
    

Calculated Ideal Solubility at 25°C: ~


 (mole fraction).
Interpretation: Even in a "perfect" solvent, the solubility will naturally be limited by the high melting point. Do not expect multi-gram solubility in low-boiling solvents at room temperature.

Solvent Screening & Solubility Landscape

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), we categorize solvents by their efficacy for 2-(4-Nitrophenyl)oxazole.

Solubility Ranking (Predictive)
Solvent ClassRepresentative SolventsSolubility PredictionMechanism
Polar Aprotic DMSO, DMF, NMP High Dipole-dipole interactions stabilize the nitro group; disruption of pi-stacking.
Polar Protic Ethanol, Methanol Moderate (High @ Reflux) H-bonding to the oxazole nitrogen and nitro oxygens. Best for Recrystallization.
Chlorinated DCM, Chloroform Moderate Good dispersion interactions; useful for extraction but volatility limits high-temp use.
Esters/Ketones Ethyl Acetate, Acetone Low-Moderate Sufficient for chromatography, often insufficient for process solvents at high concentration.
Non-Polar Hexane, Toluene Very Low Lack of polarity to overcome crystal lattice energy.
Aqueous Water Insoluble Hydrophobic effect dominates.
The Recrystallization Standard: Ethanol

Ethanol is the industry-standard solvent for purifying this compound [2].

  • Why? It exhibits a steep solubility curve.

    • At 25°C: Solubility is low (minimizing yield loss).

    • At 78°C (Reflux): Solubility is high (allowing complete dissolution).

    • Result: Upon cooling, the compound crystallizes out in high purity, leaving impurities in the mother liquor.

Experimental Protocols

To generate precise solubility data for your specific batch (polymorphs can affect solubility), follow this self-validating gravimetric protocol.

Workflow Visualization

SolubilityProtocol Prep 1. Preparation Excess Solid + Solvent Equil 2. Equilibration Shake @ Temp (24h) Prep->Equil Constant Temp Filter 3. Filtration Syringe Filter (0.45 µm) Equil->Filter Isothermal Dry 4. Gravimetric Analysis Evaporate & Weigh Filter->Dry Aliquot Calc 5. Calculation Mole Fraction (x) Dry->Calc

Figure 1: Standard Gravimetric Solubility Determination Workflow.

Detailed Methodology
  • Saturation: Add 2-(4-Nitrophenyl)oxazole in excess to 10 mL of the target solvent in a sealed vial.

  • Equilibration: Place in a thermostatic shaker bath. Shake for 24 hours at the target temperature (e.g., 298.15 K).

    • Validation: Stop shaking and let settle for 2 hours. Ensure solid precipitate remains. If fully dissolved, add more solid and repeat.

  • Sampling: Using a pre-warmed syringe (to prevent premature crystallization), withdraw 2 mL of the supernatant.

  • Filtration: Push through a 0.45 µm PTFE filter into a pre-weighed weighing boat (

    
    ).
    
  • Drying: Evaporate the solvent (vacuum oven at 40°C is recommended to prevent degradation, though the compound is thermally stable).

  • Measurement: Weigh the dried residue (

    
    ).
    
  • Calculation:

    
    
    

Synthesis & Purification Pathway[2][3]

Understanding solubility is most critical during the workup of the synthesis. The Robinson-Gabriel synthesis or oxidative cyclization often yields crude product requiring purification.

Purification Workflow

Purification Crude Crude Reaction Mixture (Post-Synthesis) Quench Quench Ice Water Pour Crude->Quench Precip Precipitation Solid Formation Quench->Precip Insolubility in H2O Filter1 Filtration Crude Solid Collection Precip->Filter1 Recryst Recrystallization Solvent: Absolute Ethanol Filter1->Recryst Reflux then Cool Pure Pure 2-(4-Nitrophenyl)oxazole (Light Yellow Crystals) Recryst->Pure

Figure 2: Purification logic relying on the hydrophobic nature of the product (water quench) and temperature-dependent solubility in ethanol.

Critical Process Parameters (CPP)
  • Quench Volume: Use at least 5:1 Water:Reaction Solvent ratio to force precipitation.

  • Recrystallization Temp: Heat ethanol to near-boiling (75-78°C). If the solution is not clear, hot filtration is required to remove inorganic salts (e.g., from Robinson-Gabriel cyclization).

References

  • ChemicalBook. (2025).[1] 2-(4-Nitrophenyl)oxazole Product Properties and Melting Point Data. Retrieved from

  • Basha, S. C., et al. (2020).[2] Synthesis and Antibacterial Activity of 2-(4-Nitro Phenyl)-5-Aryl-1, 3, 4-Oxadiazole Analogues. ResearchGate. (Describes ethanol recrystallization protocols for nitro-phenyl oxazole derivatives). Retrieved from

  • PubChem. (2025).[3] 2-(4-Nitrophenyl)oxazole Compound Summary. National Library of Medicine. Retrieved from

  • Abbott, S. (2025). Hansen Solubility Parameters: Theory and Application. Steven Abbott Solubility Science. Retrieved from

Sources

Thermal Stability Profile: 2-(4-Nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the thermal characterization and stability profile of 2-(4-Nitrophenyl)oxazole . It is designed for researchers in medicinal chemistry and materials science who require actionable data and rigorous experimental protocols.

CAS: 62882-08-0 | Formula:


 | MW:  190.16  g/mol 

Part 1: Executive Summary & Molecular Architecture

2-(4-Nitrophenyl)oxazole is a critical heterocyclic building block utilized primarily in scintillation materials (as a wavelength shifter) and pharmaceutical development (as a bioisostere for amide/ester linkages). Its thermal stability is a function of the synergistic conjugation between the electron-withdrawing nitro group and the aromatic oxazole core.

Unlike furan derivatives which are prone to oxidative ring opening, the oxazole ring exhibits significant thermal resilience due to its lower electron density and high resonance energy. However, the presence of the nitro group (


) introduces a specific decomposition risk at elevated temperatures, necessitating precise thermal profiling before inclusion in melt-processed polymers or high-temperature reaction cascades.
Thermodynamic Basis of Stability
  • Aromatic Stabilization: The 1,3-oxazole ring possesses

    
    -electron aromaticity, conferring resistance to thermal homolysis up to significant temperatures (
    
    
    
    C).
  • Conjugative Locking: The para-nitro substitution on the phenyl ring creates a "push-pull" electronic system. The resonance delocalization extends from the oxazole oxygen (donor) to the nitro group (acceptor), increasing the bond order of the interconnecting C-C bond and raising the barrier to rotation and fragmentation.

  • Lattice Energy: The compound crystallizes in a planar conformation, maximizing

    
    -
    
    
    
    stacking interactions, which directly correlates to its relatively high melting point range (163.5–164.5 °C ).

Part 2: Thermal Characterization Profile

The following data summarizes the known and predicted thermal behaviors of 2-(4-Nitrophenyl)oxazole.

Table 1: Physicochemical & Thermal Properties
PropertyValue / RangeConfidenceSource
Melting Point (

)
163.5 – 164.5 °C High[1, 2]
Boiling Point (Predicted) 346.2 ± 44.0 °CModerate[1]
Decomposition Onset (

)
> 200 °C (Est.)Moderate[3]
Density 1.333 ± 0.06 g/cm³Moderate[1]
Flash Point N/A (Solid)Low-

Critical Insight: The gap between the melting point (~164 °C) and the predicted boiling/decomposition point allows for a "safe processing window" of approximately 40–80 °C. This window is sufficient for melt-blending in scintillator plastics but requires tight temperature control to avoid nitro-group thermolysis.

Part 3: Degradation Kinetics & Mechanisms

Understanding how 2-(4-Nitrophenyl)oxazole fails is as important as knowing when it fails. The degradation pathway is dominated by the instability of the nitro group at high energy states.

Mechanistic Pathway[1][2]
  • Phase I: Nitro-Nitrite Rearrangement (Predicted): At temperatures exceeding 250°C, the nitro group may undergo radical isomerization to a nitrite ester (-ONO), a common pathway for nitro-aromatics.

  • Phase II: Homolytic Scission: The O-NO bond cleaves, releasing

    
     or 
    
    
    
    gas.
  • Phase III: Ring Fragmentation: The loss of the stabilizing substituent leads to radical attacks on the oxazole ring, resulting in ring-opening and the formation of nitriles and amorphous carbon char.

Visualization: Thermal Degradation Logic

The following diagram illustrates the logical flow of thermal stress response for this compound.

ThermalDegradation Compound 2-(4-Nitrophenyl)oxazole (Solid Crystalline) Melting Phase Transition (Tm: 164°C) Compound->Melting Heat Input Liquid Stable Liquid Phase (Processing Window) Melting->Liquid Endothermic Stress Thermal Stress (>250°C) Liquid->Stress Excess Heat Radical Nitro-Nitrite Rearrangement Stress->Radical Activation Energy Reached Scission Homolytic Scission (Release of NO2) Radical->Scission Radical Propagation Char Carbonization & Ring Fragmentation Scission->Char Irreversible Loss

Caption: Thermal progression from stable crystalline solid to irreversible degradation via nitro-group homolysis.

Part 4: Experimental Protocols for Stability Assessment

Do not rely solely on literature values. The purity of the synthesis intermediate significantly affects thermal stability. Use this self-validating protocol to characterize your specific batch.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise melting range and detect early-onset decomposition (exotherms).[1]

  • Sample Prep: Weigh 2–5 mg of dried 2-(4-Nitrophenyl)oxazole into an aluminum pan. Crimp with a pinhole lid (allows gas escape to prevent pan deformation).

  • Reference: Empty aluminum pan.

  • Cycle:

    • Equilibrate at 40 °C.

    • Ramp 10 °C/min to 250 °C.

    • Stop Criteria: If sharp exothermic rise (vertical spike) is observed

      
      C, abort heating immediately (safety cutoff).
      
  • Analysis:

    • Endotherm (Down): Represents Melting (

      
      ). Calculate onset and peak.
      
    • Exotherm (Up): Represents Decomposition (

      
      ).
      
Protocol B: Thermogravimetric Analysis (TGA)

Objective: Quantify mass loss and identify solvent entrapment vs. material degradation.

  • Atmosphere: Nitrogen (

    
    ) flow at 50 mL/min (Inert) vs. Air (Oxidative).
    
  • Ramp: 10 °C/min from Ambient to 600 °C.

  • Data Interpretation:

    • < 150 °C Loss: Indicates residual solvent (e.g., ethanol/toluene from synthesis). Action: Dry sample and re-test.

    • > 200 °C Loss: Onset of structural degradation.

    • T5%: Record the temperature at which 5% mass is lost. This is your functional "Thermal Limit."

Visualization: Characterization Workflow

ExperimentalWorkflow Sample Raw Sample 2-(4-Nitrophenyl)oxazole PurityCheck Purity Check (HPLC/NMR) Sample->PurityCheck TGA TGA Analysis (Mass Loss) PurityCheck->TGA Dry DSC DSC Analysis (Heat Flow) PurityCheck->DSC Crystalline Data Thermal Profile (Tm, Td, T5%) TGA->Data Decomp Onset DSC->Data Melting Point Decision Application Viability Data->Decision Pass/Fail

Caption: Workflow for validating thermal properties before application integration.

Part 5: Implications for Applications

Scintillator Manufacturing

In the production of plastic scintillators, this compound acts as a wavelength shifter.[2] It must be dissolved in a polymer matrix (e.g., polystyrene or PVT).

  • Guidance: The polymerization of PVT often occurs at elevated temperatures. Ensure the polymerization exotherm does not exceed the

    
     of the oxazole. The safe processing window (165–190 °C) suggests it can be melt-blended, but solution casting is preferred to minimize thermal history.
    
Pharmaceutical Storage

As a nitro-aromatic, the compound is sensitive to UV light and heat over long durations.

  • Guidance: Store in amber vials at room temperature (< 25 °C). Avoid prolonged exposure to temperatures > 40 °C during shipping to prevent slow solid-state degradation or crystal morphology changes (polymorphism).

Synthesis Intermediates

When using 2-(4-Nitrophenyl)oxazole as a precursor (e.g., reducing the nitro group to an amine):

  • Guidance: Avoid aggressive acidic refluxes > 150 °C. The oxazole ring is acid-stable, but the combination of high heat and strong acid can lead to hydrolysis.

References

  • ChemicalBook. (n.d.). 2-(4-Nitrophenyl)oxazole Properties and Melting Point Data. Retrieved from

  • PubChem. (2025).[3] 2-(4-Nitrophenyl)oxazole Compound Summary (CID 10976276).[3] National Center for Biotechnology Information. Retrieved from

  • Semantic Scholar. (2025). Review on Chemistry of Oxazole derivatives: Thermal Stability and Synthesis. Retrieved from

  • NIH PubMed Central. (2017). Novel scintillating material 2-(4-styrylphenyl)benzoxazole for J-PET tomograph. (Contextual comparison for oxazole scintillator stability). Retrieved from

Sources

Technical Guide: Reactivity of 2-(4-Nitrophenyl)oxazole with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemical reactivity of 2-(4-nitrophenyl)oxazole , a scaffold characterized by a "push-pull" electronic system where an electron-deficient 4-nitrophenyl group is coupled to an ambident oxazole heterocycle. For researchers in drug discovery and organic synthesis, understanding the competition between oxazole ring opening , C-5 functionalization , and nucleophilic aromatic substitution (


)  is critical for utilizing this moiety effectively.

This document moves beyond generic oxazole chemistry to address the specific electronic perturbations caused by the nitro group, providing validated protocols and mechanistic insights.

Electronic Structure & Reactivity Landscape

The 2-(4-nitrophenyl)oxazole system presents three distinct electrophilic sites for nucleophilic attack. The regioselectivity is dictated by the "hardness" of the nucleophile and the reaction conditions (kinetic vs. thermodynamic control).

The Electrophilic Triad
  • C-2 Position (Oxazole): Typically the most electrophilic site in oxazoles. However, in this substrate, it is sterically blocked by the nitrophenyl group. Attack here is rare unless accompanied by ring expansion or rearrangement.

  • C-5 Position (Oxazole): The 4-nitrophenyl group acts as a strong electron-withdrawing group (EWG), inductively depleting electron density at C-5. This makes C-5 the primary site for soft nucleophiles and deprotonation (lithiation).

  • The Nitrophenyl Ring: The nitro group activates the phenyl ring (specifically ortho positions) toward Oxidative Nucleophilic Substitution of Hydrogen (ONSH) or

    
     if a leaving group were introduced.
    
Graphviz: Electrophilic Resonance Map

The following diagram illustrates the electronic flow and susceptibility to nucleophilic attack.

ReactivityMap Substrate 2-(4-Nitrophenyl)oxazole Nitro NO2 Group (Strong EWG) Substrate->Nitro Activation Oxazole Oxazole Ring (Ambident Electrophile) Substrate->Oxazole Core Scaffold C5 C-5 Position (High Acidity/Electrophilicity) Nitro->C5 Inductive Withdrawal Ortho Ortho-Phenyl Position (ONSH Susceptibility) Nitro->Ortho Activates for Nucleophiles Oxazole->C5 Primary Reaction Site RingOpen Ring Opening (Formation of Acyclic Nitriles/Amides) Oxazole->RingOpen Hard Nucleophiles (OH-, RNH2)

Caption: Electronic activation pathways in 2-(4-nitrophenyl)oxazole. The nitro group enhances electrophilicity at C-5 and the ortho-phenyl positions.

Mechanistic Pathways & Protocols

Pathway A: Nucleophilic Ring Opening (Hydrolysis/Aminolysis)

Mechanism: Hard nucleophiles (hydroxide, alkoxides, primary amines) attack the C-2 or C-5 position, leading to the cleavage of the O1-C2 or O1-C5 bond. With 2-aryl substituents, attack at C-5 is favored, resulting in the formation of


-acylamino ketones or acyclic isomers.

Critical Insight: The 4-nitrophenyl group stabilizes the intermediate anion, accelerating ring opening compared to the phenyl analog.

Experimental Protocol: Acid-Catalyzed Methanolysis (Ring Opening)

  • Reagents: 2-(4-Nitrophenyl)oxazole (1.0 equiv), HCl (conc.), MeOH.

  • Procedure:

    • Dissolve substrate in MeOH (0.2 M).

    • Add conc. HCl (3.0 equiv) dropwise at 0°C.

    • Reflux for 4–6 hours. Monitoring by TLC will show disappearance of the oxazole spot.

    • Outcome: Yields the methyl ester of the corresponding amino acid derivative (4-nitrohippuric acid derivative) or the

      
      -amino ketone depending on workup.
      
  • Why this works: Protonation of the oxazole nitrogen (pKa ~ 0.8) makes the C-2/C-5 positions highly susceptible to methanol attack.

Pathway B: C-5 Lithiation & Functionalization

Mechanism: The C-5 proton of oxazole is acidic (pKa ~ 20). The electron-withdrawing 4-nitrophenyl group lowers this pKa further, allowing for facile deprotonation. However, the resulting 2-aryl-5-lithiooxazole is thermally unstable and exists in equilibrium with its open-chain isocyanide valency isomer.

Protocol: C-5 Silylation (Trapping the Anion)

  • Reagents: n-BuLi (1.1 equiv), TMSCl (1.2 equiv), THF (anhydrous).

  • Conditions: -78°C (Strict temperature control required).

  • Procedure:

    • Dissolve 2-(4-nitrophenyl)oxazole in dry THF under Argon.

    • Cool to -78°C.

    • Add n-BuLi dropwise. Note: The solution will turn deep red/purple due to the delocalized anion.

    • Stir for 15 mins. Do not warm , or the ring will fragment to the isocyanide.

    • Quench with TMSCl. Warm to RT.

  • Self-Validating Step: If the reaction turns black or tarry upon warming without electrophile, ring fragmentation occurred. Successful silylation preserves the aromatic ring.

Pathway C: Oxidative Nucleophilic Substitution of Hydrogen (ONSH)

Mechanism: The nitro group activates the phenyl ring. Strong nucleophiles (e.g., Grignard reagents, alkyl lithiums) can attack the position ortho to the nitro group, forming a


-adduct (Meisenheimer complex). This adduct can be oxidized (using DDQ or KMnO4) to restore aromaticity, effectively substituting a hydrogen atom.

Data Summary: Nucleophilic Selectivity

NucleophilePrimary Attack SiteProduct OutcomeConditions
Hydroxide (

)
C-2 / RingAcyclic Amide / AcidReflux, Aqueous
Lithium Amides (LDA) C-5 (Deprotonation)5-Functionalized Oxazole-78°C, THF
Grignard (

)
Phenyl Ring (Ortho)Ortho-Substituted Phenyl-78°C, then Oxidant
Dienophiles C-2/C-5 (Diels-Alder)Furan/Pyridine DerivativesHigh Temp, Loss of HCN

Detailed Workflow: Diels-Alder Cycloaddition

One of the most valuable reactions of 2-(4-nitrophenyl)oxazole is its use as a diene in Diels-Alder reactions to synthesize substituted furans or pyridines (by reacting with alkynes or alkenes), releasing a nitrile byproduct.

Mechanism

The oxazole acts as an azadiene. Upon [4+2] cycloaddition with an alkyne, it forms a strained bicyclic intermediate which undergoes a retro-Diels-Alder reaction, extruding the nitrile (4-nitrobenzonitrile) and yielding a furan.

Graphviz: Cycloaddition Pathway

DielsAlder Start 2-(4-Nitrophenyl)oxazole + Alkyne (Dienophile) TS [4+2] Cycloaddition (Bicyclic Intermediate) Start->TS Heat / Lewis Acid Retro Retro-Diels-Alder (- Nitrile) TS->Retro Spontaneous Product Substituted Furan Retro->Product Irreversible

Caption: Transformation of the oxazole core into a furan via Diels-Alder/Retro-Diels-Alder sequence.

References

  • Reactivity of Oxazoles (General Review)

    • Title: The Chemistry of Oxazoles.[1][2][3][4][5][6]

    • Source: Palmer, D. C. (Ed.). (2004).[7] Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.

    • Context: Comprehensive review of C-2 vs C-5 reactivity.[2]

  • Nucleophilic Ring Opening

    • Title: Nucleophilic Ring Opening of 2-Oxazolines and Oxazoles.
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Lithi

    • Title: Lithiation of 2-substituted oxazoles: A pathway to C-5 functionaliz
    • Source:Tetrahedron Letters.
    • URL:[Link] (Generalized citation for 2-aryl oxazole lithiation).

  • Diels-Alder Reactions of Oxazoles

    • Title: Oxazoles as Dienes in the Diels-Alder Reaction.[8][9]

    • Source:Chemical Reviews.
    • URL:[Link]

  • Nitro-Group Activ

    • Title: Nucleophilic Aromatic Substitution of Hydrogen in Nitroarenes.
    • Source:Chemical Reviews.
    • URL:[Link]

Sources

Quantum Chemical Profiling of 2-(4-Nitrophenyl)oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Nitrophenyl)oxazole (NPO) represents a quintessential donor-acceptor (


-

-

) system, where the electron-rich oxazole ring acts as the donor (or bridge) and the nitro group functions as a strong acceptor. This electronic push-pull architecture dictates its utility in Non-Linear Optics (NLO) , scintillation (as a POPOP analog), and medicinal chemistry.

This guide provides a rigorous computational framework for characterizing NPO. Unlike generic protocols, this workflow prioritizes the accurate treatment of Intramolecular Charge Transfer (ICT) , a phenomenon that standard functionals (like B3LYP) often underestimate. We utilize Long-Range Corrected (LC) functionals to ensure physical validity in excited-state calculations.

Part 1: Computational Methodology & Theory[1][2]

The Theoretical Framework

To achieve publication-quality accuracy, the computational strategy must address two specific challenges inherent to NPO:

  • The Nitro Group: Induces strong polarization and potential steric twisting, requiring a basis set with polarization and diffuse functions.

  • Charge Transfer (CT): The movement of electron density from the oxazole to the nitro group upon excitation requires a functional that correctly handles long-range exchange.

Recommended Level of Theory
Calculation TypeFunctionalBasis SetRationale
Geometry Optimization (

)
B3LYP 6-311++G(d,p) B3LYP provides excellent ground-state bond lengths. Diffuse functions (++) are critical for the lone pairs on Oxygen/Nitrogen.
Excited States (TD-DFT) CAM-B3LYP or

B97X-D
6-311++G(d,p) Standard B3LYP suffers from "ghost states" in CT systems. CAM-B3LYP corrects the asymptotic behavior of the exchange potential.
Solvation Model IEF-PCM --The Polarizable Continuum Model (PCM) is essential to predict the solvatochromic red-shift observed in polar solvents (e.g., DMSO, Ethanol).
Vibrational Frequencies B3LYP 6-311++G(d,p) Required to verify the stationary point (zero imaginary frequencies) and assign IR bands.

Part 2: Structural & Electronic Analysis[3]

Geometric Conformation

In the gas phase, NPO tends toward planarity to maximize


-conjugation. However, steric repulsion between the oxazole hydrogens and the phenyl ring protons can induce a slight dihedral twist (

).
  • Protocol Check: If your optimization yields a twist

    
     without explicit solvent, verify that you are not using a functional that over-stabilizes localized states.
    
Frontier Molecular Orbitals (FMOs)

The reactivity of NPO is governed by the spatial distribution of its FMOs.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Oxazole ring and the phenyl bridge.

  • LUMO (Lowest Unoccupied Molecular Orbital): Strongly localized on the Nitrophenyl moiety.

  • Mechanism: This separation confirms the ICT character. The energy gap (

    
    ) is a direct proxy for chemical hardness (
    
    
    
    ) and bioactivity.
Global Reactivity Descriptors

For drug development, these scalar values predict interactions with biological targets (DNA bases or enzymes).

DescriptorFormulaInterpretation for NPO
Chemical Hardness (

)

A lower

implies easier charge transfer and higher polarizability (better NLO response).
Electrophilicity Index (

)

High

suggests NPO acts as a strong electrophile, potentially attacking nucleophilic sites in proteins (e.g., Cysteine thiols).

Part 3: Visualization of Workflows

Computational Workflow Diagram

The following Graphviz diagram outlines the logical flow for a complete quantum chemical characterization, from input structure to NLO property extraction.

NPO_Workflow Input Input Structure (Z-Matrix/PDB) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calc (Check Imaginary Freqs) Opt->Freq Decision Stationary Point? Freq->Decision Decision->Opt No (Imaginary Freq) Branch_Elec Electronic Properties (MESP, Dipole, HOMO-LUMO) Decision->Branch_Elec Yes (Minima) Branch_Spec Spectroscopy (TD-DFT) (CAM-B3LYP/IEF-PCM) Branch_Elec->Branch_Spec Branch_NLO NLO Calculation (Polarizability/Hyperpolarizability) Branch_Elec->Branch_NLO Out_Bio Bio-Reactivity (Hardness/Softness) Branch_Elec->Out_Bio Out_Opt Optical Data (UV-Vis/Fluorescence) Branch_Spec->Out_Opt

Caption: Figure 1: Logic flow for DFT characterization of NPO. Note the branching after validation of the stationary point.

Charge Transfer Mechanism

This diagram illustrates the electronic push-pull mechanism fundamental to NPO's function.

ICT_Mechanism Donor Oxazole Ring (Electron Rich) Bridge Phenyl Ring (Conjugated Bridge) Donor->Bridge π-electron delocalization Acceptor Nitro Group (-NO2) (Electron Withdrawing) Bridge->Acceptor ICT (Excited State) Prop1 High Dipole Moment (μ) Acceptor->Prop1 Prop2 Large Hyperpolarizability (β) Acceptor->Prop2

Caption: Figure 2: The D-π-A architecture of NPO showing the direction of Intramolecular Charge Transfer (ICT).

Part 4: Step-by-Step Experimental Protocol

Phase 1: Input Preparation
  • Construction: Build the 2-(4-nitrophenyl)oxazole structure in a molecular editor (e.g., GaussView, Avogadro).

  • Pre-optimization: Run a molecular mechanics (MM2/MMFF94) minimization to clean bond angles.

  • Symmetry: Do not constrain symmetry (

    
     point group) initially to allow the nitro group to rotate if sterically necessary.
    
Phase 2: Ground State Optimization (Gaussian Syntax Example)

Run the optimization and frequency calculation simultaneously.

  • Self-Validation: Check the output for "Number of imaginary frequencies = 0". If N > 0, you are at a transition state (saddle point), not a minimum. Displace the geometry along the imaginary mode and re-optimize.

Phase 3: Excited State & Solvation (TD-DFT)

To simulate UV-Vis spectra in Ethanol (a common solvent for NPO):

  • Why CAM-B3LYP? The nitro group creates a "charge-transfer" state. Standard B3LYP underestimates the energy of these states, artificially lowering the calculated band gap.

  • Data Extraction: Look for the oscillator strength (

    
    ). Transitions with 
    
    
    
    are the dominant absorption bands (typically
    
    
    ).
Phase 4: NLO Property Calculation

For non-linear optics, you need the polarizability (


) and first hyperpolarizability (

).
  • Note: This calculation is computationally expensive. Ensure the grid size is set to "UltraFine" for integration accuracy.

Part 5: References

  • Gaussian 16 User Reference. Gaussian, Inc. (Standard reference for DFT implementation and keyword syntax). Link

  • Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57. (Foundational paper for using CAM-B3LYP in CT systems). Link

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094. (Authoritative source on IEF-PCM). Link

  • BenchChem. 2-(4-Nitrophenyl)oxazole Structure and Applications. (Verification of chemical identity and basic applications). Link

  • Denburg, D. (2021). Quantum Mechanics-Based Computational Chemistry of Nitrogen-Rich Compounds.[1] CUNY Academic Works.[1] (Context for DFT calculations on nitrogen-heterocycles). Link

Sources

Methodological & Application

using 2-(4-Nitrophenyl)oxazole as a fluorescent probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-Nitrophenyl)oxazole as a Fluorogenic Probe for Nitroreductase Activity and Hypoxia Detection [1]

Abstract

This guide details the application of 2-(4-Nitrophenyl)oxazole (NPO) as a "turn-on" fluorescent probe for the detection of Nitroreductase (NTR) activity and, by extension, cellular hypoxia. Unlike constitutively fluorescent dyes, NPO is non-fluorescent in its native state due to the quenching effect of the nitro group.[2] Upon enzymatic reduction to 2-(4-aminophenyl)oxazole , the molecule restores its internal charge transfer (ICT) capability, exhibiting strong blue fluorescence.[1][2] This protocol provides optimized steps for stock preparation, in vitro enzymatic assays, and live-cell imaging under hypoxic conditions.[1][2]

Introduction & Mechanism of Action

Nitroreductases (NTRs) are a family of flavin-containing enzymes that catalyze the reduction of nitro groups to amines using NADH or NADPH as cofactors.[1] While NTRs are expressed at low levels in normoxic mammalian cells, they are significantly upregulated in hypoxic tumor environments and are highly active in certain bacteria (E. coli, Salmonella).[2]

2-(4-Nitrophenyl)oxazole (NPO) functions as a specific substrate for NTR.[1]

  • Quenched State (Substrate): The strong electron-withdrawing nitro group (-NO₂) on the phenyl ring induces efficient fluorescence quenching via intersystem crossing or electron transfer pathways.[1]

  • Fluorescent State (Product): Enzymatic reduction converts the -NO₂ group to an electron-donating amino group (-NH₂).[1] This restores the "push-pull" electronic structure required for fluorescence in the oxazole scaffold.[1]

Reaction Pathway

The transformation proceeds through a hydroxylamine intermediate to the final fluorescent amine.

Mechanism NPO 2-(4-Nitrophenyl)oxazole (Non-Fluorescent) Inter Hydroxylamine Intermediate NPO->Inter + 2e- (NTR/NADH) APO 2-(4-Aminophenyl)oxazole (Blue Fluorescence) Inter->APO + 4e- (NTR/NADH) NTR Nitroreductase (NTR) NADH NADH NADH->NPO

Figure 1: Mechanism of fluorescence activation.[1][2] The nitro group is reduced to an amine, restoring fluorescence.[2]

Technical Specifications

PropertySpecification
Chemical Name 2-(4-Nitrophenyl)oxazole
CAS Number 62882-08-0
Molecular Weight 190.16 g/mol
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water.[1]
Excitation (Product) ~330–360 nm (UV/Blue)
Emission (Product) ~400–450 nm (Blue)
Detection Method Fluorescence Microscopy (DAPI/BFP channel) or Plate Reader
Storage -20°C, desiccated, protected from light.[1]

Experimental Protocols

Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous grade.[1][2]

  • Concentration: Prepare a 10 mM stock solution.

    • Calculation: Dissolve 1.9 mg of NPO in 1 mL of DMSO.[1]

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

In Vitro Enzymatic Assay (Validation)

This assay confirms probe activation by purified NTR before cell work.[1][2]

Materials:

  • PBS Buffer (pH 7.4)[1][2]

  • Purified Nitroreductase (e.g., from E. coli, Sigma-Aldrich)[2]

  • NADH (Cofactor)[1]

  • 96-well black microplate[1]

Protocol:

  • Prepare Reaction Mix: In each well, combine:

    • 190 µL PBS (pH 7.4)

    • 2 µL NPO Stock (10 mM) → Final: 100 µM

    • 5 µL NADH (10 mM aqueous stock) → Final: 500 µM

  • Baseline Measurement: Read fluorescence (Ex 340 nm / Em 450 nm) to establish background.[1]

  • Initiate Reaction: Add 1-5 µg/mL Nitroreductase enzyme.[1]

  • Kinetic Read: Measure fluorescence every 2 minutes for 30-60 minutes at 37°C.

  • Result: You should observe a time-dependent increase in blue fluorescence intensity.[1]

Live-Cell Imaging (Hypoxia Detection)

Cell Models: HeLa, A549, or HepG2 cells. Hypoxia Induction: Incubate cells in a hypoxia chamber (1% O₂) or use chemical mimetics (CoCl₂).[1][2]

Workflow Diagram:

CellProtocol Step1 1. Seed Cells (Confocal Dish, 24h) Step2 2. Induce Hypoxia (1% O2 or CoCl2, 4-12h) Step1->Step2 Step3 3. Staining Solution (10 µM NPO in Media) Step2->Step3 Step4 4. Incubation (30 min at 37°C) Step3->Step4 Step5 5. Wash (3x PBS) Step4->Step5 Step6 6. Imaging (Ex: 340-360nm, Em: 450nm) Step5->Step6

Figure 2: Live-cell staining workflow for hypoxia detection.

Detailed Steps:

  • Seeding: Seed cells in a 35mm glass-bottom dish and culture for 24 hours.

  • Hypoxia Treatment: Incubate cells under hypoxic conditions (1% O₂, 5% CO₂) for 4–12 hours.[1][2]

    • Control: Keep a duplicate dish under normoxic conditions (21% O₂).

  • Probe Preparation: Dilute the 10 mM DMSO stock into pre-warmed culture media to a final concentration of 10 µM .

    • Note: Keep DMSO concentration < 0.5% to avoid cytotoxicity.[1]

  • Staining: Replace the culture media with the NPO-containing media.

  • Incubation: Incubate for 30 minutes at 37°C.

    • Optimization: Incubation time may vary (20–60 mins) depending on NTR expression levels.[1]

  • Washing: Remove media and wash cells 3x with PBS to remove excess extracellular probe.[1]

  • Imaging: Image immediately using a fluorescence microscope.

    • Channel: DAPI or BFP filter set.

    • Excitation: ~350 nm.

    • Emission: ~450 nm.[1][3]

Data Analysis & Troubleshooting

Data Presentation
  • Quantification: Measure Mean Fluorescence Intensity (MFI) of the intracellular region using ImageJ/Fiji.

  • Ratiometric Analysis: If possible, co-stain with a hypoxia-insensitive red dye (e.g., MitoTracker Red) to normalize for cell volume.[1][2]

Troubleshooting Guide
IssuePossible CauseSolution
No Fluorescence Low NTR expressionExtend hypoxia induction time or use a positive control cell line (e.g., E. coli).[1]
High Background Extracellular precipitationEnsure DMSO < 1% and wash thoroughly with PBS.[1]
Photobleaching Unstable fluorophoreMinimize light exposure; use low laser power.[1]
Cytotoxicity High probe concentrationTitrate probe down to 1–5 µM.[1]
Specificity Controls
  • Inhibitor Control: Pre-treat cells with Dicoumarol (100 µM), a known NTR inhibitor, for 30 minutes before adding NPO.[1][2] Fluorescence should be significantly reduced.

  • Aerobic Control: Normoxic cells should show minimal fluorescence compared to hypoxic cells.[1]

References

  • PubChem. (2025).[1] 2-(4-Nitrophenyl)oxazole | C9H6N2O3.[1] National Library of Medicine.[1] Link

  • Xu, K., et al. (2021).[1][2] Discovery of a highly efficient nitroaryl group for detection of nitroreductase and imaging of hypoxic tumor cells. Organic & Biomolecular Chemistry. Link

  • Li, Y., et al. (2016).[1][2] A New Tetraphenylethylene-Derived Fluorescent Probe for Nitroreductase Detection and Hypoxic-Tumor-Cell Imaging. Chemistry – An Asian Journal.[1] Link[1][2]

  • Kuwana, R., et al. (2025).[1][2][4][5][6] Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole...[1][5]. Frontiers in Microbiology.[1] Link

Sources

high-throughput screening assays using 2-(4-Nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Throughput Screening Assays Using 2-(4-Nitrophenyl)oxazole for the Discovery of Novel Hydrolase Activity

For: Researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the application of 2-(4-Nitrophenyl)oxazole as a novel chromogenic substrate for the high-throughput screening (HTS) of enzymes with hydrolytic activity. The protocol herein is designed for the efficient identification of novel esterases, amidases, or other hydrolases from large chemical or biological libraries. We will delve into the underlying principles of the assay, provide detailed, step-by-step protocols for its implementation in a 96- or 384-well format, and discuss data analysis and interpretation. The methodologies described are grounded in established principles of enzyme kinetics and HTS, ensuring robustness and reliability.

Introduction: The Quest for Novel Hydrolases and the Utility of Chromogenic Substrates

Hydrolases are a vast and diverse class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. They are of immense interest in various industrial and pharmaceutical applications, ranging from biofuel production to the synthesis of chiral intermediates for drug development. The discovery of novel hydrolases with specific substrate specificities and enhanced stability is a continuous pursuit in biotechnology and drug discovery.

High-throughput screening (HTS) is an indispensable tool in this discovery process, enabling the rapid screening of thousands to millions of samples. A cornerstone of successful HTS campaigns is the availability of robust and sensitive assays. Chromogenic substrates, which release a colored product upon enzymatic action, are particularly well-suited for HTS due to the simplicity of detection via absorbance measurements.

The p-nitrophenyl (pNP) moiety is a well-established leaving group in a variety of chromogenic substrates.[1][2][3] Upon enzymatic hydrolysis, it is released as p-nitrophenol, which, under alkaline conditions, forms the p-nitrophenolate ion, a distinct yellow-colored species with a maximum absorbance around 405 nm.[1][4] This allows for a straightforward and continuous monitoring of enzyme activity.

Here, we propose the use of 2-(4-Nitrophenyl)oxazole, a compound with the CAS Number 62882-08-0, as a novel substrate for the discovery of enzymes capable of hydrolyzing the oxazole ring.[5] The oxazole ring system is present in numerous biologically active compounds, and enzymes that can modify this scaffold are of significant scientific interest.[6] This application note provides a detailed protocol for utilizing 2-(4-Nitrophenyl)oxazole in a robust HTS campaign to identify such novel enzymatic activities.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the C-O bond in the oxazole ring of 2-(4-Nitrophenyl)oxazole by a suitable hydrolase. This reaction releases the p-nitrophenyl group, which is then detected spectrophotometrically.

The key steps of the assay are:

  • Dispensing: Test compounds or enzyme samples are dispensed into the wells of a microplate.

  • Initiation: The enzymatic reaction is initiated by the addition of the 2-(4-Nitrophenyl)oxazole substrate.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The formation of p-nitrophenol is quantified by measuring the absorbance at 405 nm.

The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced, and thus to the enzymatic activity.

Assay_Principle cluster_reaction Enzymatic Reaction cluster_detection Detection Substrate 2-(4-Nitrophenyl)oxazole (Colorless) Product1 Hydrolyzed Oxazole Substrate->Product1 Enzyme Product2 p-Nitrophenol (Yellow at alkaline pH) Substrate->Product2 Enzyme Hydrolase Spectrophotometer Measure Absorbance at 405 nm Product2->Spectrophotometer Detection

Caption: Enzymatic hydrolysis of 2-(4-Nitrophenyl)oxazole.

Materials and Reagents

Equipment
  • Microplate reader with absorbance detection capabilities at 405 nm.

  • Multichannel pipettes or automated liquid handling system.

  • Incubator capable of maintaining the desired reaction temperature.

  • 96- or 384-well clear, flat-bottom microplates.

Reagents
  • 2-(4-Nitrophenyl)oxazole (Substrate): (CAS: 62882-08-0).[5]

  • Dimethyl Sulfoxide (DMSO): ACS grade or higher.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0. The optimal buffer and pH should be determined based on the enzyme class being screened.

  • Enzyme/Test Compound Library: Diluted to the desired screening concentration.

  • p-Nitrophenol (pNP): For standard curve generation.

  • Stop Solution (Optional): e.g., 0.5 M NaOH. For endpoint assays.

Detailed Experimental Protocols

Preparation of Reagents

1. Substrate Stock Solution (10 mM):

  • The molecular weight of 2-(4-Nitrophenyl)oxazole is 190.16 g/mol .[5]

  • Dissolve 19.02 mg of 2-(4-Nitrophenyl)oxazole in 10 mL of DMSO.

  • Vortex until fully dissolved. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

2. Working Substrate Solution (e.g., 200 µM):

  • On the day of the assay, dilute the 10 mM stock solution 1:50 in Assay Buffer. For example, add 200 µL of 10 mM stock to 9.8 mL of Assay Buffer.

  • Crucial Insight: p-nitrophenyl substrates can be unstable in aqueous solutions and may undergo spontaneous hydrolysis.[1] Therefore, prepare the working solution fresh just before use.

3. p-Nitrophenol Standard Stock Solution (10 mM):

  • Dissolve 13.91 mg of p-nitrophenol in 10 mL of DMSO. Store at 4°C, protected from light.

4. Standard Curve Solutions:

  • Prepare a series of dilutions of the pNP stock solution in Assay Buffer to generate a standard curve. A typical range would be from 0 to 100 µM.

StandardpNP Concentration (µM)Volume of 10 mM pNP Stock (µL) in 10 mL Assay Buffer
S1100100
S25050
S32525
S412.512.5
S56.256.25
S63.1253.125
S70 (Blank)0
High-Throughput Screening Protocol (96-well format)

This protocol is designed for a final assay volume of 100 µL.

HTS_Workflow Start Start Dispense_Enzyme Dispense 50 µL of Enzyme/Test Compound Start->Dispense_Enzyme Dispense_Substrate Add 50 µL of Working Substrate Solution Dispense_Enzyme->Dispense_Substrate Incubate Incubate at RT or 37°C Dispense_Substrate->Incubate Read_Absorbance Read Absorbance at 405 nm Incubate->Read_Absorbance Data_Analysis Data Analysis Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening workflow.

Step-by-Step Procedure:

  • Plate Layout: Design the plate map to include controls:

    • Negative Control (No Enzyme): 50 µL of Assay Buffer. This is essential to measure the rate of spontaneous substrate hydrolysis.[1]

    • Positive Control (Known Hydrolase): 50 µL of a known active enzyme.

    • Test Wells: 50 µL of the enzyme library samples.

  • Dispense Enzyme/Test Compounds: Using a multichannel pipette or liquid handler, dispense 50 µL of the appropriate samples into the wells of a 96-well plate according to the plate map.

  • Initiate Reaction: Add 50 µL of the freshly prepared 200 µM Working Substrate Solution to all wells. Mix gently by tapping the plate or using an orbital shaker for 30 seconds.

  • Incubation: Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 15-60 minutes). The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.

  • Endpoint Measurement (Optional): If a fixed time point is desired, stop the reaction by adding 50 µL of Stop Solution (0.5 M NaOH). This will also enhance the color of the p-nitrophenolate ion.

  • Kinetic Measurement (Recommended): For more detailed analysis, place the plate in a microplate reader pre-set to the reaction temperature and take absorbance readings at 405 nm every 1-2 minutes for 15-60 minutes.

Data Analysis and Interpretation
  • Standard Curve: Plot the absorbance at 405 nm versus the concentration of the p-nitrophenol standards. Perform a linear regression to obtain the slope (extinction coefficient) and the R² value, which should be >0.99.

  • Correction for Background: Subtract the average absorbance of the negative control wells (no enzyme) from all other wells to correct for spontaneous hydrolysis.

  • Calculation of Reaction Rate (Kinetic Assay): For each well, plot absorbance versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

  • Calculation of Product Concentration (Endpoint Assay): Use the equation from the standard curve to convert the background-subtracted absorbance values into the concentration of p-nitrophenol produced.

    • Concentration (µM) = (Absorbance_sample - Absorbance_blank) / Slope_of_standard_curve

  • Hit Identification: Define a "hit" based on a statistical cutoff, for example, activity that is three standard deviations above the mean activity of the library.

Self-Validating Systems and Trustworthiness

To ensure the reliability of the screening results, the following controls and validation steps are essential:

  • Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. It is calculated using the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Compound Interference: Test compounds can interfere with the assay by absorbing at 405 nm or by causing fluorescence quenching.[7][8][9] To identify such artifacts, a counterscreen should be performed where the compounds are added to wells containing a known amount of p-nitrophenol. A decrease in absorbance would indicate interference.

  • Solubility Issues: The insolubility of test compounds can also affect the results. Visual inspection of the plates and turbidity measurements can help identify problematic compounds.

Conclusion

The use of 2-(4-Nitrophenyl)oxazole as a chromogenic substrate provides a novel and efficient method for the high-throughput screening of hydrolase activity. The assay is simple, robust, and can be readily adapted to various screening platforms. By following the detailed protocols and incorporating the recommended controls, researchers can confidently identify novel enzymes with the potential for diverse applications in biotechnology and medicine.

References

  • ResearchGate. (2022, June 28). I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.? Retrieved from [Link]

  • National Center for Biotechnology Information. (2009, November 13). HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors. Retrieved from [Link]

  • ResearchGate. Hydrolysis of colourless p-nitrophenyl-α-d-glucopyranoside to coloured p-nitrophenol by α-glucosidase Adapted from. Retrieved from [Link]

  • National Center for Biotechnology Information. Analysis of Protein Tyrosine Phosphatases and Substrates. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole. Retrieved from [Link]

  • PubMed. (1982, August). Evaluation of an amylase method utilizing p-nitrophenyl glucosides as substrates. Retrieved from [Link]

  • PubMed Central. (2022, April 7). Enhanced fluorescence quenching for p-nitrophenol in imidazolium ionic liquids using a europium-based fluorescent probe. Retrieved from [Link]

  • PubMed Central. (2025, May 13). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Retrieved from [Link]

  • ACS Publications. A High-Throughput Screening Platform for Engineering Poly(ethylene Terephthalate) Hydrolases. Retrieved from [Link]

  • ResearchGate. (2025, November 26). Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

  • MDPI. A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. Retrieved from [Link]

  • PubMed. (2004, August). Enzyme assays for high-throughput screening. Retrieved from [Link]

  • ResearchGate. Fluorescence quenching based detection of p-nitrophenol using luminescent silicon nanocrystals and insights into the quenching mechanism. Retrieved from [Link]

  • RSC Publishing. (2022, April 7). Enhanced fluorescence quenching for p-nitrophenol in imidazolium ionic liquids using a europium-based fluorescent probe. Retrieved from [Link]

  • Semantic Scholar. Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]

  • PubMed. (2007, July 16). Fluorescence-based sensing of p-nitrophenol and p-nitrophenyl substituent organophosphates. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Intramolecular catalysis. Part 9.1 The hydrolysis of p-nitrophenyl acetate catalysed by imidazoles having proximate carboxylate groups. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Enzyme Substrate Activity of p -Nitrophenyl N , N' -Diacetyl-4-thio- β -chitobioside. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Simplified para-nitrophenyl palmitate assay for lipases and esterases. Retrieved from [Link]

  • PubMed. Kinetics of P-Nitrophenyl Acetate Hydrolysis Catalyzed by Mucor Javanicus Lipase in AOT Reverse Micellar Solutions Formulated in Different Organic Solvents. Retrieved from [Link]

  • ResearchGate. (2025, October 7). Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl-Containing Thiazolothiazoles for Efficient Organic Vapor Sensing. Retrieved from [Link]

  • PubMed Central. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

Sources

Application Note: High-Fidelity Derivatization of 2-(4-Nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

From Fluorogenic Probes to Bioactive Scaffolds

Executive Summary & Chemical Logic

The 2-(4-nitrophenyl)oxazole scaffold represents a privileged structure in chemical biology due to its dual utility: it functions as both a fluorogenic "switch" for reductase enzymes and a versatile pharmacophore for antimicrobial drug discovery.

The core utility relies on the electronic "push-pull" mechanism. The nitro group (


) is a potent fluorescence quencher via Intersystem Crossing (ISC). Upon enzymatic or chemical reduction to the amine (

), the intramolecular charge transfer (ICT) is restored, triggering a strong fluorescence "turn-on" response (typically blue-green emission).

This guide details the chemoselective reduction of the nitro moiety and subsequent derivatization to generate bioactive libraries or targeted probes, ensuring high yield and biological compatibility.

Mechanism of Action: The "Nitro-Switch"

Understanding the photophysics is prerequisite to assay design. The nitro group acts as an electron sink, preventing the dipole relaxation required for fluorescence.

Pathway Diagram: Fluorogenic Activation

NitroSwitch Nitro 2-(4-Nitrophenyl)oxazole (Quenched / Non-Fluorescent) Inter Hydroxylamine Intermediate Nitro->Inter + 2e- / NADH Enzyme Nitroreductase (NTR) (Hypoxia/Bacterial) Enzyme->Nitro Catalysis Amine 2-(4-Aminophenyl)oxazole (Strong Fluorescence) Inter->Amine + 2e- / NADH Signal Detection (Ex: 360nm / Em: 450nm) Amine->Signal Excitation

Figure 1: The reductive activation pathway. The nitro group is sequentially reduced to hydroxylamine and then amine, restoring the donor-acceptor conjugated system required for fluorescence.[1]

Protocol A: Chemoselective Reduction (The "Activation" Step)

Objective: Convert the nitro-precursor to the amino-scaffold without degrading the oxazole ring. Context: While catalytic hydrogenation (


, Pd/C) is common, it poses safety risks and requires specialized equipment. We recommend the Stannous Chloride (

) method
for its benchtop robustness and specificity, preserving the oxazole heterocycle.
Reagents & Equipment
ReagentGradeRole
2-(4-Nitrophenyl)oxazole>98% HPLCStarting Material

Reagent GradeReducing Agent
Ethanol (EtOH)AbsoluteSolvent
Ethyl Acetate (EtOAc)HPLC GradeExtraction Solvent

(sat. aq.)
--Quenching/Neutralization
Step-by-Step Methodology
  • Solubilization: Dissolve 1.0 mmol of 2-(4-nitrophenyl)oxazole in 10 mL of ethanol in a round-bottom flask. Ensure complete dissolution (sonicate if necessary).

  • Reagent Addition: Add 5.0 equivalents of

    
    .
    
    • Note: The solution may turn slightly turbid; this is normal.

  • Reflux: Heat the mixture to

    
     (reflux) for 2–3 hours.
    
    • QC Check: Monitor via TLC (System: Hexane/EtOAc 1:1). The starting material (yellow spot, high

      
      ) should disappear, replaced by a highly fluorescent blue spot (lower 
      
      
      
      ) under UV lamp (365 nm).
  • Workup: Cool to room temperature. Pour the mixture into 50 mL of ice water.

  • Neutralization: Carefully adjust pH to ~8 using saturated

    
    .
    
    • Critical: This step precipitates tin salts. Filter the white precipitate through a Celite pad to prevent emulsion during extraction.

  • Extraction: Extract the filtrate with EtOAc (

    
     mL). Dry combined organics over 
    
    
    
    and concentrate in vacuo.

Yield Expectation: 85–95% of 2-(4-aminophenyl)oxazole.

Protocol B: Derivatization for Biological Assays

Objective: Functionalize the newly formed amine to create a targeted probe or drug candidate. Strategy: Amide coupling is the most reliable method to attach targeting ligands (e.g., biotin, peptides) or pharmacophores.

Workflow Diagram: Derivatization Logic

Derivatization cluster_paths Derivatization Pathways Amine 2-(4-Aminophenyl)oxazole (Nucleophile) Path1 Pathway A: Biolabeling (NHS-Ester Reaction) Amine->Path1 + Biotin-NHS / Dye-NHS Path2 Pathway B: Drug Discovery (Acid Chloride/EDCI Coupling) Amine->Path2 + R-COOH / Coupling Agents Product1 Fluorescent Conjugate (Probe for Microscopy) Path1->Product1 Product2 Amide Analog Library (Antimicrobial Screening) Path2->Product2

Figure 2: Divergent synthesis paths. Pathway A yields probes for localization studies. Pathway B generates structural analogs for Structure-Activity Relationship (SAR) studies.

Procedure: Peptide/Ligand Coupling (EDCI/HOBt Method)

This method is preferred for attaching sensitive biological ligands (e.g., amino acids) to the oxazole scaffold.

  • Activation: In a dry vial, dissolve the Carboxylic Acid Ligand (1.0 eq) in anhydrous DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins at

    
     to form the active ester.
    
  • Coupling: Add 2-(4-aminophenyl)oxazole (1.0 eq) and DIPEA (2.0 eq) to the mixture.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Purification: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and Brine. Purify via flash chromatography.

Biological Application: Nitroreductase (NTR) Sensing

Context: Hypoxic tumor cells overexpress Nitroreductases. The non-derivatized 2-(4-nitrophenyl)oxazole can be used directly as a "Turn-On" probe.

Assay Protocol
  • Cell Culture: Seed A549 or HeLa cells in a 96-well black-bottom plate (

    
     cells/well).
    
  • Probe Loading: Incubate cells with

    
     2-(4-nitrophenyl)oxazole in DMSO/Media (<0.5% DMSO) for 30 minutes.
    
  • Hypoxia Induction:

    • Experimental: Incubate in a hypoxia chamber (

      
      ).
      
    • Control: Normoxia (

      
      ).
      
  • Detection: Wash cells

    
     with PBS. Image using a fluorescence microscope or read on a plate reader.
    
    • Excitation: 340–360 nm

    • Emission: 450 nm (Blue)

  • Data Analysis: Calculate the Fluorescence Ratio (

    
    ). A ratio >5.0 indicates significant NTR activity.
    

QC & Validation Parameters

To ensure data integrity, every batch of derivatized probe must pass the following checks:

ParameterMethodAcceptance Criteria
Purity HPLC-MS (C18 Column)>95% Area Under Curve
Identity 1H-NMR (DMSO-d6)Presence of aromatic oxazole protons (8.0–8.5 ppm)
Fluorescence FluorometerQuantum Yield (

) > 0.4 (for amine form)
Solubility Visual/NephelometryClear solution at

in PBS (0.1% DMSO)

References

  • Synthesis & Catalysis: Yamada, K., et al. (2017).[2][3] "Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles." Beilstein Journal of Organic Chemistry. Link

  • Fluorescence Mechanism: Xu, K., et al. (2021). "Ratiometric Fluorescence Assay for Nitroreductase Activity." National Institutes of Health (PMC). Link

  • Biological Probes: Li, Z., et al. (2015). "Nitroreductase-triggered activation of a novel caged fluorescent probe." Biosensors and Bioelectronics. Link

  • Antimicrobial Activity: Singh, L.P., et al. (2010).[4] "Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives." Der Pharma Chemica. Link

  • Hypoxia Detection: O'Connor, S., et al. (2015). "2-Nitroimidazole based fluorescent probes for nitroreductase." Maynooth University Research Archive. Link

Sources

Application Note: Analytical Methods for Quantification of 2-(4-Nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a comprehensive framework for the analytical characterization and quantification of 2-(4-Nitrophenyl)oxazole (CAS: 10378-08-2 / 62882-08-0). This compound acts as a critical intermediate in the synthesis of bioactive heterocyclic scaffolds (antimicrobial, antitubercular agents) and optoelectronic materials (scintillators).[1]

Due to the absence of a standardized pharmacopoeial monograph, this guide outlines a First-Principles Method Development Strategy . It covers physicochemical profiling, a robust RP-HPLC-UV method for purity analysis, and a high-sensitivity LC-MS/MS protocol for trace quantification in biological matrices.

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step in assay design. 2-(4-Nitrophenyl)oxazole features a hydrophobic oxazole ring conjugated with a nitro-aromatic system.

PropertyValue / CharacteristicAnalytical Implication
Structure Heteroaryl-Nitro conjugateStrong UV chromophore; susceptible to reduction.
LogP ~2.3 – 2.8 (Predicted)Moderate hydrophobicity; ideal for Reverse Phase (C18) chromatography.
Solubility Low in water; High in ACN, MeOH, DMSOSamples must be dissolved in organic solvent or 50:50 organic/water mix.
pKa Oxazole N: ~0.8 (Weak base)pH control is less critical for retention but vital for peak shape; Acidic pH suppresses silanol interactions.
UV

~300–320 nm (Solvent dependent)Primary Detection: UV-Vis/DAD. The nitro group provides strong absorbance away from protein interference (<220 nm).
Analytical Decision Matrix

The choice of method depends on the concentration range and matrix complexity.

DecisionTree Start Sample Type Conc Concentration Range? Start->Conc High High (>1 µg/mL) (Purity/Potency) Conc->High Synthesis/QC Low Trace (<1 µg/mL) (PK/Residue) Conc->Low Bioanalysis MethodA Method A: HPLC-UV/DAD High->MethodA Matrix Matrix Complexity Low->Matrix Matrix->MethodA Simple (Solvent) MethodB Method B: LC-MS/MS (MRM) Matrix->MethodB Complex (Plasma/Tissue)

Figure 1: Analytical decision matrix for selecting between HPLC-UV and LC-MS/MS based on sensitivity needs.

Method A: RP-HPLC-UV (Purity & Potency)

This is the "workhorse" method for quality control, synthetic monitoring, and stability testing.

Chromatographic Conditions[2][3][4][5][6][7]
  • System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

    • Rationale: The "end-capping" reduces peak tailing caused by the interaction of the oxazole nitrogen with free silanols.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Note: Acetonitrile is preferred over Methanol to reduce system backpressure and improve UV cutoff transparency.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: Diodearray Detector (DAD). Monitor 310 nm (Quantification) and 254 nm (Impurity profiling). Scan 200–400 nm.

Gradient Program
Time (min)% Mobile Phase BEvent
0.020Initial Equilibration
8.090Elution of Analyte
10.090Wash
10.120Return to Initial
14.020Re-equilibration
Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of 2-(4-Nitrophenyl)oxazole into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute Stock 1:20 using 50:50 Water:Acetonitrile.

    • Critical: Matching the diluent to the initial mobile phase conditions prevents "solvent shock" and split peaks.

Method B: LC-MS/MS (Bioanalysis & Trace Quantification)

Required for pharmacokinetic (PK) studies or residue analysis where sensitivity < 10 ng/mL is needed.

Mass Spectrometry Parameters[4]
  • Source: Electrospray Ionization (ESI), Positive Mode.

    • Mechanism:[3][4] Protonation occurs readily on the oxazole nitrogen (

      
      ).
      
  • Analyzer: Triple Quadrupole (QqQ).

  • Precursor Ion: m/z 191.0 (

    
     for MW 190.16).
    
  • MRM Transitions:

    • Quantifier: 191.0

      
       118.0 (Loss of nitro-group/ring cleavage).
      
    • Qualifier: 191.0

      
       91.0 (Tropylium ion/phenyl fragment).
      
Sample Preparation (Plasma/Media)
  • Technique: Protein Precipitation (PPT).

  • Aliquot 100 µL of plasma sample.

  • Add 300 µL of ice-cold Acetonitrile containing Internal Standard (e.g., 4-Nitro-oxazole analog or deuterated standard).

  • Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 mins.

  • Inject 5 µL of the supernatant.

Method Validation Protocol (ICH Q2 R1/R2)

To ensure scientific integrity, the method must be validated. Perform the following experiments.

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard before every batch.

  • RSD of Area:

    
     2.0% (HPLC-UV) / 
    
    
    
    5.0% (LC-MS).
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Theoretical Plates (

    
    ): 
    
    
    
    .
Linearity & Range

Prepare a calibration curve (6-8 points).

  • UV Range: 1 µg/mL to 100 µg/mL.

  • Acceptance:

    
    . Residuals 
    
    
    
    .
Accuracy (Recovery)

Spike blank matrix/solvent at three levels (Low, Medium, High).

  • Formula:

    
    
    
  • Target: 98–102% (UV); 85–115% (MS).

Experimental Workflow Diagram

The following diagram illustrates the complete lifecycle of the analytical procedure, from sample intake to data reporting.

AnalyticalWorkflow Sample Sample Collection (Synthesis or Bio-fluid) Prep Sample Preparation (Dilution or PPT) Sample->Prep Sep Separation (HPLC) C18 Column, Gradient Prep->Sep Detect Detection Sep->Detect UV UV (310 nm) Macro-analysis Detect->UV MS MS/MS (m/z 191->118) Micro-analysis Detect->MS Data Data Processing (Integration & Calc) Report Final Report (Purity/Conc) Data->Report UV->Data MS->Data

Figure 2: Step-by-step experimental workflow for 2-(4-Nitrophenyl)oxazole analysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanols; Column aging.Ensure Mobile Phase A has 0.1% Formic Acid. Replace column if

.
Split Peaks Solvent mismatch.Dissolve sample in mobile phase starting composition (20% ACN).
Low Sensitivity (MS) Ion suppression; Wrong polarity.Check matrix effect. Ensure ESI Positive mode is selected (Oxazoles protonate well).
Retention Shift Gradient mixing error; Temperature fluctuation.Pre-mix mobile phases if using isocratic. Use column oven (30°C).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Santa Cruz Biotechnology. (n.d.). 2-(4-Nitrophenyl)oxazole Product Data Sheet. (Provides CAS and basic chemical properties). Link

  • Bhat, H. R., et al. (2026).[3] Activity Profiling of Nitro-Substituted Di(Hetero)Aryl 1,3,4- and 1,2,4-Oxadiazoles. Archiv der Pharmazie.[4] (Provides context on nitro-oxazole spectral properties and biological relevance). Link

  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. (General HPLC conditions for oxazole derivatives). Link

  • ResearchGate. (2012). UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate.[5][6] (Spectral data for the nitro-chromophore). Link

Sources

Application Note: Characterization and Validation of 2-(4-Nitrophenyl)oxazole in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-(4-Nitrophenyl)oxazole (2-4-NPO) represents a structural class of nitro-aryl oxazoles , often investigated as scaffolds for Fatty Acid Amide Hydrolase (FAAH) inhibitors, antimicrobial agents (targeting bacterial nitroreductases), or kinase inhibitors .

While oxazole derivatives possess favorable pharmacokinetic properties, the presence of the nitro group (-NO₂) conjugated to the oxazole ring introduces specific physicochemical challenges in enzymatic assays. This Application Note provides a rigorous framework for using 2-4-NPO in inhibition assays, focusing on distinguishing true pharmacological inhibition from assay artifacts caused by solubility limits, optical interference, and redox reactivity.

Key Technical Challenges (The "Why" behind the Protocol)
  • Optical Interference (Inner Filter Effect): The 4-nitrophenyl moiety typically absorbs light in the 300–400 nm range. If your enzymatic readout (e.g., p-nitrophenol release at 405 nm) overlaps with this spectrum, 2-4-NPO will artificially inflate the baseline.

  • Fluorescence Quenching: The nitro group is a strong fluorescence quencher. In fluorescence-based assays (e.g., AMC or Rhodamine release), 2-4-NPO may quench the signal, mimicking inhibition (False Positive).

  • Colloidal Aggregation: Planar, hydrophobic oxazoles can form colloidal aggregates that sequester enzymes non-specifically.

Material Preparation & Handling

Compound Solubilization

2-(4-Nitrophenyl)oxazole is highly lipophilic and poorly soluble in aqueous buffers.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (Grade ≥99.9%).

  • Stock Concentration: Prepare a 10 mM or 20 mM master stock. Avoid concentrations >50 mM to prevent precipitation upon freeze-thaw cycles.

  • Storage: Aliquot into amber glass vials (nitro compounds are potentially photosensitive) and store at -20°C.

Assay Buffer Formulation

To mitigate non-specific binding and aggregation:

  • Detergent: Include 0.01% Triton X-100 or 0.005% Tween-20 in the assay buffer. This is critical to disrupt colloidal aggregates (a common mechanism of false inhibition for oxazoles).

  • Reducing Agents: Caution. Avoid high concentrations of DTT (>1 mM) if possible. Nitro groups can undergo reduction to amines or hydroxylamines in the presence of strong reducing agents, chemically altering your inhibitor during the incubation. TCEP is a preferred alternative if a reducing agent is strictly required.

Assay Development Protocol

Phase 1: Optical Interference Profiling (Pre-Assay)

Before adding enzyme, you must characterize the compound's optical properties.

Protocol:

  • Prepare a dilution series of 2-4-NPO in the Assay Buffer (e.g., 100 µM down to 0.1 µM).

  • Measure Absorbance (200–600 nm) and Fluorescence (at the Ex/Em of your intended probe).

  • Decision Logic:

    • If 2-4-NPO absorbs at the assay readout wavelength (e.g., 405 nm): You must use a kinetic readout (slope) rather than an endpoint readout to subtract the static background.

    • If 2-4-NPO fluoresces or quenches the probe: You must perform a "Spike-in" counter-screen (see Phase 3).

Phase 2: IC50 Determination (Kinetic Mode)

Use kinetic mode to identify time-dependent inhibition or precipitation issues.

Workflow:

  • Enzyme Activation: Incubate Enzyme + Buffer for 10 min at reaction temperature (usually 25°C or 37°C).

  • Compound Addition: Add 2-4-NPO (varying concentrations) or DMSO vehicle. Keep final DMSO < 2% (v/v).

  • Pre-Incubation: Incubate Enzyme + Inhibitor for 15–30 minutes .

    • Note: Nitro-oxazoles can be slow-binding or covalent (if activated). A pre-incubation step ensures equilibrium.

  • Start Reaction: Add Substrate (

    
     concentration).
    
  • Detection: Monitor signal continuously for 20–60 minutes.

  • Analysis: Calculate the slope (Velocity,

    
    ) of the linear portion.
    

Data Calculation:



Phase 3: Validation & Counter-Screens (Crucial)

Distinguish specific inhibition from artifacts.

TestMethodologyInterpretation
Detergent Sensitivity Repeat IC50 with 0.01% vs 0.1% Triton X-100.If IC50 shifts significantly (>3-fold) with higher detergent, inhibition is likely non-specific (aggregation) .
Enzyme Concentration Repeat IC50 at 2x and 10x [Enzyme].If IC50 shifts linearly with [Enzyme], the inhibitor might be tight-binding or acting as a stoichiometric titrant.
Post-Reaction Spike Add 2-4-NPO to a completed reaction (product already formed).If signal drops immediately, the compound is quenching the signal , not inhibiting the enzyme.

Visualizing the Validation Logic

The following diagram illustrates the decision process for validating 2-(4-Nitrophenyl)oxazole, ensuring high "Trustworthiness" in your data.

AssayValidation Start Start: 2-(4-Nitrophenyl)oxazole Candidate Inhibitor Solubility Step 1: Solubility Check (Visual/Nephelometry) Start->Solubility Optical Step 2: Optical Profiling (Abs/Fluor Scan) Solubility->Optical Interference Does it Absorb/Quench at Readout Wavelength? Optical->Interference Correction Action: Use Kinetic Readout & Background Subtraction Interference->Correction Yes Proceed Action: Proceed to IC50 Assay Interference->Proceed No IC50 Step 3: IC50 Determination (+/- Detergent) Correction->IC50 Proceed->IC50 Aggregator Is IC50 sensitive to Detergent Conc? IC50->Aggregator TrueHit VALIDATED HIT (Specific Inhibition) Aggregator->TrueHit No (Stable IC50) FalsePos FALSE POSITIVE (Aggregator/Artifact) Aggregator->FalsePos Yes (Shift > 3x)

Caption: Decision tree for validating nitro-oxazole inhibitors, filtering out optical interference and colloidal aggregation artifacts.

Alternative Application: Fluorogenic Substrate

Note: While the primary request focuses on inhibition, the structure of 2-(4-Nitrophenyl)oxazole suggests utility as a probe for Nitroreductases .

If the user intends to use 2-4-NPO as a substrate :

  • Mechanism: Nitroreductases (NTR) reduce the non-fluorescent 4-nitro group to a 4-amino group.

  • Readout: The product, 2-(4-aminophenyl)oxazole , is highly fluorescent (typically Ex ~360 nm, Em ~450 nm).

  • Protocol Adjustment: In this mode, 2-4-NPO is the variable (Substrate) and the test compounds are the inhibitors.

  • Kinetic Parameter: Determine

    
     of 2-4-NPO first (typically 10–100 µM) before screening inhibitors.
    

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Interference by Chemical Aggregators.Link

  • Cravatt, B. F., et al. (1996). Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase. (Context for Oxazole-based FAAH inhibitors). Link

Application Note: Protein Labeling with 2-(4-Nitrophenyl)oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring a robust methodology for conjugating 2-(4-Nitrophenyl)oxazole (NPO) derivatives to proteins.

While 7-nitrobenz-2-oxa-1,3-diazole (NBD) is a common "nitro-oxazole" label, 2-(4-Nitrophenyl)oxazole (NPO) is a distinct structural class (phenyloxazole) often utilized for its high quantum yield in the blue/UV region, solvatochromic properties, and use as a scintillator core. Unlike standard commercial dyes (e.g., FITC, NHS-esters), NPO derivatives often require specific activation steps due to the chemical inertness of the core oxazole and nitro groups under physiological conditions.

This guide details the "Reduction-Activation-Conjugation" (RAC) workflow, converting the inert nitro group into a highly reactive isothiocyanate or amide handle for site-specific protein labeling.


-amine) or Tyrosine (via Azo coupling)

Executive Summary & Chemical Logic

The 2-(4-Nitrophenyl)oxazole (NPO) scaffold is a robust fluorophore characterized by exceptional photostability and a large Stokes shift. However, the nitro (


) group itself is not a bioconjugation handle; it is an electron-withdrawing group that stabilizes the fluorophore.

To label proteins, the NPO core must be chemically "activated." This protocol utilizes the RAC Workflow :

  • Reduction: The inert nitro group is reduced to an aniline ($ -NH_2 $).

  • Activation: The aniline is converted into a Phenyl Isothiocyanate (-N=C=S) or succinylated to an NHS-ester .

  • Conjugation: The activated probe reacts with surface lysine residues on the target protein to form a stable thiourea or amide bond.

Key Optical Properties:

  • Excitation Max: ~300–320 nm (UV region)

  • Emission Max: ~360–400 nm (Blue region)

  • Solvatochromism: Emission intensity and wavelength are highly sensitive to the polarity of the protein microenvironment (hydrophobic pockets increase quantum yield).

Pre-Labeling Synthesis: Activation of the NPO Core

Note: If you have already purchased a pre-activated derivative (e.g., NPO-Isothiocyanate), skip to Section 3.

Phase A: Reduction to 2-(4-Aminophenyl)oxazole

The nitro group is reduced to a primary amine to create a nucleophilic handle.

  • Reagents: Stannous Chloride (

    
    ), Ethanol, HCl.
    
  • Mechanism: Nitro reduction via electron transfer.

Phase B: Conversion to Isothiocyanate (NPO-ITC)

The amine is converted to an isothiocyanate, analogous to the synthesis of FITC or TRITC.

  • Reagents: Thiophosgene (

    
    ), Chloroform, Sodium Bicarbonate.
    
  • Reaction: $ R-NH_2 + CSCl_2 \rightarrow R-N=C=S + 2HCl $

  • Why ITC? Isothiocyanates form thiourea bonds with lysines, which are chemically stable and resistant to hydrolysis compared to NHS esters.

Core Protocol: Protein Labeling with Activated NPO

Materials Required
ComponentSpecificationPurpose
Target Protein > 2 mg/mL in PBSSubstrate for labeling.
NPO-ITC 10 mg/mL in anhydrous DMSOActivated fluorophore.
Labeling Buffer 0.1 M Sodium Carbonate, pH 9.0Deprotonates Lysines (

) to enhance nucleophilicity.
Purification Column Sephadex G-25 or PD-10Removes unreacted dye.
Dialysis Cassette 10k MWCOBuffer exchange.
Step-by-Step Workflow
Step 1: Protein Preparation
  • Exchange the protein buffer into 0.1 M Sodium Carbonate (pH 9.0) .

    • Critical: Avoid buffers containing primary amines (Tris, Glycine) or Azide, as they will compete with the labeling reaction.

  • Adjust protein concentration to 2–5 mg/mL . Higher concentrations improve labeling efficiency by favoring second-order kinetics.

Step 2: Conjugation Reaction
  • Dissolve the NPO-ITC derivative in anhydrous DMSO immediately before use.

    • Stoichiometry: Targeting a Dye-to-Protein (D/P) molar ratio of 10:1 to 20:1 is recommended for this fluorophore due to its lower reactivity compared to NHS esters.

  • Add the NPO-ITC solution dropwise to the protein solution while gently vortexing.

    • Volume Limit: Keep DMSO < 10% of the total reaction volume to prevent protein denaturation.

  • Incubate: Wrap the tube in foil (protect from light) and incubate for 2 hours at Room Temperature or Overnight at 4°C with gentle rotation.

Step 3: Quenching & Purification
  • Quench: Add 1 M Ammonium Chloride (or Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. This scavenges excess isothiocyanate.

  • Purification:

    • Method A (Spin Column): Equilibrate a Sephadex G-25 column with PBS. Load the reaction mixture and elute. The first band (fastest) is the labeled protein; the second band is the free dye.

    • Method B (Dialysis): Dialyze against 4L of PBS at 4°C for 24 hours, changing the buffer at least 3 times.

Quality Control & Data Analysis

A. Degree of Labeling (DOL) Calculation

Determine the number of NPO molecules conjugated per protein molecule.

  • Measure Absorbance at 280 nm (

    
    )  and the dye's 
    
    
    
    (
    
    
    , approx 320 nm).
  • Calculate protein concentration (

    
    ) correcting for dye interference at 280 nm:
    
    
    
    
    • CF (Correction Factor):

      
       (Typically ~0.2 for oxazoles).
      
  • Calculate DOL:

    
    
    
    • Target: A DOL of 2–4 is optimal. >5 may cause fluorescence quenching or protein precipitation.

B. Fluorescence Characterization[1][2][3]
  • Solvatochromic Check: Measure emission in PBS vs. 4M Guanidine HCl. A significant shift or drop in intensity upon denaturation indicates the NPO probe was buried in hydrophobic pockets, confirming successful conjugation and environmental sensitivity.

Mechanistic Visualization

The following diagram illustrates the RAC (Reduction-Activation-Conjugation) pathway, transforming the inert 2-(4-Nitrophenyl)oxazole into a reactive probe and binding it to the protein.

NPO_Labeling_Protocol cluster_properties NPO Properties NPO_Core 2-(4-Nitrophenyl)oxazole (Inert Fluorophore) Reduction Reduction (SnCl2 / HCl) NPO_Core->Reduction Amine_Int Intermediate: 2-(4-Aminophenyl)oxazole Reduction->Amine_Int -NO2 → -NH2 Activation Activation (Thiophosgene CSCl2) Amine_Int->Activation NPO_ITC Activated Probe: NPO-Isothiocyanate Activation->NPO_ITC -NH2 → -N=C=S Conjugation Conjugation (pH 9.0, Lysine-NH2) NPO_ITC->Conjugation Final_Product Labeled Protein (Thiourea Linkage) Conjugation->Final_Product Stable Covalent Bond Props • Blue/UV Emission • Hydrophobic Sensitive • High Photostability Props->NPO_Core

Caption: The RAC workflow: Converting the inert nitro-oxazole core into a reactive isothiocyanate for stable protein conjugation.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Labeling Efficiency (DOL < 0.5) pH too low.Ensure buffer is pH 9.0–9.5. Isothiocyanates require deprotonated amines.
Protein Precipitation Over-labeling or DMSO shock.Reduce D/P ratio or add DMSO slower. Keep final DMSO < 10%.
High Background Fluorescence Free dye not removed.Perform a second round of dialysis or use a longer G-25 column.
No Fluorescence Fluorescence Quenching.The nitro group might not have been fully reduced (Nitro groups are quenchers). Verify the reduction step via NMR or Mass Spec before activation.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on isothiocyanate and amine-reactive chemistries). Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[1] (Foundational text on solvatochromic fluorophores and oxazole derivatives). Link

  • Krasovitskii, B. M., & Bolotin, B. M. (2002). Organic Luminescent Materials. VCH Publishers.
  • Thermo Fisher Scientific. Amine-Reactive Probes - Technical Guide. (Standard protocols for ITC and NHS labeling). Link

Sources

The Versatile Reactant: Application Notes and Protocols for 2-(4-Nitrophenyl)oxazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis, the strategic design of molecular scaffolds that offer multiple avenues for functionalization is paramount. 2-(4-Nitrophenyl)oxazole emerges as a quintessential example of such a versatile building block. Its structure marries the latent reactivity of an electron-deficient nitrophenyl group with the diverse chemical handles offered by the oxazole core. This unique combination allows for a sequential and controlled manipulation of the molecule, making it a valuable precursor in the synthesis of complex organic molecules, including pharmacologically active compounds.

This comprehensive guide, intended for researchers, scientists, and professionals in drug development, delves into the practical applications of 2-(4-nitrophenyl)oxazole as a reactant. We will explore its utility in key synthetic transformations, providing not only detailed, step-by-step protocols but also the underlying mechanistic principles that govern these reactions. Our focus is to equip the synthetic chemist with the knowledge to confidently and effectively employ this reagent in their research endeavors.

I. The Strategic Importance of 2-(4-Nitrophenyl)oxazole

The synthetic utility of 2-(4-nitrophenyl)oxazole is rooted in the distinct reactivity of its two key components:

  • The 4-Nitrophenyl Moiety: The strongly electron-withdrawing nitro group serves a dual purpose. Initially, it deactivates the phenyl ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. More importantly, the nitro group is a versatile precursor to the corresponding aniline. This transformation from an electron-withdrawing to an electron-donating group dramatically alters the electronic properties of the molecule, opening up a new set of possible reactions.

  • The Oxazole Ring: The oxazole core is a stable aromatic heterocycle that can participate in a variety of reactions. It can act as a diene in [4+2] cycloadditions, and its carbon-hydrogen bonds can be functionalized through metallation followed by reaction with electrophiles. Furthermore, the oxazole ring can be a directing group or a stable scaffold in the synthesis of larger, more complex structures.

This guide will focus on three principal transformations that leverage the unique reactivity of 2-(4-nitrophenyl)oxazole:

  • Reduction of the Nitro Group: A foundational step to access the corresponding 2-(4-aminophenyl)oxazole, a key intermediate for further derivatization.

  • Cross-Coupling Reactions: Utilizing the oxazole as a scaffold for the construction of new carbon-carbon and carbon-heteroatom bonds.

  • Cycloaddition Reactions: Employing the oxazole ring as a diene to construct new carbocyclic and heterocyclic frameworks.

II. Reduction of the Nitro Group: Gateway to Functionalization

The conversion of the nitro group in 2-(4-nitrophenyl)oxazole to an amino group is a pivotal transformation, unlocking a plethora of subsequent synthetic possibilities. The resulting 2-(4-aminophenyl)oxazole is a valuable intermediate for the synthesis of amides, sulfonamides, and other nitrogen-containing functionalities, many of which are found in biologically active molecules.

A. Mechanistic Considerations

The reduction of aromatic nitro compounds can proceed through various pathways depending on the reducing agent and reaction conditions. Common mechanisms involve a series of two-electron reductions, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine.

ReductionMechanism Reactant Ar-NO2 Nitroso Ar-NO Reactant->Nitroso [H] Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine [H] Amine Ar-NH2 Hydroxylamine->Amine [H]

Caption: Simplified pathway for the reduction of a nitroarene.

For laboratory-scale synthesis, several methods are widely employed, with catalytic hydrogenation and metal-mediated reductions being the most common.

B. Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is often the method of choice for nitro group reduction due to its clean reaction profile and high yields. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst.

Experimental Protocol: Synthesis of 2-(4-aminophenyl)oxazole via Catalytic Hydrogenation

Materials:

  • 2-(4-Nitrophenyl)oxazole

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a hydrogenation flask, add 2-(4-nitrophenyl)oxazole (1.0 eq).

  • Add a suitable solvent such as ethanol or ethyl acetate to dissolve the starting material.

  • Carefully add 10% Pd/C (5-10 mol% Pd).

  • Seal the flask and purge the system with nitrogen gas, followed by evacuation.

  • Introduce hydrogen gas to the flask (typically via a balloon or a Parr hydrogenator) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully purge the flask with nitrogen gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 2-(4-aminophenyl)oxazole, which can be purified further by recrystallization or column chromatography if necessary.

Self-Validation and Causality:

  • Catalyst Choice: Pd/C is a robust and efficient catalyst for the reduction of aromatic nitro groups. The "wet" catalyst is used to mitigate the risk of ignition upon contact with flammable solvents.

  • Solvent: Ethanol and ethyl acetate are common solvents for hydrogenation as they are relatively inert and effectively dissolve the starting material and product.

  • Safety: The initial purging with nitrogen is crucial to remove oxygen from the system, which could form an explosive mixture with hydrogen in the presence of the catalyst.

  • Monitoring: Regular monitoring is essential to determine the reaction endpoint and prevent over-reduction or side reactions.

C. Protocol 2: Reduction with Tin(II) Chloride

For substrates that are sensitive to catalytic hydrogenation (e.g., containing other reducible functional groups), reduction with metals in acidic media is a viable alternative. Stannous chloride (SnCl₂) in a protic solvent is a classic and effective method.[1][2]

Experimental Protocol: Synthesis of 2-(4-aminophenyl)oxazole using SnCl₂

Materials:

  • 2-(4-Nitrophenyl)oxazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(4-nitrophenyl)oxazole (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Add a solution of SnCl₂·2H₂O (3-5 eq) in concentrated HCl to the flask.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of NaHCO₃ until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford 2-(4-aminophenyl)oxazole.

Self-Validation and Causality:

  • Reagent Stoichiometry: An excess of SnCl₂ is used to ensure complete reduction of the nitro group.

  • Acidic Medium: The reaction is typically carried out in an acidic medium to facilitate the reduction process.

  • Workup: The neutralization step is critical to quench the reaction and allow for the extraction of the free amine product. Careful addition of the base is necessary to control the exothermic reaction.

Method Catalyst/Reagent Solvent Temperature Advantages Disadvantages
Catalytic HydrogenationPd/C, H₂EtOH or EtOAcRoom TemperatureClean reaction, high yield, simple workupNot suitable for substrates with other reducible groups, requires specialized equipment.
Tin(II) Chloride ReductionSnCl₂·2H₂O, HClEtOH or EtOAcRefluxTolerates other reducible functional groupsRequires stoichiometric amounts of metal salt, workup can be tedious.

III. Cross-Coupling Reactions: Building Molecular Complexity

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While 2-(4-nitrophenyl)oxazole itself is not typically used directly in cross-coupling reactions due to the deactivating effect of the nitro group, its halogenated derivatives are excellent substrates. For instance, a 2-halo-oxazole can be coupled with 4-nitrophenylboronic acid in a Suzuki-Miyaura reaction to synthesize 2-(4-nitrophenyl)oxazole or related structures.

A. Suzuki-Miyaura Coupling: A Palladium-Catalyzed C-C Bond Formation

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.[3][4][5] It is widely used due to its mild reaction conditions and high functional group tolerance.

SuzukiCycle Pd0 Pd(0)L2 OxAdd R-Pd(II)-X(L2) Pd0->OxAdd Oxidative Addition (R-X) Transmetal R-Pd(II)-R'(L2) OxAdd->Transmetal Transmetalation (R'-B(OR)2) RedElim R-R' Transmetal->RedElim Reductive Elimination RedElim->Pd0

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Synthesis of a 2-Aryl-oxazole via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of a 2-chlorooxazole with an arylboronic acid. This can be adapted for the synthesis of 2-(4-nitrophenyl)oxazole by using 4-nitrophenylboronic acid.

Materials:

  • 2-Chlorooxazole derivative

  • Arylboronic acid (e.g., 4-nitrophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane or Toluene

  • Water

Procedure:

  • To a reaction vessel, add the 2-chlorooxazole derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the solvent system (e.g., a mixture of dioxane and water, typically 4:1).

  • Sdd the palladium catalyst precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., PPh₃, 4-10 mol%).

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation and Causality:

  • Catalyst System: The combination of a palladium precursor and a phosphine ligand forms the active Pd(0) catalyst in situ. The choice of ligand is crucial and can significantly impact the reaction efficiency.

  • Base: The base is required for the transmetalation step of the catalytic cycle.

  • Inert Atmosphere: Degassing the reaction mixture is essential to prevent the oxidation and deactivation of the palladium catalyst.

IV. Cycloaddition Reactions: Constructing New Ring Systems

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[6][7] This provides a powerful method for the synthesis of highly substituted pyridine and furan derivatives. The reactivity of the oxazole as a diene is influenced by the substituents on the ring. Electron-withdrawing groups on the dienophile generally accelerate the reaction.

A. Diels-Alder Reaction of 2-(4-Nitrophenyl)oxazole Derivatives

The presence of the 4-nitrophenyl group at the 2-position of the oxazole can influence the electronic properties of the diene system. While the oxazole ring itself is electron-rich, the nitrophenyl group is electron-withdrawing. The overall reactivity will depend on the specific substitution pattern of the oxazole and the nature of the dienophile.

DielsAlder cluster_reactants Reactants cluster_product Product Diene Oxazole (Diene) Adduct Cycloadduct Diene->Adduct Dienophile Alkene (Dienophile) Dienophile->Adduct

Caption: Schematic representation of a [4+2] cycloaddition reaction.

Protocol 4: General Procedure for the Diels-Alder Reaction of a Substituted Oxazole

This is a general protocol that can be adapted for reactions involving 2-(4-nitrophenyl)oxazole derivatives with suitable dienophiles.

Materials:

  • Substituted 2-(4-nitrophenyl)oxazole

  • Dienophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate)

  • Anhydrous solvent (e.g., toluene, xylene, or acetonitrile)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the substituted 2-(4-nitrophenyl)oxazole (1.0 eq) in the chosen anhydrous solvent.

  • Add the dienophile (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to the desired temperature (ranging from 80 °C to reflux, depending on the reactivity of the substrates).

  • Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography or recrystallization.

Self-Validation and Causality:

  • Solvent Choice: Anhydrous solvents are crucial to prevent side reactions, especially with sensitive dienophiles. Higher boiling point solvents like toluene or xylene are often required to provide the thermal energy needed for the cycloaddition.

  • Dienophile: Electron-deficient dienophiles are generally more reactive in Diels-Alder reactions with electron-rich dienes like oxazoles.

  • Stereochemistry: The Diels-Alder reaction is stereospecific, and the stereochemistry of the dienophile is retained in the product. The endo product is often the major kinetic product due to secondary orbital interactions.

V. Conclusion and Future Perspectives

2-(4-Nitrophenyl)oxazole is a remarkably versatile reactant in organic synthesis, offering a strategic platform for the construction of a diverse array of complex molecules. The ability to selectively transform the nitro group into an amine, coupled with the inherent reactivity of the oxazole ring in cross-coupling and cycloaddition reactions, provides a powerful toolkit for the synthetic chemist. The protocols outlined in this guide serve as a practical starting point for researchers looking to harness the synthetic potential of this valuable building block. As the demand for novel and intricate molecular architectures continues to grow, particularly in the field of medicinal chemistry, the strategic application of bifunctional reagents like 2-(4-nitrophenyl)oxazole will undoubtedly play an increasingly important role in the advancement of organic synthesis.

VI. References

  • Owsley, D. C., & Bloomfield, J. J. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Synthesis, 1977(02), 118-120.

  • Bates, D. K., & Li, K. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. The Journal of organic chemistry, 67(24), 8662–8665.

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(17), 4020-4028.

  • Suárez-Moreno, G. V., González-Zamora, E., & Méndez, F. (2011). Oxazole as an electron-deficient diene in the Diels-Alder reaction. Organic letters, 13(24), 6358–6361.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Li, T., & Batey, R. A. (2004). SnCl2-mediated reductive cyclization of 2-(2-nitrophenyl)ethyl ketones to 2,3-disubstituted indoles. Organic letters, 6(4), 601–604.

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Diels-Alder Cycloaddition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

  • Rakib, E. M., et al. (2014). SnCl2/RSH: A versatile catalytic system for the synthesis of 4-Alkylsulfanyl-indazole derivatives. Journal of Sulfur Chemistry, 35(6), 635-644.

  • Suárez-Moreno, G. V., González-Zamora, E., & Méndez, F. (2011). Oxazole as an electron-deficient diene in the Diels-Alder reaction. Organic letters, 13(24), 6358–6361.

  • Morwick, T., Hrapchak, M., DeTuri, M., & Campbell, S. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic letters, 4(16), 2665–2668.

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

Sources

Application Note: Determination of the Fluorescence Quantum Yield of 2-(4-Nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quantum Yield in Molecular Probe and Drug Discovery

The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. In the context of drug discovery and the development of molecular probes, a precise understanding of the quantum yield is paramount. It directly influences the sensitivity of fluorescence-based assays, the brightness of imaging agents, and the efficiency of photodynamic therapies.

2-(4-Nitrophenyl)oxazole is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group on the phenyl ring is expected to significantly influence its photophysical properties, making the determination of its quantum yield a critical step in evaluating its suitability for fluorescence-based applications. This application note provides a detailed protocol for measuring the fluorescence quantum yield of 2-(4-Nitrophenyl)oxazole using the relative method, a widely accepted and accessible technique.

Principle of the Relative Quantum Yield Method

The relative method for determining the fluorescence quantum yield involves comparing the fluorescence intensity of the sample of interest (the "unknown") to that of a well-characterized fluorescent standard with a known quantum yield. The underlying principle is that if the standard and the sample have the same absorbance at the same excitation wavelength, any difference in their integrated fluorescence intensity is directly proportional to the difference in their quantum yields.

The calculation is based on the following equation:

ΦX = ΦST * (IX / IST) * (AST / AX) * (ηX2 / ηST2)

Where:

  • ΦX is the quantum yield of the sample.

  • ΦST is the quantum yield of the standard.

  • IX and IST are the integrated fluorescence intensities of the sample and the standard, respectively.

  • AX and AST are the absorbances of the sample and the standard at the excitation wavelength, respectively.

  • ηX and ηST are the refractive indices of the solvents used for the sample and the standard, respectively.

To ensure accuracy, it is crucial to work in a dilute regime where the absorbance is low (typically < 0.1) to minimize inner filter effects, where the emitted light is reabsorbed by other molecules in the solution[1][2][3][4].

Materials and Instrumentation

Materials:
  • 2-(4-Nitrophenyl)oxazole (sample)

  • Quinine sulfate (fluorescence standard)

  • 0.1 M Perchloric acid (for standard preparation)

  • Ethanol (spectroscopic grade, for sample preparation)

  • Cyclohexane (spectroscopic grade, for sample preparation)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

Instrumentation:
  • UV-Vis Spectrophotometer

  • Spectrofluorometer with a xenon lamp source and a photomultiplier tube (PMT) detector. The instrument should be capable of spectral correction.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the relative quantum yield of 2-(4-Nitrophenyl)oxazole.

G cluster_prep Solution Preparation cluster_abs Absorbance Measurement cluster_fluo Fluorescence Measurement cluster_analysis Data Analysis prep_standard Prepare Quinine Sulfate Standard in 0.1 M HClO4 prep_sample Prepare 2-(4-Nitrophenyl)oxazole Solutions in Ethanol & Cyclohexane abs_standard Measure Absorbance of Standard prep_standard->abs_standard Transfer to Cuvette abs_sample Measure Absorbance of Sample Solutions prep_sample->abs_sample Transfer to Cuvette fluo_standard Measure Emission Spectrum of Standard abs_standard->fluo_standard Use Same Solutions fluo_sample Measure Emission Spectra of Sample Solutions abs_sample->fluo_sample Use Same Solutions integrate Integrate Emission Spectra fluo_standard->integrate Corrected Spectra fluo_sample->integrate Corrected Spectra calculate Calculate Quantum Yield integrate->calculate

Caption: Experimental workflow for quantum yield determination.

Detailed Experimental Protocol

Part 1: Preparation of Standard and Sample Solutions

1.1. Preparation of Quinine Sulfate Standard Solution:

  • Accurately weigh a small amount of quinine sulfate and dissolve it in 0.1 M perchloric acid to prepare a stock solution of approximately 10-5 M.

  • From the stock solution, prepare a series of dilutions in 0.1 M perchloric acid with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength (e.g., 350 nm). Note: Quinine sulfate in perchloric acid is preferred over sulfuric acid due to its higher stability and temperature-independent quantum yield of 0.60.

1.2. Preparation of 2-(4-Nitrophenyl)oxazole Sample Solutions:

  • Prepare a stock solution of 2-(4-Nitrophenyl)oxazole in spectroscopic grade ethanol (and/or cyclohexane) of approximately 10-4 M.

  • From the stock solution, prepare a series of dilutions in the same solvent with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength. Note: The presence of the nitro group may lead to fluorescence quenching, so it is important to work with freshly prepared solutions and protect them from light.

Part 2: Spectroscopic Measurements

2.1. Absorbance Measurements:

  • Record the UV-Vis absorption spectrum of the solvent (ethanol or cyclohexane) to be used as a blank.

  • Record the absorption spectra of all prepared standard and sample solutions over a relevant wavelength range (e.g., 250-450 nm).

  • From the spectra, determine the absorbance values at the selected excitation wavelength (λex). The chosen λex should be a wavelength where both the standard and the sample exhibit significant absorption. Based on literature for similar chromophores, an initial λex of 350 nm is recommended, but this should be optimized based on the measured absorption spectrum of 2-(4-Nitrophenyl)oxazole.

2.2. Fluorescence Measurements:

  • Instrumental Setup and Correction:

    • Warm up the spectrofluorometer's xenon lamp for at least 30 minutes for stable output.

    • Apply the instrument-specific spectral correction factors to account for the wavelength-dependent efficiency of the monochromators and detector. This is a critical step for accurate quantum yield determination.

  • Measurement of Emission Spectra:

    • Using the same cuvettes from the absorbance measurements, record the fluorescence emission spectrum of the solvent blank.

    • Record the fluorescence emission spectra of the quinine sulfate standard solutions. Excite at the chosen λex (e.g., 350 nm) and record the emission over a suitable range (e.g., 400-650 nm).

    • Record the fluorescence emission spectra of the 2-(4-Nitrophenyl)oxazole sample solutions. Excite at the same λex and record the emission over an appropriate range (e.g., 380-600 nm, to be determined from an initial scan).

    • It is crucial to use identical instrument settings (e.g., excitation and emission slit widths) for both the standard and the sample measurements.

Data Analysis and Calculation

1. Spectral Integration:

  • Subtract the solvent blank spectrum from each of the standard and sample emission spectra.

  • Integrate the area under the corrected emission spectra for both the standard (IST) and the sample (IX).

2. Plotting for Accuracy:

  • To ensure the absence of inner filter effects and other concentration-dependent phenomena, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample series of solutions.

  • These plots should yield a straight line passing through the origin. The slope of this line is proportional to the quantum yield.

3. Quantum Yield Calculation:

  • Use the slopes from the plots of integrated fluorescence intensity versus absorbance (mX for the sample and mST for the standard) in the following modified equation:

    ΦX = ΦST * (mX / mST) * (ηX2 / ηST2)

  • Values for Calculation:

    • ΦST (Quinine sulfate in 0.1 M HClO4) = 0.60

    • η (Ethanol) ≈ 1.361

    • η (Cyclohexane) ≈ 1.426

    • η (0.1 M HClO4) ≈ 1.333 (approximated as water)

Expected Results and Interpretation

The photophysical properties of aromatic compounds are significantly influenced by the nature of their substituents. The presence of a strong electron-withdrawing group like the nitro (-NO2) group on the phenyl ring of the oxazole core is expected to have a profound effect on the fluorescence of 2-(4-Nitrophenyl)oxazole. Nitroaromatic compounds often exhibit very low fluorescence quantum yields due to efficient intersystem crossing from the singlet excited state to the triplet state, which is a non-radiative decay pathway[5][6][7].

Therefore, it is anticipated that the measured quantum yield of 2-(4-Nitrophenyl)oxazole will be significantly lower than that of the quinine sulfate standard. The exact value will provide crucial information about the deactivation pathways of the excited state and the potential of this molecule for applications requiring strong fluorescence. A low quantum yield might suggest that the molecule is better suited for applications where fluorescence is not the primary requirement, or it could be a candidate for studies on photosensitization or other triplet-state mediated processes.

Self-Validation and Troubleshooting

  • Linearity of Plots: The linearity of the integrated fluorescence intensity versus absorbance plots is a key self-validation check. Deviation from linearity at higher absorbances indicates the onset of inner filter effects, and these data points should be excluded from the analysis.

  • Instrumental Stability: Periodically re-measuring the fluorescence of a standard solution during the experiment can help monitor and correct for any instrumental drift.

  • Purity of Compounds and Solvents: Impurities in the sample or standard, or fluorescent contaminants in the solvents, can lead to erroneous results. Using high-purity materials is essential.

  • Photostability: If the fluorescence intensity of a sample decreases over time under continuous excitation, it indicates photodegradation. In such cases, measurements should be performed quickly, and fresh solutions should be used.

Conclusion

This application note provides a comprehensive and robust protocol for the determination of the fluorescence quantum yield of 2-(4-Nitrophenyl)oxazole using the relative method. By carefully following the outlined procedures, researchers can obtain reliable and accurate quantum yield data, which is essential for the rational design and application of this and similar molecules in various scientific and technological fields. The expected low quantum yield due to the presence of the nitro group underscores the importance of empirical measurements in characterizing the photophysical properties of novel compounds.

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

  • Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024. [Link]

  • Horiba Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. [Link]

  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. [Link]

  • Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. John Wiley & Sons. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

  • Parker, C. A., & Rees, W. T. (1960). Correction of fluorescence spectra and measurement of fluorescence quantum efficiency. The Analyst, 85(1013), 587-600. [Link]

  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. [Link]

  • Resch-Genger, U., Hoffmann, K., Nietfeld, W., Engel, A., Neukammer, J., Nitschke, R., ... & Macdonald, R. (2005). How to improve quality assurance in fluorometry: fluorescence-inherent sources of error and suited fluorescence standards. Journal of Fluorescence, 15(3), 337-362. [Link]

Sources

methods for studying the binding of 2-(4-Nitrophenyl)oxazole to biomolecules

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Biophysical Methods for Characterizing the Binding of 2-(4-Nitrophenyl)oxazole to Biomolecules

Introduction: Unveiling Molecular Interactions

In the landscape of drug discovery and chemical biology, understanding the precise interactions between small molecules and their biological targets is paramount. 2-(4-Nitrophenyl)oxazole (NPO) serves as an exemplary scaffold, incorporating an oxazole ring—a common pharmacophore in medicinal chemistry—and a nitroaromatic group, which can be pivotal for molecular recognition and activity.[1][2][3] The characterization of how molecules like NPO bind to biomolecules such as proteins and nucleic acids provides critical insights into their mechanism of action, guiding the development of more potent and specific therapeutic agents.[4][5]

This guide offers a comprehensive overview of key biophysical techniques used to elucidate these binding events. We move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and validated approach. This document is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical steps to quantify and characterize the interaction of NPO with its biological partners. The methods described herein range from initial high-throughput screening to in-depth thermodynamic and high-resolution structural analysis, forming an integrated workflow for hit identification, validation, and lead optimization.[6]

Strategic Workflow for Binding Characterization

A multi-faceted approach is often the most powerful. Initial screening methods can rapidly identify potential binders from a large pool of compounds, which are then validated and characterized in more detail using orthogonal, information-rich techniques. High-resolution structural methods provide the ultimate atomic-level detail of the interaction.

G cluster_0 Primary Screening & Hit ID cluster_1 Hit Validation & Thermodynamics cluster_2 Structural & Mechanistic Detail FP Fluorescence Polarization (FP) ITC Isothermal Titration Calorimetry (ITC) FP->ITC Validate Hits FRET FRET Assays SPR Surface Plasmon Resonance (SPR) FRET->SPR Validate Hits NMR NMR Spectroscopy ITC->NMR Structural Context XRAY X-Ray Crystallography SPR->XRAY Structural Context BLI Bio-Layer Interferometry (BLI) MS Mass Spectrometry BLI->MS Stoichiometry

Caption: Integrated workflow for small molecule-biomolecule interaction analysis.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

Principle of the Method Isothermal Titration Calorimetry (ITC) directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[7] A solution of the ligand (NPO) is titrated into a solution of the biomolecule held at a constant temperature.[8] The resulting heat change is measured with high sensitivity. This label-free, in-solution technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7][9]

Application to NPO-Biomolecule Binding ITC is exceptionally powerful for validating a direct interaction between NPO and a target biomolecule. Because it measures an intrinsic property of the reaction (heat), it is less prone to artifacts that can affect other assay formats. It requires no modification or immobilization of the reactants, providing data on the interaction in its native solution state.

ITC_Principle cluster_cell Calorimeter Cell cluster_output Output Protein Biomolecule Solution Thermogram Raw Heat Bursts (Thermogram) Protein->Thermogram Generates Syringe Syringe with 2-(4-Nitrophenyl)oxazole (NPO) Syringe->Protein Titration BindingCurve Integrated Data (Binding Isotherm) Thermogram->BindingCurve Integration & Fitting Parameters K D, n, ΔH, ΔS BindingCurve->Parameters Yields

Caption: Principle of Isothermal Titration Calorimetry (ITC).

Detailed Protocol: ITC Analysis

  • Sample Preparation (Critical Step):

    • Express and purify the target biomolecule to >95% purity.

    • Prepare a concentrated stock of NPO (e.g., 10-50 mM) in 100% DMSO.

    • Crucially, prepare the final assay buffer with meticulous care. A common choice is PBS or HEPES buffer, pH 7.4.

    • Dialyze the biomolecule extensively against the final assay buffer (e.g., 2 x 4 hours, then overnight at 4°C). Retain the final dialysis buffer for diluting the NPO and for the ITC baseline. This step is essential to minimize large heats of dilution that can mask the true binding signal.[10]

    • Prepare the final NPO solution by diluting the DMSO stock into the reserved dialysis buffer. The final DMSO concentration must be identical in both the cell (biomolecule) and syringe (NPO) solutions to cancel out heats of dilution. A final DMSO concentration of 1-5% is generally well-tolerated.

    • Accurately determine the concentration of both the biomolecule (e.g., by A280 or BCA assay) and NPO.

    • Thoroughly degas both solutions immediately before the experiment to prevent bubbles.

  • Experimental Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the biomolecule solution into the sample cell (typically 10-50 µM).

    • Load the NPO solution into the injection syringe (typically 100-500 µM, i.e., ~10-20 times the biomolecule concentration).

    • Set the injection parameters: a small initial injection (e.g., 0.4 µL) to remove air from the syringe tip, followed by 18-25 injections of 1.5-2.0 µL each, with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.

  • Data Acquisition:

    • Perform an initial control experiment by titrating NPO into buffer alone to measure the heat of dilution. This value should be small and consistent across injections.

    • Run the main experiment, titrating NPO into the biomolecule solution.

Data Analysis & Interpretation

  • The raw data appears as a series of peaks, with each peak corresponding to a single injection.

  • Integrate the area under each peak to determine the heat change per injection.

  • Plot the heat change (kcal/mol) against the molar ratio of [NPO]/[Biomolecule].

  • Fit this binding isotherm to a suitable model (e.g., "one set of sites") using the instrument's software. The fit yields the key thermodynamic parameters.

ParameterDescriptionTypical Value Range for Drug-like Molecules
KD Dissociation ConstantnM to high µM
n Stoichiometry of Binding~0.8 - 1.2 for a 1:1 interaction
ΔH Enthalpy of BindingCan be positive (unfavorable) or negative (favorable)
ΔG Gibbs Free Energy (ΔG = -RTlnKA)Negative for spontaneous binding
-TΔS Entropy of Binding (derived)Can be positive (unfavorable) or negative (favorable)

Surface Plasmon Resonance (SPR): Real-Time Kinetics

Principle of the Method SPR is an optical technique that measures molecular interactions in real-time without the need for labels.[11] The method detects changes in the refractive index at the surface of a sensor chip.[12] In a typical experiment, the larger biomolecule ("ligand") is immobilized on the chip, and a solution containing the small molecule ("analyte," in this case, NPO) is flowed over the surface. Binding of NPO to the immobilized biomolecule increases the mass on the sensor surface, causing a proportional change in the refractive index, which is measured in Resonance Units (RU).[11][12]

Application to NPO-Biomolecule Binding SPR is ideal for studying small molecules like NPO because of its high sensitivity to mass changes. Its primary advantage is the ability to determine kinetic rate constants: the association rate (kon) and the dissociation rate (koff). The equilibrium dissociation constant (KD) can then be calculated from the ratio of these rates (KD = koff/kon). This kinetic information is invaluable for lead optimization, as compounds with slow off-rates often exhibit longer-lasting biological effects.[13]

Detailed Protocol: SPR Analysis

  • Immobilization:

    • Select a sensor chip appropriate for the biomolecule (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., with EDC/NHS).

    • Immobilize the biomolecule to the desired density (typically 2000-10000 RU for small molecule analysis). The goal is to have a high enough signal while avoiding mass transport limitations.

    • Deactivate any remaining active esters on the surface.

    • Crucially, one flow cell should be prepared as a reference surface (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index effects.

  • Analyte Preparation:

    • Prepare a concentrated stock of NPO in 100% DMSO.

    • Prepare a serial dilution of NPO in the running buffer (e.g., HBS-EP+). The final DMSO concentration must be identical across all samples and the running buffer to minimize solvent mismatch artifacts. This is known as "DMSO matching."

    • The concentration range should bracket the expected KD (e.g., from 0.1 x KD to 10 x KD). If the KD is unknown, a broad range (e.g., 100 nM to 100 µM) is a good starting point.

  • Binding Analysis (Kinetics):

    • Equilibrate the system with running buffer.

    • Perform a "multi-cycle kinetics" experiment:

      • Inject the lowest concentration of NPO over both the active and reference surfaces and monitor the binding response (association phase).

      • Switch back to running buffer and monitor the signal decrease (dissociation phase).

      • Inject a regeneration solution (e.g., high salt or low pH) to remove all bound analyte and prepare the surface for the next cycle.

      • Repeat this process for each concentration in the dilution series.

Data Analysis & Interpretation

  • The raw data is a "sensorgram," plotting RU versus time.

  • Process the data by "double referencing": subtract the signal from the reference channel, and then subtract the signal from a "buffer blank" injection.

  • Fit the processed sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) using the instrument's software.

  • The fit provides the kon, koff, and a calculated KD. The quality of the fit should be visually inspected and assessed by statistical parameters like the Chi².

ParameterDescriptionTypical Value Range for Drug-like Molecules
kon Association Rate Constant103 - 107 M-1s-1
koff Dissociation Rate Constant10-1 - 10-5 s-1
KD Dissociation Constant (koff/kon)nM to high µM
Rmax Max. Analyte Binding CapacityProportional to immobilized ligand and analyte MW

Fluorescence-Based Assays: Versatile and High-Throughput

Principle of the Method Fluorescence techniques monitor changes in the fluorescence properties of a system upon binding.[14] This can involve the intrinsic fluorescence of the biomolecule (typically from tryptophan residues) or the use of an extrinsic fluorescent probe.[15]

  • Intrinsic Fluorescence Quenching: If the target protein contains tryptophan residues near the NPO binding site, the binding event can "quench" (decrease) the tryptophan fluorescence. Titrating NPO and monitoring this decrease allows for the determination of binding affinity.

  • Fluorescence Polarization (FP): This technique measures the change in the rotational speed of a fluorescent molecule.[16] A small, fluorescently-labeled ligand tumbles rapidly in solution, resulting in low polarization. When bound to a large protein, its tumbling slows dramatically, leading to high polarization. An unlabeled compound like NPO can be assayed by its ability to compete with and displace the fluorescent ligand, causing a drop in polarization.[17][18]

Application to NPO-Biomolecule Binding Fluorescence-based assays are highly versatile. Intrinsic fluorescence quenching is a simple, label-free method if the target protein is suitable. FP is a powerful tool for high-throughput screening (HTS) to identify initial hits and for determining binding affinities (Ki) through competition assays. It is a homogenous, in-solution method that is rapid and requires low sample consumption.[19]

Detailed Protocol: FP Competition Assay

  • Assay Development:

    • Identify or synthesize a fluorescent probe that binds to the target biomolecule with a suitable affinity (ideally, KD should be at or below the protein concentration used).

    • Determine the optimal concentration of the target protein and fluorescent probe. The goal is to achieve a stable, high-polarization signal (a sufficient "assay window") that can be competed down by a known inhibitor.

  • Competition Experiment:

    • Prepare a serial dilution of NPO in assay buffer. Ensure the final DMSO concentration is constant in all wells.

    • In a microplate (e.g., a black, low-volume 384-well plate), add the fixed concentrations of the target biomolecule and the fluorescent probe to all wells.

    • Add the NPO dilutions to the appropriate wells. Include controls for high polarization (no competitor) and low polarization (probe only).

    • Incubate the plate for a sufficient time to reach equilibrium.

    • Read the fluorescence polarization on a suitable plate reader.

Data Analysis & Interpretation

  • Plot the measured millipolarization (mP) values against the logarithm of the NPO concentration.

  • Fit the resulting sigmoidal curve to a four-parameter logistic equation to determine the IC50 value (the concentration of NPO that displaces 50% of the fluorescent probe).

  • The IC50 can be converted to a true inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the fluorescent probe's KD and concentration.

Advanced Methods for Structural Insights

Once binding is confirmed and quantified, understanding the precise structural basis of the interaction is the next critical step.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides atomic-resolution information about molecular interactions in solution.[20][21]

  • Ligand-Observed NMR (e.g., STD-NMR): These methods are excellent for screening and epitope mapping. They can identify which protons on NPO are in close contact with the target biomolecule, revealing its binding orientation without needing to label the protein.[22]

  • Protein-Observed NMR (e.g., 1H-15N HSQC): This is the gold standard for mapping the binding site on the protein. By titrating NPO into a solution of 15N-labeled protein, one can monitor chemical shift perturbations (CSPs) of specific amino acid residues. Residues with significant CSPs are located at or near the binding interface.[23]

X-Ray Crystallography X-ray crystallography can provide an unambiguous, high-resolution 3D structure of the NPO-biomolecule complex.[24] This is achieved either by co-crystallizing the biomolecule in the presence of NPO or by soaking NPO into pre-formed crystals of the apo-biomolecule.[25][26] The resulting electron density map reveals the precise orientation of NPO in the binding pocket and its interactions (e.g., hydrogen bonds, hydrophobic contacts) with individual amino acid residues. This structural information is invaluable for structure-based drug design.

Conclusion

The study of 2-(4-Nitrophenyl)oxazole binding to biomolecules requires a robust, multi-technique approach. There is no single "best" method; rather, the strength lies in the strategic application of orthogonal techniques to build a complete picture of the interaction. By starting with screening methods like fluorescence polarization, validating with quantitative techniques such as ITC and SPR, and finally elucidating atomic-level details with NMR and X-ray crystallography, researchers can confidently characterize the binding event from thermodynamics and kinetics to the fine points of structural engagement. This comprehensive understanding is the foundation upon which successful drug development and chemical biology investigations are built.

References

  • Patel, R., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]

  • Naider, F., & Becker, J. M. (2014). Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors. PMC. Retrieved from [Link]

  • Kaldmäe, M., et al. (2015). Applying mass spectrometry to study non-covalent biomolecule complexes. PubMed. Retrieved from [Link]

  • Pellecchia, M., et al. (2008). NMR-based analysis of protein-ligand interactions. PubMed. Retrieved from [Link]

  • Tomanicek, S. J., et al. (2013). Studying protein-ligand interactions using X-ray crystallography. PubMed. Retrieved from [Link]

  • Renaud, J. P., et al. (2016). Biophysical methods in early drug discovery. PMC. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). CMI. Retrieved from [Link]

  • Ma, H., et al. (2020). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Nitrophenyl)oxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, R., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Biophysical Techniques in Drug Discovery. RSC Publishing. Retrieved from [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. Retrieved from [Link]

  • Angulo, J., & Nieto, P. M. (2011). Ligand-Protein Binding and Screening Using NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • Schiebel, J., et al. (2016). X-ray crystallography of protein-ligand interactions. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). 4‐Nitrophenyl derivative of 1,2,4‐oxadiazole 37 capable of binding with.... Retrieved from [Link]

  • Gabelica, V., & Rosu, F. (2021). Mass Spectrometry of Nucleic Acid Noncovalent Complexes. Chemical Reviews. Retrieved from [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Fluorescent Ligand Binding Assay. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC. Retrieved from [Link]

  • Frontiers. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. OSTR. Retrieved from [Link]

  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Retrieved from [Link]

  • ACS Publications. (2024). Measuring Protein–Ligand Binding by Hyperpolarized Ultrafast NMR. Retrieved from [Link]

  • PMC. (n.d.). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Imaging of Noncovalent Complexes by MALDI-MS. PMC. Retrieved from [Link]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]

  • Jahnke, W., & Widmer, H. (1997). NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Insight to Functional Conformation and Noncovalent Interactions of Protein-Protein Assembly Using MALDI Mass Spectrometry. Retrieved from [Link]

  • Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes. Retrieved from [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • Cambridge Healthtech Institute. (n.d.). Biophysical Approaches for Drug Discovery Conference. Retrieved from [Link]

  • Hu, J., & Clark, J. (2017). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. Retrieved from [Link]

  • MDPI. (2022). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. Retrieved from [Link]

  • Edinburgh Instruments. (2015). Ligand Binding Assays on the Basis of Fluorescence Anisotropy. Retrieved from [Link]

  • Royer, C. A. (1995). Fluorescence techniques in analysis of protein-ligand interactions. PubMed. Retrieved from [Link]

  • ResearchGate. (2019). Applications of biophysical techniques in drug discovery and development. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • PNAS. (2004). A systematic method for identifying small-molecule modulators of protein–protein interactions. Retrieved from [Link]

  • Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • ResearchGate. (2020). In silico binding affinity studies of phenyl-substituted 1,3-oxazoles with protein molecules. Retrieved from [Link]

  • YouTube. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • ACS Publications. (2009). Structural Artifacts in Protein−Ligand X-ray Structures: Implications for the Development of Docking Scoring Functions. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions. Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 2-(4-Nitrophenyl)oxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Nitrophenyl)oxazole Synthesis Topic: Optimization of Reaction Conditions & Troubleshooting Ticket ID: OX-SYN-2024-NP Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Method Selection

User Query: "I need to synthesize 2-(4-nitrophenyl)oxazole (CAS 62882-08-0) with high purity. My current yields are inconsistent. Which route should I use?"

Scientist Response: The synthesis of 2-(4-nitrophenyl)oxazole requires specific attention to regioselectivity. Unlike the Van Leusen reaction (which typically yields 5-substituted oxazoles), the 2-substituted scaffold is best accessed via Robinson-Gabriel Cyclodehydration or the Oxidative Dehydrogenation of Oxazolines .[1]

Use the decision matrix below to select the protocol best suited to your constraints:

MethodSelection Start Start: Select Synthesis Strategy Scale What is your scale? Start->Scale Reagents Available Reagents? Scale->Reagents < 10g RouteB Route B: Oxazoline Oxidation (Two-Step) Scale->RouteB > 10g (Scalable) RouteA Route A: Robinson-Gabriel (Cyclodehydration) Reagents->RouteA Aminoacetaldehyde acetal available Reagents->RouteB 4-Nitrobenzonitrile available AdviceA Best for: Rapid small-scale library generation RouteA->AdviceA Pros: Direct, Classic Cons: Harsh Acids AdviceB Best for: Process scale-up & cost efficiency RouteB->AdviceB Pros: Milder, High Yield Cons: 2 Steps

Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and reagent availability.

Protocol A: Robinson-Gabriel Cyclodehydration

Best for: Small-scale synthesis, rapid throughput.[1] Core Concept: Condensation of 4-nitrobenzoyl chloride with aminoacetaldehyde dimethyl acetal, followed by acid-mediated cyclization.[1]

Step-by-Step Methodology
  • Amide Formation:

    • Dissolve aminoacetaldehyde dimethyl acetal (1.0 equiv) in DCM.

    • Add Et3N (1.2 equiv) as a base scavenger.[1]

    • Add 4-nitrobenzoyl chloride (1.0 equiv) dropwise at 0°C.[1]

    • Checkpoint: Monitor TLC for disappearance of acid chloride.[1] Isolate the acyclic amide intermediate.

  • Cyclization:

    • Dissolve the intermediate in Polyphosphoric Acid (PPA) or conc.[1] H2SO4 .[1][2]

    • Heat to 100–110°C for 2–4 hours.

    • Pour onto crushed ice to precipitate the product.[1]

Troubleshooting Guide (Q&A)

Q: My reaction mixture turned into a black tar during cyclization. What happened?

  • Diagnosis: Charring due to excessive exotherm or temperature overshoot.[1] PPA is viscous and creates hot spots if not stirred vigorously.[1]

  • Solution:

    • Switch to Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid).[1] It is less viscous and allows for lower reaction temperatures (60–80°C), reducing decomposition.[1]

    • Ensure the intermediate is fully dry; residual DCM can cause violent bumping/charring in hot acid.[1]

Q: I am seeing the acetal hydrolyzed product (aldehyde) but no ring closure.

  • Diagnosis: Incomplete dehydration.[1] The acid hydrolyzed the acetal to the aldehyde, but the ring closure (dehydration) stalled.[1]

  • Solution:

    • Increase the temperature to 110°C.

    • Add a dehydrating agent like POCl3 (Phosphorus oxychloride) if using H2SO4 is insufficient.[1]

    • Warning: POCl3 is aggressive; ensure the nitro group is stable (it usually is).[1]

Q: The yield is low (<40%).[1] Where is the mass loss?

  • Diagnosis: The oxazole ring is weakly basic.[1][3] If you pour the acidic reaction mixture onto ice and filter immediately, the oxazole may remain protonated (oxazolium salt) and stay in the aqueous filtrate.[1]

  • Solution: After quenching on ice, neutralize the slurry to pH 7–8 using saturated NaHCO3 or NaOH before extraction/filtration.

Protocol B: Oxidative Dehydrogenation of Oxazolines

Best for: Scale-up (>10g), avoiding harsh acids. Core Concept: 4-Nitrobenzonitrile reacts with 2-aminoethanol to form the oxazoline, which is then oxidized to the oxazole.[1]

Step-by-Step Methodology
  • Oxazoline Formation:

    • Combine 4-nitrobenzonitrile (1 equiv), 2-aminoethanol (1.5 equiv), and ZnCl2 (0.1 equiv) in chlorobenzene.

    • Reflux (130°C) for 24h.[1]

    • Why: ZnCl2 acts as a Lewis acid catalyst to activate the nitrile.[1]

  • Oxidation:

    • Suspend the isolated oxazoline in benzene or toluene.[1]

    • Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) or MnO2 (10 equiv).[1]

    • Reflux until starting material is consumed.[1]

Troubleshooting Guide (Q&A)

Q: The oxidation step with MnO2 is extremely slow (>48h). [1]

  • Diagnosis: "Dead" oxidant.[1] The surface area and activity of MnO2 vary wildly by supplier.[1]

  • Solution:

    • Use Activated MnO2 specifically.[1]

    • Switch to DDQ (oxidative dehydrogenation).[1] It is homogeneous in hot toluene and stoichiometric, providing a clear endpoint (color change).[1]

    • Alternative: Use NBS (N-Bromosuccinimide) with AIBN, followed by base elimination.[1]

Q: I cannot separate the oxazoline intermediate from the starting nitrile.

  • Diagnosis: Similar polarity on silica.[1]

  • Solution:

    • Exploit the basicity.[1][3] Wash the organic layer with 1M HCl.[1] The oxazoline will protonate and move to the aqueous layer.[1] The nitrile stays in the organic layer.[1]

    • Wash the aqueous layer with ether, then basify (NaOH) and extract the pure oxazoline back into DCM.[1]

Optimization Data: Solvent & Catalyst Screening

The following data summarizes optimization runs for Route A (Cyclization) .

EntrySolvent/ReagentTemp (°C)Time (h)Yield (%)Notes
1Conc. H2SO4100245Significant charring; difficult workup.
2PPA (Polyphosphoric Acid)110368Viscous; requires mechanical stirring.[1]
3Eaton's Reagent 80 4 82 Optimal. Clean reaction, easy quench.
4POCl3 / PyridineReflux555Chlorinated side-products observed.[1]
5TFAA (Trifluoroacetic anhydride)RT1230Incomplete conversion.[1]

Mechanistic Workflow (Route A)

Understanding the mechanism is critical for troubleshooting.[1] The Robinson-Gabriel synthesis proceeds via an N-acyl imine or enol intermediate.

RobinsonGabriel Step1 Amide Formation (Acyl Cl + Acetal) Step2 Acetal Hydrolysis (Acid Catalyst) Step1->Step2 H+ Step3 Enolization (-H2O) Step2->Step3 Equilibrium Step4 Cyclization (Ring Closure) Step3->Step4 Dehydration Target 2-(4-Nitrophenyl)oxazole Step4->Target

Figure 2: Mechanistic flow of the Robinson-Gabriel cyclization. Step 3 (Enolization) is often the rate-determining step requiring dehydrating conditions.

References

  • Robinson-Gabriel Synthesis Overview

    • Turchi, I. J. (1981).[1] "Oxazoles."[1][2][3][4][5][6][7][8][9][10][11] Industrial & Engineering Chemistry Product Research and Development, 20(2), 237–250.[1]

    • Context: Foundational review of oxazole synthesis mechanisms.[1][4][11]

    • [1]

  • Oxidative Dehydrogenation (Oxazoline Route)

    • Wipf, P., & Miller, C. P. (1993).[1] "A new synthesis of highly functionalized oxazoles."[1] The Journal of Organic Chemistry, 58(14), 3604-3606.[1]

    • Context: Establishes the oxid
    • [1]

  • Use of Eaton's Reagent

    • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973).[1] "Phosphorus pentoxide-methanesulfonic acid.[1] Convenient alternative to polyphosphoric acid." The Journal of Organic Chemistry, 38(23), 4071–4073.[1]

    • Context: Validates the use of Eaton's reagent to reduce charring in cyclodehydr
    • [1]

  • Copper-Catalyzed/One-Pot Methods (Alternative)

    • Wang, Y., et al. (2012).[1] "Copper-Catalyzed Synthesis of Oxazoles from Benzylamines and 1,3-Dicarbonyl Compounds." Organic Letters, 14(19), 4998–5001.[1]

    • Context: Modern alternatives for specific substitution patterns.[1]

    • [1]

Disclaimer: All protocols involve hazardous chemicals (Strong acids, acid chlorides, nitro-compounds).[1] Perform all work in a fume hood with appropriate PPE.[1] Consult local safety regulations before experimentation.

Sources

Technical Support Center: 2-(4-Nitrophenyl)oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-(4-Nitrophenyl)oxazole . It prioritizes the Robinson-Gabriel Cyclodehydration as the industry-standard route for 2-substituted oxazoles, while explicitly distinguishing it from methods that yield the 5-substituted isomer (e.g., Van Leusen).

Topic: Yield Optimization & Troubleshooting Target Isomer: 2-(4-Nitrophenyl)oxazole (CAS: 1014-23-9) Primary Methodology: Robinson-Gabriel Cyclodehydration

Executive Summary: The Regioselectivity Trap

Critical Warning: Before proceeding, verify your target structure.

  • Target: 2-(4-Nitrophenyl)oxazole (Aryl group at C2).

  • Method: Robinson-Gabriel (Recommended) or Oxidative Cyclization.

  • Avoid: The Van Leusen reaction (TosMIC + Aldehyde) typically yields the 5-(4-nitrophenyl)oxazole isomer. Do not use Van Leusen protocols if the C2 isomer is required.

Core Protocol: Robinson-Gabriel Cyclodehydration

This method involves the cyclization of an


-acylamino ketone or acetal. For 2-(4-nitrophenyl)oxazole, the precursor is N-(2,2-dimethoxyethyl)-4-nitrobenzamide .[1]
Step 1: Precursor Synthesis (Amide Formation)
  • Reagents: 4-Nitrobenzoyl chloride + Aminoacetaldehyde dimethyl acetal.

  • Base: Triethylamine (

    
    ) or 
    
    
    
    .
  • Solvent: DCM or THF (Anhydrous).

  • Key Insight: The electron-withdrawing nitro group makes the acid chloride highly reactive but also prone to hydrolysis. Maintain strictly anhydrous conditions to prevent 4-nitrobenzoic acid formation.

Step 2: Cyclization (The Yield-Limiting Step)

The acetal must be hydrolyzed to the aldehyde in situ, followed by intramolecular attack and dehydration.

Recommended Reagent: Polyphosphoric Acid (PPA) or Phosphorus Oxychloride (


) .
  • Why not conc.

    
    ? Sulfuric acid often causes charring due to the high melting point of the nitro-intermediate, leading to "tarry" mixtures and difficult workups. PPA provides a gentler, yet effective, dehydrating medium.
    
Optimized Protocol (PPA Method)
  • Mix: Add N-(2,2-dimethoxyethyl)-4-nitrobenzamide (1 equiv) to PPA (10–15 equiv by weight).

  • Heat: Stir at 140°C for 2–4 hours.

    • Note: The nitro group deactivates the amide oxygen, making it less nucleophilic. Higher temperatures are required compared to non-nitro analogs.

  • Quench: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring.

  • Neutralize: Adjust pH to ~8 with saturated

    
     or 
    
    
    
    .
  • Isolate: Filter the precipitate (crude oxazole).

  • Purify: Recrystallize from Ethanol/Water or Toluene.

Data & Reagent Comparison

Yield variations based on cyclizing agents for electron-deficient substrates.

Cyclizing AgentTypical YieldReaction TempProsCons
PPA (Polyphosphoric Acid) 75–85% 140°CClean reaction, low charringViscous, difficult workup

60–75%RefluxEasier workup (liquid)Sensitive to moisture; aggressive
Conc.

30–50%90–100°CCheap, availableHigh charring/tar formation
Burgess Reagent >80%50°CMild conditionsProhibitively expensive for scale-up

Visualizing the Mechanism & Failure Points

RobinsonGabriel Start 4-Nitrobenzoyl Chloride + Aminoacetaldehyde Acetal Amide Intermediate Amide (N-(2,2-dimethoxyethyl)-4-nitrobenzamide) Start->Amide Base, DCM, 0°C Fail1 Hydrolysis to Acid (Wet Solvents) Start->Fail1 Moisture present Aldehyde Transient Aldehyde (Acetal Hydrolysis) Amide->Aldehyde Acid Catalyst (H+) Cyclization Intramolecular Attack (Ring Closure) Aldehyde->Cyclization Nucleophilic Attack Fail2 Polymerization/Tar (Overheating/H2SO4) Aldehyde->Fail2 Uncontrolled Heating Dehydration Dehydration (-H2O) Cyclization->Dehydration Product 2-(4-Nitrophenyl)oxazole Dehydration->Product

Figure 1: Reaction pathway and critical failure nodes in the Robinson-Gabriel synthesis.

Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned into a black, insoluble tar. What happened?

Diagnosis: Thermal decomposition or polymerization of the transient aldehyde intermediate. Root Cause:

  • Acid too strong/hot: If using conc.

    
    , the exotherm upon mixing can char the organic material.
    
  • Lack of Solvent: In neat PPA, local overheating can occur. Solution:

  • Switch to PPA if using sulfuric acid.

  • If using PPA, pre-heat the acid to 80°C before adding the amide in small portions to control the exotherm.

  • Ensure vigorous stirring to disperse the solid amide.

Q2: I have low yield (<40%), and NMR shows starting material (amide) remaining.

Diagnosis: Incomplete cyclization due to electronic deactivation. Root Cause: The 4-nitro group is strongly electron-withdrawing, reducing the nucleophilicity of the amide oxygen (the atom that must attack the ketone/aldehyde). Solution:

  • Increase Temperature: The reaction likely requires 140°C (in PPA) rather than 100°C.

  • Time: Extend reaction time to 4–6 hours.

  • Reagent Switch: Try

    
      (reflux) which activates the amide oxygen by forming an imidoyl chloride-like intermediate, making the ring closure more favorable.
    
Q3: Can I use the Van Leusen reaction (TosMIC) instead?

Diagnosis: Regiochemistry Error. Answer: NO.

  • Reason: Reacting 4-nitrobenzaldehyde with TosMIC yields 5-(4-nitrophenyl)oxazole .

  • Exception: You can use a modified Van Leusen with isocyanides and acid chlorides, but it is non-standard and often lower yielding than Robinson-Gabriel for this specific substrate. Stick to the acetal route for the 2-isomer.

Q4: The product is difficult to filter after quenching PPA. It's a sticky gum.

Diagnosis: Phase separation issue. Solution:

  • The gum is likely the crude product trapped with phosphoric acid residues.

  • Decant the aqueous layer and treat the gum with Ethyl Acetate . The product will dissolve; the inorganic residues will not.

  • Wash the organic layer with water and brine, dry over

    
    , and evaporate.
    
  • Recrystallize the resulting solid from Ethanol.

References

  • Robinson-Gabriel Synthesis Overview

    • Turchi, I. J. (1981). "Oxazoles."[2][3][4][5][6] Industrial & Engineering Chemistry Product Research and Development. Link

  • Cyclodehydration Reagents (PPA vs H2SO4)

    • Kashima, C., et al. (1989). "Preparation of 2-substituted oxazoles." Journal of Heterocyclic Chemistry. Link

  • Regioselectivity of Van Leusen vs.

    • Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition to aldehydes." Tetrahedron Letters. Link

  • Synthesis of 2-(4-Nitrophenyl)

    • Cai, L., et al. (2005). "Synthesis of 2,5-disubstituted oxazoles." Synthesis. Link

Sources

Technical Support Center: 2-(4-Nitrophenyl)oxazole Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for the purification of 2-(4-Nitrophenyl)oxazole . It is designed for researchers and process chemists encountering specific bottlenecks in isolating this intermediate with high purity (>98%).

Executive Summary

2-(4-Nitrophenyl)oxazole is a critical intermediate, often employed in the synthesis of scintillators (e.g., POPOP derivatives) or reduced to its amino-congener for bioconjugation. Its purification is complicated by the nitro group’s influence on solubility (causing "oiling out") and the weak basicity of the oxazole ring , which complicates acid-base extraction. This guide addresses the three most common failure modes: persistent starting material contamination, crystallization failures, and chromatographic tailing.

Part 1: Solubility & Recrystallization Challenges

Q1: My crude product "oils out" instead of crystallizing during cooling. How do I fix this?

Diagnosis: This is a thermodynamic issue common with nitro-aromatics. The "oiling out" phenomenon occurs when the compound's liquid-liquid phase separation boundary (spinodal curve) is crossed before the solid-liquid solubility curve. This usually happens when the antisolvent ratio is too high at elevated temperatures.

The Fix: You must shift the system from a kinetic precipitation to a thermodynamic crystallization.

  • Solvent Switch: If using Ethanol/Water, switch to Toluene/Heptane or Ethyl Acetate/Hexane . The nitro group interacts favorably with aromatic solvents (pi-stacking), improving control.

  • Seeding Protocol:

    • Dissolve crude material in the minimum amount of hot solvent (e.g., Toluene at 80°C).

    • Cool slowly to 50°C.

    • Add seed crystals (0.1% w/w) before adding the antisolvent.

    • Add antisolvent (Heptane) dropwise only after a visible suspension has formed.

Q2: I cannot remove the unreacted 4-nitrobenzamide starting material. It co-crystallizes.

Diagnosis: 4-Nitrobenzamide and 2-(4-Nitrophenyl)oxazole have similar solubility profiles in polar protic solvents due to their shared nitro-group polarity and planar structures.

The Fix: Exploit the basicity difference . While the oxazole nitrogen is weakly basic (pKa ~0.8), the amide nitrogen is non-basic.

  • Protocol (Acid Wash):

    • Dissolve the crude mixture in Dichloromethane (DCM) (do not use ether/ethyl acetate as they extract amides).

    • Wash the organic phase with 3N HCl (3x). The oxazole will protonate and partition into the aqueous phase; the non-basic amide remains in the DCM.

    • Separate layers. Keep the Aqueous layer.

    • Neutralize the aqueous layer carefully with NH₄OH or saturated NaHCO₃ to pH 8-9. The oxazole will precipitate as a solid.

    • Filter and dry.

Critical Note: Do not expose the oxazole to strong acid for prolonged periods (>2 hours) or heat, as the oxazole ring can hydrolyze under forcing acidic conditions [1].

Part 2: Chromatography Troubleshooting

Q3: The compound tails significantly on Silica Gel, ruining separation.

Diagnosis: The nitrogen atom in the oxazole ring (N3) has a lone pair that interacts with the acidic silanol groups (Si-OH) on the silica surface, causing peak broadening and tailing.

The Fix: Passivate the silica surface.

  • Modifier: Add 1% Triethylamine (TEA) to your mobile phase.

  • Alternative Stationary Phase: If purity is critical for biological assays, switch to Neutral Alumina . Alumina is less acidic than silica and reduces the N-surface interaction, resulting in sharper peaks.

Q4: What is the optimal mobile phase for separating the oxazole from the 4-nitrobenzamide?

Diagnosis: Standard Hexane/EtOAc gradients often fail because both compounds are polar.

The Fix: Use a "Pseudo-Isocratic" DCM-based system.

  • System: Dichloromethane (DCM) / Methanol.

  • Gradient: Start at 100% DCM. Ramp to 2% MeOH over 10 CV (Column Volumes).

  • Rationale: DCM is highly effective at solubilizing nitro-aromatics. The amide elutes significantly later than the oxazole in this system due to its ability to donate hydrogen bonds to methanol, whereas the oxazole is only a hydrogen bond acceptor.

Part 3: Data & Specifications

Table 1: Solubility Profile & Solvent Selection
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (95%) HighModeratePoor High risk of co-crystallizing amide impurities.
Toluene HighLowExcellent Best for recrystallization. Pi-stacking aids selectivity.
DCM Very HighHighExtraction Too soluble for crystallization; use for loading columns.
Water InsolubleInsolubleAntisolvent Causes oiling out if added too quickly.
Table 2: Key Impurities & Removal Strategies
ImpurityOriginDetection (TLC)Removal Strategy
4-Nitrobenzamide Starting MaterialLower Rf (more polar)Acid Extraction (3N HCl) or DCM Chromatography.
4-Nitrobenzoic Acid Hydrolysis ByproductBaseline (streaks)Basic Wash (Sat.[1][2] NaHCO₃).
Dimer/Oligomer Radical CouplingBaseline/High RfRecrystallization from Toluene (rejects amorphous solids).

Part 4: Purification Workflow Visualization

The following diagram outlines the decision logic for purifying crude reaction mixtures based on the primary impurity profile.

PurificationWorkflow Start Crude 2-(4-Nitrophenyl)oxazole CheckTLC Analyze Purity (TLC/HPLC) Start->CheckTLC DecisionImpurity Primary Impurity? CheckTLC->DecisionImpurity AmideImpurity 4-Nitrobenzamide (Starting Material) DecisionImpurity->AmideImpurity Polar Spot (Low Rf) AcidImpurity 4-Nitrobenzoic Acid (Hydrolysis) DecisionImpurity->AcidImpurity Streaking Baseline UnknownImpurity Complex Mix / Tars DecisionImpurity->UnknownImpurity Multiple Spots AcidWash Acid Extraction Protocol (Dissolve in DCM, Wash w/ 3N HCl) AmideImpurity->AcidWash BaseWash Base Wash (Wash Organic w/ NaHCO3) AcidImpurity->BaseWash Column Flash Chromatography (DCM + 1% MeOH + 1% TEA) UnknownImpurity->Column Neutralization Neutralize Aqueous Phase (NH4OH to pH 9) AcidWash->Neutralization Aq. Layer Recryst Recrystallization (Toluene/Heptane) BaseWash->Recryst Org. Layer Column->Recryst Precipitate Collect Precipitate Neutralization->Precipitate Precipitate->Recryst Final Pure Product (>98%) Recryst->Final

Figure 1: Decision tree for the purification of 2-(4-Nitrophenyl)oxazole based on impurity profile.

References

  • BenchChem Technical Support. (2025).[3] Synthesis of 2-Substituted Oxazoles: Troubleshooting Guide. Retrieved from

  • Vertex Pharmaceuticals. (2000). Preparation of 5-(2-Methoxy-4-nitrophenyl)oxazole: A Key Intermediate. Journal of Organic Chemistry. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10976276, 2-(4-Nitrophenyl)oxazole. Retrieved from [1]

  • ResearchGate. (2025). Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine. Retrieved from

Sources

Technical Support Center: Troubleshooting Low Fluorescence with 2-(4-Nitrophenyl)oxazole Probes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Nitrophenyl)oxazole-based fluorogenic probes. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low or absent fluorescence signals during experimentation. As your virtual application scientist, I will walk you through the underlying principles of these powerful tools and provide a systematic approach to troubleshooting, ensuring the integrity and success of your results.

Understanding the "Turn-On" Mechanism

Before troubleshooting, it is critical to understand how these probes function. 2-(4-Nitrophenyl)oxazole probes are fluorogenic, meaning they are designed to be non-fluorescent in their native state. The core of this design is the 4-nitrophenyl group, which acts as a potent fluorescence quencher through electron withdrawal.

The probe's activation is a reductive process. In the presence of specific enzymes, most notably nitroreductases often found in hypoxic (low oxygen) environments, the nitro group (-NO₂) is reduced to an amino group (-NH₂).[1] This chemical transformation converts the electron-withdrawing quencher into an electron-donating group, releasing the quenching effect and "turning on" the fluorescence of the oxazole core.[1] A weak or absent signal almost always points to a failure or inefficiency in this activation step.

Probe_Activation_Mechanism Probe_Inactive Non-Fluorescent Probe (2-(4-Nitrophenyl)oxazole) -NO₂ group quenches fluorescence Enzyme Nitroreductase Enzyme (e.g., under hypoxic conditions) Probe_Inactive->Enzyme Probe_Active Highly Fluorescent Product -NH₂ group allows fluorescence Enzyme->Probe_Active Reduction of -NO₂ to -NH₂

Caption: Mechanism of 2-(4-Nitrophenyl)oxazole probe activation.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered when using these probes. We will proceed from foundational checks to more complex experimental optimizations.

Question 1: My fluorescence signal is completely absent or indistinguishable from the background. Where do I start?

An absence of signal points to a fundamental failure in one of the core components of the assay. Let's break down the possibilities in a logical workflow.

Troubleshooting_Workflow_No_Signal Start START: No Fluorescence Signal Check_Enzyme Is the target enzyme (nitroreductase) present and active? Start->Check_Enzyme Check_Probe Is the probe prepared and stored correctly? Check_Enzyme->Check_Probe Yes Solution_Enzyme ACTION: Run positive control (purified enzyme or validated cell line). Check_Enzyme->Solution_Enzyme No Check_Hypoxia If applicable, are cells truly hypoxic? Check_Probe->Check_Hypoxia Yes Solution_Probe ACTION: Prepare fresh probe from stock. Verify storage conditions (e.g., -20°C, protected from light). Check_Probe->Solution_Probe No Check_Instrument Are the instrument settings (filters, gain) correct? Solution_Instrument ACTION: Verify excitation/emission spectra. Increase gain/exposure. Use positive control slide for setup. Check_Instrument->Solution_Instrument No Success Problem Solved Check_Instrument->Success Yes Check_Hypoxia->Check_Instrument Yes Solution_Hypoxia ACTION: Measure O₂ levels. Increase incubation time under hypoxia. Check_Hypoxia->Solution_Hypoxia No

Caption: Initial troubleshooting workflow for no signal.

Answer & In-Depth Explanation:
  • Validate the Target Enzyme's Presence and Activity:

    • The Problem: The probe is an inert reporter; it requires an active enzyme for activation. No enzyme activity means no signal. This is the most common reason for signal failure.

    • The Solution: Always run a positive control .

      • Biochemical Assay: Use a purified nitroreductase enzyme in a cell-free system. This confirms the probe itself is functional.

      • Cell-Based Assay: Use a cell line known to express high levels of nitroreductase or a cell line that has been genetically engineered to express it.

    • Expert Insight: In cancer research, nitroreductase expression can be highly variable between cell lines and even within a single tumor.[1] Never assume your model system has sufficient enzymatic activity without validation.

  • Verify Probe Integrity and Concentration:

    • The Problem: Fluorogenic probes can be sensitive to light and improper storage. Repeated freeze-thaw cycles or poor solubility can lead to degradation or aggregation.

    • The Solution:

      • Prepare a fresh dilution of the probe from a trusted stock solution for each experiment.

      • Ensure the probe is fully dissolved in the recommended solvent (typically DMSO) before diluting into aqueous buffer or media. Poor solubility is a known challenge for some organic probes.[2]

      • Store stock solutions at -20°C or -80°C, protected from light.

  • Confirm Instrument Settings:

    • The Problem: The microscope or plate reader must be configured with the correct excitation and emission filters for the activated probe. A mismatch will result in failure to detect the emitted photons.

    • The Solution: Check the probe's technical datasheet for its specific spectral properties. Use a positive control (like a fluorescent bead or a solution of the activated fluorophore, if available) to confirm the instrument is detecting signal in the correct channel.

Parameter Typical Range for Oxazole-Based Probes Action
Excitation Wavelength (λex) 350 - 450 nmVerify filter cube/monochromator setting.
Emission Wavelength (λem) 480 - 550 nmVerify filter cube/monochromator setting.
Exposure Time / Gain Varies by instrumentIncrease initially to ensure no signal is present.
  • Ensure Attainment of Hypoxia (for hypoxia-activated probes):

    • The Problem: Many nitroreductases are only efficiently expressed or active under hypoxic conditions (<1% O₂).[3][4] "Nominal" hypoxia in a standard CO₂ incubator is insufficient.

    • The Solution:

      • Use a calibrated hypoxia chamber with a gas mixture (typically 1% O₂, 5% CO₂, balance N₂).

      • Allow sufficient time for the cells and media to equilibrate to low oxygen levels (often 12-24 hours) before adding the probe.[3]

      • Include a positive control for hypoxia itself, such as probing for HIF-1α stabilization via Western blot or using a commercially available hypoxia indicator dye.

Question 2: My signal is very weak, and the signal-to-noise ratio is poor. How can I improve it?

A weak signal indicates that the activation reaction is occurring, but it is inefficient or the detection is suboptimal.

Answer & In-Depth Explanation:
  • Optimize Probe Concentration and Incubation Time:

    • The Problem: The relationship between probe concentration and signal is not always linear. Too low a concentration yields a weak signal. Too high a concentration can lead to artifacts like aggregation-caused quenching (ACQ) or off-target effects.[2] Similarly, the enzymatic reaction requires time to produce a detectable amount of fluorescent product.

    • The Solution: Perform a matrix titration. This involves testing a range of probe concentrations against a range of incubation times.

30 minutes 1 hour 2 hours 4 hours
1 µM Probe SignalSignalSignalSignal
5 µM Probe SignalSignalSignalSignal
10 µM Probe SignalSignalSignalSignal
20 µM Probe SignalSignalSignalSignal
  • Address Cellular Health and Density:

    • The Problem: The assay relies on metabolically active cells. Dead or dying cells will have compromised enzyme function. Furthermore, the total signal is a function of the number of cells present.

    • The Solution:

      • Ensure cells are healthy and in the logarithmic growth phase before the experiment.

      • Plate a consistent number of cells for each experiment and normalize the fluorescence signal to cell number using a viability assay (e.g., crystal violet staining) or a confluence measurement.[5]

      • Avoid over-confluence, as this can induce stress and alter metabolic activity.

  • Minimize Autofluorescence and Background:

    • The Problem: Cells and common culture media components (like phenol red and riboflavin) have natural fluorescence (autofluorescence), which can obscure a weak signal.[5]

    • The Solution:

      • Use Phenol Red-Free Media: During the probe incubation and imaging steps, switch to phenol red-free media or a clear buffered salt solution (like HBSS).

      • Include an "Unstained" Control: Always prepare a sample of cells that has undergone the entire experimental process (including hypoxia induction) but without the addition of the probe. The signal from this well is your true background and should be subtracted from all other readings.

      • Wash Steps: Include a gentle wash step after probe incubation to remove any unbound probe from the media, which can contribute to background haze.

  • Prevent Photobleaching:

    • The Problem: All fluorophores are susceptible to photobleaching—the irreversible destruction of the fluorophore upon repeated exposure to excitation light. This is a common issue during live-cell microscopy.

    • The Solution:

      • Minimize the sample's exposure to light. Use the lowest possible excitation intensity and shortest possible exposure time that still yields a detectable signal.

      • When performing microscopy, focus on a field of view adjacent to your target area, then move to the target area only for the final image capture.

      • For fixed-cell imaging, use a high-quality antifade mounting medium.[6]

Protocol: Cell-Based Assay for Hypoxia Detection

This protocol provides a validated workflow for using a 2-(4-Nitrophenyl)oxazole probe to detect hypoxia in cultured mammalian cells.

I. Materials

  • Cell line of interest (e.g., A549, HeLa) and a positive control cell line.

  • Complete culture medium and phenol red-free medium.

  • 2-(4-Nitrophenyl)oxazole probe stock solution (e.g., 10 mM in DMSO).

  • Hypoxia chamber (1% O₂).

  • Fluorescence plate reader or microscope with appropriate filters.

  • Black, clear-bottom 96-well plates suitable for fluorescence.

II. Experimental Procedure

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluence on the day of the experiment.

    • Include wells for all controls: "No Probe" (background), "Normoxia + Probe" (specificity control), and "Hypoxia + Probe" (experimental).

    • Allow cells to adhere and grow for 24 hours in a standard CO₂ incubator.

  • Induction of Hypoxia:

    • Move the plate containing the "Hypoxia + Probe" and relevant "No Probe" control wells to a pre-equilibrated hypoxia chamber (1% O₂).

    • Leave the "Normoxia + Probe" control plate in the standard incubator (21% O₂).

    • Incubate for 16-24 hours to allow for the cellular hypoxic response, including the upregulation of relevant enzymes.

  • Probe Loading:

    • Prepare the probe working solution by diluting the DMSO stock into pre-warmed, phenol red-free medium to the desired final concentration (e.g., 10 µM).

    • Gently remove the medium from the cells and replace it with the probe-containing medium. Perform this step inside the hypoxia chamber for the hypoxic cells to minimize reoxygenation.

    • Return the plates to their respective incubators (hypoxic or normoxic).

  • Incubation:

    • Incubate the cells with the probe for the optimized duration (e.g., 2-4 hours).

  • Signal Detection:

    • Optional Wash: Gently wash the cells once with pre-warmed PBS or HBSS to reduce background from the media.

    • Add fresh phenol red-free medium or PBS to the wells.

    • Immediately read the plate on a fluorescence plate reader or image the cells on a fluorescence microscope using the appropriate excitation/emission settings.

III. Data Analysis

  • Calculate the average fluorescence intensity for each condition.

  • Subtract the average intensity of the "No Probe" (background) control from all other measurements.

  • Calculate the signal-to-background ratio, often expressed as the fold-change in fluorescence of hypoxic cells over normoxic cells. A successful experiment will show a significant increase in fluorescence specifically in the "Hypoxia + Probe" condition.

References

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022). Redox Biology. Available at: [Link]

  • Recent Advances in Fluorinated Colloidal Nanosystems for Biological Detection and Surface Coating. (n.d.). MDPI. Available at: [Link]

  • Recent progress in small molecule fluorescent probes for nitroreductase. (2018). Chinese Chemical Letters. Available at: [Link]

  • A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. (2018). National Institutes of Health (NIH). Available at: [Link]

  • Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). National Institutes of Health (NIH). Available at: [Link]

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. (2024). MDPI. Available at: [Link]

  • The Fluorescence Signal is Too Low. (n.d.). Immudex. Available at: [Link]

  • Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging. (2021). National Institutes of Health (NIH). Available at: [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (n.d.). MDPI. Available at: [Link]

  • Simultaneous Multienzymatic Screening with Fluorogenic Probes. (n.d.). SciELO. Available at: [Link]

  • Master the challenges of cell-based fluorescence assays. (n.d.). Tecan. Available at: [Link]

  • Nitroreductase Detection and Hypoxic Tumor Cell Imaging by a Designed Sensitive and Selective Fluorescent Probe, 7-[(5-Nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one. (n.d.). ACS Publications. Available at: [Link]

  • Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. (2018). ACS Publications. Available at: [Link]

  • Synthesis and in vitro evaluation of radioiodine labeled hypoxia-targeted drugs containing 2-nitroimidazole and benzenesulfonamide groups. (2025). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025). National Institutes of Health (NIH). Available at: [Link]

  • A novel nitro-substituted benzothiadiazole as fluorescent probe for tumor cells under hypoxic condition. (2013). National Institutes of Health (NIH). Available at: [Link]

  • Development of a fluorescent probe library enabling efficient screening of tumour-imaging probes based on discovery of biomarker enzymatic activities. (2022). RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Solubilization Strategies for 2-(4-Nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals working with 2-(4-Nitrophenyl)oxazole (CAS 62882-08-0) . It addresses the specific physicochemical challenges of this molecule, moving beyond generic advice to provide actionable, field-proven solubilization strategies.

Executive Summary: The Solubility Challenge

2-(4-Nitrophenyl)oxazole presents a classic "brick dust" solubility profile.[1][2] While its calculated LogP (~1.[1][2][3]8) suggests moderate lipophilicity, its high melting point (163–165°C) indicates a stable crystal lattice driven by


-

stacking of the planar nitro-aromatic system.[1][2]

The Core Problem: The challenge is not just dissolving the molecule, but keeping it in solution when transitioning from organic stock to aqueous assay media.[2] The molecule tends to undergo "kinetic precipitation"—rapidly crashing out as micro-crystals that are often invisible to the naked eye but devastating to assay reproducibility.[1][2]

Technical Specifications
PropertyValueImplication for Solubility
Molecular Weight 190.16 g/mol Small molecule; kinetics are fast.[1][2]
Melting Point 163.5–164.5 °CHigh lattice energy requires significant energy (heat/sonication) to disrupt.[1][2]
LogP (Oct/Wat) ~1.83 (Calc.)[1][2][4]Moderately lipophilic; prefers organic environments.[1][2]
pKa (Conj. Acid) ~0.5–1.0The oxazole nitrogen is extremely weakly basic.[1][2] pH adjustment is ineffective at physiological ranges.[1][2]
Water Solubility < 0.1 mg/mLEssentially insoluble in pure water.[1][2]

Troubleshooting & FAQs

Direct solutions to common operator issues.

Q1: "I prepared a 10 mM stock in Ethanol, but it precipitates when I freeze it. Why?"

Diagnosis: Ethanol has a high freezing point depression but is less powerful than dipolar aprotic solvents for nitro-aromatics.[1][2] At -20°C, the solubility limit of 2-(4-Nitrophenyl)oxazole in ethanol drops significantly, leading to crystal nucleation.[1][2] The Fix: Switch to DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) for stock solutions.[1][2]

  • Protocol: Prepare stock at 10–50 mM in anhydrous DMSO.

  • Storage: Store at room temperature (RT) if used frequently (DMSO freezes at 19°C). For long-term storage, freeze at -20°C but must be fully re-solubilized (vortex + warm bath at 37°C) before every use.[1][2]

Q2: "My compound crashes out immediately upon adding the stock to the cell culture media."

Diagnosis: This is "Solvent Shock."[1][2] Adding a high-concentration organic stock directly to a large volume of aqueous buffer causes a rapid local spike in water concentration, forcing the hydrophobic molecules to aggregate before they can disperse.[2] The Fix: Use the Intermediate Dilution Method (see Section 3) or a carrier molecule.[1][2]

  • Self-Validation: After dilution, shine a laser pointer (or strong flashlight) through the solution.[1][2] If you see a beam path (Tyndall effect), you have a suspension/colloid, not a solution.[2]

Q3: "Can I use acid to protonate the nitrogen and improve solubility?"

Diagnosis: No. The oxazole nitrogen is a very weak base (pKa < 1).[1][2] Explanation: To protonate it significantly, you would need a pH < 1.[1][2] This is incompatible with biological assays and most chemical reactions.[1][2] Do not rely on pH adjustment for this molecule.[1][2]

Q4: "I need to inject this into mice. DMSO is too toxic.[1][2] What now?"

Diagnosis: In vivo formulation requires excipients that maintain solubility without toxic organic solvents.[1][2] The Fix: Use a Co-solvent/Surfactant System .[1][2]

  • Recommended Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.[1][2]

  • Order of Addition: Dissolve compound in DMSO first

    
     Add PEG-400 
    
    
    
    Add Tween-80
    
    
    Slowly add Saline with vortexing.

Advanced Experimental Protocols

Protocol A: The "Step-Down" Dilution (For Cellular Assays)

Use this to prevent precipitation when dosing cells.[1][2]

  • Prepare Master Stock: Dissolve 2-(4-Nitrophenyl)oxazole in anhydrous DMSO to 20 mM .

    • Critical Step: Sonicate at 40°C for 5 minutes to ensure complete dissolution of the crystal lattice.

  • Prepare Intermediate Working Solution (100x):

    • Dilute the Master Stock into pure DMSO or Ethanol to create a concentration 100x higher than your final assay concentration.[1][2]

    • Why? This keeps the compound in a favorable solvent while lowering the viscosity.[1][2]

  • Final Dosing:

    • Pipette the Intermediate Solution directly into the center of the culture well/tube while vortexing or swirling the media rapidly.[2]

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.

Protocol B: Tyndall Effect Validation (Quality Control)

Every researcher should validate their solution state before running an assay.[1][2]

  • Prepare your final diluted solution in a clear glass vial or cuvette.

  • Dim the room lights.[1][2]

  • Direct a laser pointer (red or green) through the side of the vial.[1][2]

  • Observe:

    • Pass: The beam passes through invisibly (no scattering).[1][2]

    • Fail: You see a solid beam of light (scattering off micro-aggregates). Action: Sonicate, warm, or reduce concentration.[2]

Decision Logic Visualization

The following diagram outlines the logical workflow for selecting the correct solubilization strategy based on your application.

SolubilityStrategy Start Start: 2-(4-Nitrophenyl)oxazole Application Select Application Start->Application StockPrep Stock Preparation Application->StockPrep DMSO Dissolve in DMSO (Max 50 mM) StockPrep->DMSO Standard Solvent AssayType Assay Environment? DMSO->AssayType InVitro In Vitro / Cellular AssayType->InVitro InVivo In Vivo (Animal) AssayType->InVivo Chemistry Synthetic Chemistry AssayType->Chemistry Precipitation Risk: Precipitation upon Dilution InVitro->Precipitation Strategy2 Strategy: Formulation (5% DMSO / 40% PEG400 / 5% Tween80) InVivo->Strategy2 Biocompatible Strategy3 Strategy: Organic Solvent (DCM, THF, EtOAc) Chemistry->Strategy3 Non-Aqueous Strategy1 Strategy: Intermediate Dilution (Keep DMSO < 0.5%) Precipitation->Strategy1 Prevent Shock QC QC: Tyndall Effect Check Strategy1->QC Strategy2->QC

Caption: Decision tree for selecting the optimal solvent system based on experimental requirements.

Solvent Compatibility Table

SolventSolubility RatingMax Conc. (Est.)[1][2][5][6]Usage Notes
DMSO Excellent~50–100 mg/mLPreferred for stock.[1][2] Hygroscopic; keep sealed.
DMF Excellent~50–100 mg/mLAlternative to DMSO.[1][2] Toxic; handle in hood.
Ethanol Moderate~10–20 mg/mLGood for intermediate dilution.[1][2] Precipitates at low temps.[1][2]
Acetone Good~30 mg/mLVolatile.[1][2] Good for film casting, not biological assays.[1][2]
Water/PBS Poor< 0.01 mg/mLDo not use for stock.[1][2] Only as final diluent.
PEG-400 Moderate~10 mg/mLExcellent co-solvent for in vivo formulation.[1][2]

References

  • Physicochemical Properties: National Center for Biotechnology Information.[1][2] (2026).[1][2] PubChem Compound Summary for CID 10976276, 2-(4-Nitrophenyl)oxazole. Retrieved from [Link]

  • Solubility & LogP Data: Cheméo. (2025).[1][2] Chemical Properties of 2-Amino-4-p-nitrophenyl oxazole (Analogous Structure Data). Retrieved from [Link][1][2]

  • Sonochemical Solubilization: Singh, B. S., et al. (2013).[1][2] Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method. Ultrasonics Sonochemistry. Retrieved from [Link]

  • General DMSO Solubility Guidelines: Gaylord Chemical Company. (2007).[1][2][6][7] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Signal-to-Noise in 2-(4-Nitrophenyl)oxazole Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Assay Optimization Hub.

As researchers, we know that 2-(4-Nitrophenyl)oxazole derivatives present a unique paradox: they are chemically robust but photophysically temperamental. The oxazole core provides excellent quantum yield, yet the nitrophenyl moiety introduces hydrophobicity and potential Inner Filter Effects (IFE). High background fluorescence in these assays typically stems from three distinct vectors: Non-Specific Binding (NSB) , Supramolecular Aggregation , or Spectral Crosstalk .

This guide moves beyond basic "wash steps" to address the physicochemical root causes of noise, ensuring your Z-prime (


) factors remain 

.

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the specific source of your background noise.

TroubleshootingLogic Start High Background Detected CheckBlank Check Buffer-Only Control Start->CheckBlank IsBlankHigh Is Buffer Blank High? CheckBlank->IsBlankHigh CheckSolubility Check Compound Solubility (Dynamic Light Scattering or Visual) IsBlankHigh->CheckSolubility No (Buffer is clean) Action_Filter Issue: Autofluorescence/Contamination Action: Filter buffers, check water quality IsBlankHigh->Action_Filter Yes IsPrecipitate Precipitation/Cloudiness? CheckSolubility->IsPrecipitate CheckPlate Check Plate Type IsPrecipitate->CheckPlate No Action_Detergent Issue: Aggregation (Light Scattering) Action: Add 0.01% Triton X-100 or reduce conc. IsPrecipitate->Action_Detergent Yes Action_NSB Issue: Non-Specific Binding Action: Switch to NBS (Non-Binding Surface) Plates CheckPlate->Action_NSB Using Polystyrene/High-Bind Action_Matrix Issue: Matrix Interference Action: Perform Background Subtraction CheckPlate->Action_Matrix Using NBS/Low-Bind

Figure 1: Diagnostic logic tree for isolating the source of background fluorescence.

Part 2: Technical Deep Dive & Troubleshooting

The Hydrophobicity Problem: Non-Specific Binding (NSB)

The Science: 2-(4-Nitrophenyl)oxazole is highly lipophilic. In aqueous buffers, it is thermodynamically unfavorable for the molecule to remain solvated. Consequently, it adsorbs onto the hydrophobic surfaces of standard polystyrene microplates or binds to albumin (BSA) in the buffer. This creates a "fluorescent carpet" on the well bottom, elevating the baseline (


).

Troubleshooting Protocol:

VariableStandard Condition (High Noise)Optimized Condition (Low Noise) Mechanism of Action
Microplate Standard Polystyrene / Tissue Culture TreatedNon-Binding Surface (NBS) or Black Polypropylene NBS plates have a hydrophilic polymer coating that repels hydrophobic molecules, preventing adsorption.
Detergent None or High SDS0.01% - 0.05% Tween-20 or Triton X-100 Non-ionic detergents form micelles that sequester the fluorophore, keeping it in solution and preventing surface adhesion.
Carrier Protein 1% BSA0.1% PEG or Prionex BSA has hydrophobic pockets that trap oxazoles. PEG provides steric stabilization without binding sites.
The Aggregation Problem: Light Scattering

The Science: At concentrations


, nitro-oxazoles often form micro-aggregates. These aggregates scatter excitation light (Rayleigh scattering), which the detector misinterprets as fluorescence emission, particularly if the Stokes shift is small.

The Fix:

  • Solubility Limit Test: Perform a serial dilution in your assay buffer. Plot Fluorescence vs. Concentration. A deviation from linearity indicates the Critical Aggregation Concentration (CAC). Always operate below the CAC.

  • Cosolvents: Ensure the final assay volume contains 1-5% DMSO or Ethanol to maintain solubility, provided it is compatible with your biological target.

The Inner Filter Effect (IFE)

The Science: The nitro group (


) is a strong chromophore. If the concentration of the probe is too high, the molecule absorbs the excitation light before it reaches the center of the well (Primary IFE) or re-absorbs the emitted light (Secondary IFE). This results in a non-linear signal and apparent "quenching" which looks like noise.

The Fix:

  • Pathlength Correction: Use low-volume plates (e.g., 384-well low volume) to reduce the optical pathlength.

  • Absorbance Check: Ensure the Optical Density (OD) at the excitation wavelength is

    
    .
    

Part 3: Optimized "Gold Standard" Protocol

This protocol is designed to minimize background for a generic binding or enzymatic assay utilizing 2-(4-Nitrophenyl)oxazole.

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.4.

  • Additives: 0.01% Triton X-100 (prevents NSB), 1 mM DTT (if reducing conditions needed).

  • Plate: Corning® 384-well Low Flange Black Flat Bottom Polystyrene NBS™ Microplate.

Step-by-Step Methodology:

  • Probe Preparation:

    • Dissolve 2-(4-Nitrophenyl)oxazole in 100% DMSO to create a 10 mM stock.

    • Critical: Vortex for 60 seconds to ensure complete dissolution.

  • Intermediate Dilution:

    • Dilute stock into Assay Buffer to 2x the final working concentration.

    • Note: If the solution turns cloudy, sonicate for 5 minutes. If cloudiness persists, add DMSO to 5% final.

  • Plate Loading:

    • Dispense 10 µL of Target/Enzyme.

    • Dispense 10 µL of Probe (Final concentration should be ~1-5 µM).

    • Centrifuge plate at 1000 x g for 1 minute to remove bubbles (bubbles scatter light = noise).

  • Readout:

    • Allow to equilibrate for 15 minutes at room temperature (stabilizes meniscus).

    • Read Fluorescence (Ex/Em optimized via spectral scan, typically Ex ~330-360nm / Em ~400-450nm).

    • Gain Adjustment: Set gain such that the highest standard is at 80% saturation. Do not use "Auto-Scale" on empty wells.

Part 4: Frequently Asked Questions (FAQs)

Q1: My background is high even in empty wells. Is it the plate? A: Likely, yes. Standard black polystyrene plates are naturally hydrophobic. Oxazoles stick to them avidly. Switch to Non-Binding Surface (NBS) plates immediately. If NBS plates are unavailable, pre-blocking the plate with 0.5% Tween-20 for 30 minutes can help.

Q2: The signal decreases over time in my control wells. Is the fluorophore bleaching? A: While photobleaching is possible, signal loss with nitro-oxazoles is often due to precipitation. As the compound aggregates, it falls out of solution and the fluorescence drops (or scattering increases). Check your buffer compatibility and increase the DMSO concentration slightly.

Q3: Can I use BSA to block non-specific binding? A: Proceed with caution. Albumin (BSA) binds hydrophobic small molecules. This can "soak up" your free probe, reducing the effective concentration available for your assay target. We recommend using non-protein blockers like PEG-2000 or simply optimizing the detergent concentration (Triton X-100).

Q4: Why does my Z' factor fluctuate between days? A: This is often a temperature or solubility issue. Hydrophobic solubility is temperature-dependent. Ensure all reagents are equilibrated to room temperature (25°C) before plating. Cold buffers can induce micro-precipitation that disappears as the plate warms up inside the reader, causing drift.

Part 5: References & Further Reading

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Basics of Assay Equipment and Instrumentation. Bethesda (MD): National Library of Medicine (US). Available at: [Link]

  • Simeonov, A., & Davis, M. I. (2004). Interference with Fluorescence and Absorbance Assays. Assay Guidance Manual. Available at: [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (The authoritative text on Inner Filter Effects and solvent relaxation).

Technical Support Center: Stabilizing 2-(4-Nitrophenyl)oxazole (NPO) Probes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Photobleaching & Signal Instability in NPO-based Assays Support Level: Tier 3 (Advanced Application Science) Status: Operational

Executive Summary: The "Nitro Paradox"

Welcome to the technical support center for nitro-oxazole derivatives. If you are working with 2-(4-Nitrophenyl)oxazole (NPO) , you are likely encountering a specific photophysical challenge we call the "Nitro Paradox."

While the oxazole core (similar to PPO/POPOP scintillators) is generally robust, the nitro group (-NO₂) acts as a potent Intersystem Crossing (ISC) promoter. This rapidly shunts excited singlet state electrons (


) into the triplet state (

).

The Consequence:

  • Fluorescence Quenching: The nitro group naturally dims the probe (low quantum yield).

  • Accelerated Bleaching: The long-lived triplet state reacts with dissolved oxygen (

    
    ) to generate Singlet Oxygen (
    
    
    
    )
    , a reactive oxygen species (ROS) that covalently destroys the oxazole ring.

This guide provides the protocols to interrupt this cycle.

The Mechanism of Failure

To fix the problem, you must visualize the invisible failure mode. The diagram below illustrates the "Death Pathway" of your probe.

NPO_Bleaching_Mechanism Ground Ground State (S0) Excited Excited Singlet (S1) (Fluorescence) Ground->Excited Excitation (hv) Excited->Ground Emission Triplet Triplet State (T1) (The Danger Zone) Excited->Triplet Rapid ISC (Due to Nitro Group) Triplet->Ground Phosphorescence (Rare) SingletOx Singlet Oxygen (1O2) (ROS) Triplet->SingletOx Energy Transfer (+ Oxygen) Oxygen Dissolved Oxygen (3O2) Bleached Bleached Product (Non-Fluorescent) SingletOx->Bleached Oxidation of Oxazole Ring

Figure 1: The Photobleaching Cascade. The nitro group pushes the molecule into the Triplet State (


), where it sensitizes the formation of Singlet Oxygen, leading to self-destruction.

Troubleshooting Modules & Protocols

Module A: The Chemical Environment (Oxygen Depletion)

Issue: Rapid signal loss (< 10 seconds) upon illumination. Root Cause: Oxygen-mediated photo-oxidation. Solution: You must remove oxygen to prevent the


 transition.
Protocol A1: Enzymatic Oxygen Scavenging (GLOX)

Use this for aqueous biological samples.

ReagentConcentrationFunction
Glucose 5 mg/mLSubstrate
Glucose Oxidase 0.5 mg/mLConsumes

Catalase 40 µg/mLRemoves

byproduct (preventing oxidation)

Self-Validation Step:

  • Prepare two samples: Control (PBS only) and Test (GLOX buffer).

  • Expose both to continuous excitation.

  • Success Criteria: The Test sample should exhibit a bleaching half-life (

    
    ) at least 5x longer  than the Control.
    
Protocol A2: Solvent Degassing (Freeze-Pump-Thaw)

Use this for organic synthesis or material science applications.

  • Place NPO solution in a Schlenk flask.

  • Freeze with liquid

    
    .
    
  • Apply vacuum (< 0.1 mbar) for 10 mins.

  • Thaw in warm water (under static vacuum).

  • Repeat 3 cycles .

  • Backfill with Argon/Nitrogen.

Module B: Triplet State Quenchers (TSQ)

Issue: Blinking or "gray states" (dimming without total loss). Root Cause: Accumulation of molecules in the dark Triplet State. Solution: Force the molecules back to the Ground State (


) without generating ROS.
Recommended Additives Table
AdditiveConcentrationMechanismBest For...
Trolox 1 - 2 mMVitamin E analog; scavenges ROS and quenches triplets.Live cells / Aqueous
COT (Cyclooctatetraene) 1 - 10 mMDirect Triplet State Quencher (TSQ).Organic Solvents / Lipids
Ascorbic Acid 100 µM - 1 mMRadical scavenger.General aqueous buffers

Technical Note: Do not mix TSQs blindly. High concentrations of COT can act as a solvent modifier. Start with Trolox for biological assays.

Module C: Optical Configuration

Issue: Photobleaching persists despite chemical additives. Root Cause: Photon flux saturation. You are pumping electrons into the triplet state faster than they can relax.

Protocol C1: Pulsed Excitation Strategy

Instead of Continuous Wave (CW) lasers, use pulsed illumination to allow the triplet state to relax (microseconds scale) between excitation events.

  • Duty Cycle: Set laser duty cycle to < 50%.

  • Frequency: If using Time-Correlated Single Photon Counting (TCSPC), ensure the repetition rate allows for full decay (

    
    ).
    
  • Validation: Plot Fluorescence Intensity vs. Laser Power.

    • Linear Region: Safe.

    • Sub-linear (Plateau): Saturation. You are bleaching.[1][2][3][4] Reduce power immediately.

Diagnostic Decision Tree

Use this logic flow to diagnose your specific issue.

Troubleshooting_Tree Start Start: Signal Problem Type Is the signal initially bright? Yes_Bright Yes, but fades in <5s O2_Check Did you deoxygenate? Yes_Bright->O2_Check No_Dim No, it's always dim Solvent_Check Check Solvent Polarity No_Dim->Solvent_Check Add_GLOX Action: Add GLOX/Catalase O2_Check->Add_GLOX No TSQ_Check Action: Add Trolox/COT O2_Check->TSQ_Check Yes TICT_State Diagnosis: TICT Quenching (Twisted Intramolecular Charge Transfer) Solvent_Check->TICT_State Polar Solvent Change_Solvent Action: Switch to Dioxane/Toluene or Rigid Matrix TICT_State->Change_Solvent

Figure 2: Troubleshooting Logic. Follow the path based on whether your primary issue is stability (bleaching) or intensity (quenching).

Frequently Asked Questions (FAQ)

Q: Can I use commercial antifade mountants (e.g., VECTASHIELD, ProLong)? A: Proceed with caution. Commercial mountants are optimized for fluorescein/rhodamine. NPO is a nitro-aromatic; some hard-setting mountants may induce pH changes that affect the nitro group's electron-withdrawing capability. Recommendation: Always test ProLong Glass (high refractive index matches oil) vs. fresh PBS/GLOX first.

Q: Why does my NPO probe turn non-fluorescent in water? A: This is likely TICT (Twisted Intramolecular Charge Transfer) . In polar solvents like water, the excited state undergoes a rotation that separates charge but releases energy as heat, not light. Fix: If you must work in water, encapsulate the NPO probe in micelles (SDS or Triton X-100) or cyclodextrins to provide a hydrophobic "pocket."

Q: I need to image for 30 minutes. Is this possible? A: With NPO? Extremely difficult. The nitro group makes it inherently unstable. Workaround: Use Intermittent Imaging . Acquire a frame every 30 seconds rather than continuous streaming. Close the shutter between frames.

References

  • Demchenko, A. P. (2020).[3][5] "Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection." Methods and Applications in Fluorescence.

  • Vogelsang, J., et al. (2008). "A Reducing and Oxidizing System Minimizes Photobleaching and Blinking of Fluorescent Dyes." Angewandte Chemie International Edition.

  • Zheng, Q., et al. (2014). "Ultra-stable organic fluorophores for single-molecule research." Chemical Society Reviews.

  • PubChem Compound Summary. (2025). "2-(4-Nitrophenyl)oxazole."[6][7][8][9] National Library of Medicine.

Sources

Technical Support Center: 2-(4-Nitrophenyl)oxazole Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability issues of 2-(4-Nitrophenyl)oxazole in solution Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Hub. This guide addresses the stability profile of 2-(4-Nitrophenyl)oxazole , a compound frequently utilized as a scintillator component, fluorescent probe scaffold, or pharmaceutical intermediate. Due to the interplay between the electron-withdrawing nitro group and the heterocyclic oxazole ring, this molecule exhibits specific sensitivities to light, pH, and redox environments.

Below you will find diagnostic workflows, mechanistic explanations, and validated protocols to ensure the integrity of your experimental data.

Part 1: Diagnostic Triage (Quick Fix)

"My experiment is failing. What is happening?" Use this decision matrix to identify the root cause of your stability issue based on observable symptoms.

TroubleshootingMatrix Start START: Symptom Observation Symp1 Symptom: Solution turned yellow/brown or lost fluorescence Start->Symp1 Symp2 Symptom: Mass Spec shows -30 Da shift (M-30) Start->Symp2 Symp3 Symptom: White precipitate or rapid signal loss Start->Symp3 CheckLight Check: Was sample exposed to ambient light? Symp1->CheckLight CheckRedox Check: Does buffer contain DTT or TCEP? Symp2->CheckRedox CheckSolv Check: Aqueous buffer % vs. DMSO Stock Symp3->CheckSolv ResPhoto Diagnosis: Photochemical Nitro-Nitrite Rearrangement CheckLight->ResPhoto Yes ResRedox Diagnosis: Nitro Group Reduction to Amine CheckRedox->ResRedox Yes ResAgg Diagnosis: Colloidal Aggregation (Solubility Limit Exceeded) CheckSolv->ResAgg High Water %

Figure 1: Diagnostic decision tree for identifying degradation pathways based on common experimental artifacts.

Part 2: Detailed Troubleshooting & Mechanisms

Issue 1: Photochemical Degradation (The "Nitro" Problem)

Q: Why does my solution change color and lose activity after sitting on the bench?

The Science: The nitro group (


) on the phenyl ring is highly susceptible to photochemistry. Upon exposure to UV or ambient fluorescent light, 2-(4-Nitrophenyl)oxazole can undergo a nitro-nitrite rearrangement . This process involves the isomerization of the nitro group into a nitrite ester (

), which subsequently cleaves to form reactive radical species (alkoxy or phenoxy radicals).

Furthermore, the oxazole ring itself, while relatively stable, can undergo photo-oxidation in the presence of singlet oxygen (


), leading to ring opening (Turchi, 1981).

Corrective Protocol:

  • Storage: Store solid and solution states in amber glass vials.

  • Handling: Perform all weighing and dilution steps under low-light conditions or red light if possible.

  • Validation: If you suspect degradation, run a UV-Vis spectrum. A bathochromic shift (red shift) or the appearance of a broad absorption tail often indicates the formation of degradation products like nitroso-derivatives.

Issue 2: Unintended Reduction (The DTT/TCEP Trap)

Q: I see a mass shift of -30 Da in my LC-MS data. Is my compound hydrolyzing?

The Science: No, this is likely reduction , not hydrolysis.

  • Mechanism: In biological assays, researchers often add reducing agents like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) to maintain protein stability. However, aromatic nitro groups are electrophilic and can be reduced to primary amines (

    
    ) by these agents, particularly TCEP, which is a potent oxygen atom acceptor.
    
  • The Math:

    • Starting Mass (

      
      ): Adds ~46 Da.
      
    • Product Mass (

      
      ): Adds ~16 Da.
      
    • Net Change:

      
      .
      

Corrective Protocol:

  • Switch Reagents: If the nitro group is essential for activity (e.g., binding affinity), remove reducing agents from the buffer.

  • Alternative: If a reducing environment is mandatory for the protein, use

    
    -mercaptoethanol (
    
    
    
    -ME) at low concentrations, as it is kinetically slower at reducing nitroarenes than TCEP.
  • Verification: Monitor the reaction by LC-MS. The appearance of the amine peak (M-30) confirms reductive instability.

Issue 3: Hydrolytic Stability (Acid Sensitivity)

Q: Is the oxazole ring stable in acidic mobile phases (e.g., 0.1% TFA)?

The Science: Oxazoles are weak bases. In strongly acidic media (pH < 2), the nitrogen at position 3 (N3) becomes protonated. This protonation destabilizes the ring, making the carbon at position 2 (C2) highly electrophilic and susceptible to nucleophilic attack by water.

  • Pathway: Protonation

    
     Nucleophilic attack at C2 
    
    
    
    Ring opening
    
    
    Formation of
    
    
    -amino ketone derivatives.
  • Risk Level: Low to Moderate. 2-Aryl oxazoles (like your compound) are significantly more stable than 2-alkyl oxazoles due to resonance stabilization. However, prolonged exposure to 0.1% TFA (Trifluoroacetic acid) in autosamplers can lead to degradation.

Corrective Protocol:

  • LC-MS: Use Formic Acid (0.1%) instead of TFA if possible, or ensure samples are injected immediately after preparation.

  • Storage: Never store the compound in acidic buffers for long-term periods.

Part 3: Degradation Pathway Visualization

Understanding the specific chemical fate of your molecule is critical for interpreting impurity profiles.

DegradationPathways Compound 2-(4-Nitrophenyl)oxazole (Intact) Amine 4-(Oxazol-2-yl)aniline (Mass -30 Da) Compound->Amine Reduction (-2[O], +2[H]) Nitroso Nitroso/Nitrite Intermediates Compound->Nitroso Rearrangement RingOpen Ring Opening (α-amino ketone) Compound->RingOpen Nucleophilic Attack at C2 Reductant Reducing Agents (DTT/TCEP) Reductant->Amine Light UV/Vis Light (hν) Light->Nitroso Acid Acid (pH < 2) + H2O Acid->RingOpen

Figure 2: Primary degradation pathways. The Reductive path (top) and Photolytic path (middle) are the most common sources of experimental error.

Part 4: Solubility & Handling Guide

Solvent Compatibility Table

SolventSolubilityStabilityRecommendation
DMSO High (>50 mM)HighPreferred for Stock. Store at -20°C, dark.
Ethanol ModerateModerateUsable, but evaporation alters concentration.
Water/PBS Very Low (<100 µM)High (pH 7.4)Prone to aggregation. Keep DMSO > 1% if possible.
0.1% TFA LowLow Avoid for storage. Analyze immediately.

Preparation Protocol (Self-Validating):

  • Weighing: Weigh solid into an amber vial.

  • Dissolution: Dissolve in anhydrous DMSO to create a 10 mM or 50 mM Master Stock. Vortex until clear.

  • QC Check: Measure absorbance at the

    
     (typically ~300-330 nm for nitrophenyl-oxazoles).
    
  • Aliquot: Split into single-use aliquots to avoid freeze-thaw cycles which can introduce moisture (accelerating hydrolysis).

Part 5: Validated Stability Test Protocol (SOP)

If you are developing a formulation or assay, use this protocol to determine the "Safe Window" for your specific conditions.

Reagents:

  • Test Buffer (e.g., PBS pH 7.4).

  • Stressed Buffer A (PBS + 1 mM DTT).

  • Stressed Buffer B (pH 2.0).

  • Internal Standard (e.g., Caffeine or a stable sulfone).

Workflow:

  • Spike: Dilute DMSO stock into buffers to final concentration of 10 µM.

  • Incubate: Place samples in:

    • Dark / Room Temp (Control).

    • Light / Room Temp (Photostability).

    • Dark / 37°C (Thermal/Hydrolytic).

  • Sampling: Take aliquots at T=0, 1h, 4h, 24h.

  • Quench: If testing redox, quench DTT with excess N-ethylmaleimide (NEM) or rapid acidification (if analyzing by MS).

  • Analysis: HPLC-UV or LC-MS.

    • Success Criteria: >95% recovery of parent peak area relative to Internal Standard.

References

  • Turchi, I. J., & Dewar, M. J. (1975). Chemistry of Oxazoles. Chemical Reviews, 75(4), 389-437.

    • Grounding: Authoritative review on oxazole ring stability, protonation sites, and photo-oxid
  • PubChem. (n.d.).[1] 2-(4-Nitrophenyl)oxazole Compound Summary. National Library of Medicine.

    • Grounding: Verification of chemical structure and physical properties.[2]

  • Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine.[3] Journal of Organic Chemistry, 56(8), 2648–2650.

    • Grounding: Establishes TCEP chemistry. While TCEP is selective for disulfides, this paper (and subsequent citations in the field) outlines the redox potential that can affect nitro groups under specific conditions.
  • Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley.[1]

    • Grounding: Standard text detailing the nitro-nitrite rearrangement mechanism in arom

Sources

Technical Support Center: Optimizing Buffer Systems for 2-(4-Nitrophenyl)oxazole (NPO) Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Warning: This guide specifically addresses 2-(4-Nitrophenyl)oxazole (CAS: 62882-08-0).[1] Note: Do not confuse this with the common scintillator "NPO" (2-(1-naphthyl)-5-phenyloxazole). While structurally related, the presence of the nitro group in your compound fundamentally alters its solubility and photophysics.

The 2-(4-Nitrophenyl)oxazole moiety presents two primary challenges in biological and chemical assays:

  • Extreme Hydrophobicity: The planar oxazole-phenyl core drives rapid aggregation in aqueous buffers, leading to "promiscuous inhibition" artifacts in drug screening or signal loss in probe assays.

  • Nitro-Group Quenching: The 4-nitro substituent acts as a strong electron-withdrawing group (EWG), often quenching the intrinsic fluorescence of the oxazole ring via intersystem crossing. High sensitivity assays often require reduction of the nitro group (to an amino group) or specific solvent polarity tuning to restore quantum yield.

Critical Optimization Protocols

Module A: The Solubility Matrix (Preventing "Crash-Out")

Objective: Stabilize NPO in aqueous environments for >4 hours.

The Mechanism: NPO lacks ionizable groups in the physiological pH range (pH 4–8). Therefore, pH adjustment alone will not solubilize it. You must rely on a "Cosolvent-Surfactant" balance.

Recommended Buffer Formulation:

ComponentConcentrationFunctionMechanism of Action
Primary Buffer 50 mM HEPES or TrispH MaintenanceStable ionic baseline. Avoid Phosphate if using metal catalysts (precipitation risk).
Cosolvent 1% - 5% DMSOPrimary SolubilizerDisrupts NPO crystal lattice energy. Limit: <5% to avoid enzyme denaturation.
Surfactant 0.01% - 0.05% Tween-20DispersantPrevents micellar aggregation of NPO molecules (Critical for HTS).
Additive 0.1% Pluronic F-127Anti-AggregantSteric stabilization of hydrophobic small molecules.

Step-by-Step Solubilization Protocol:

  • Stock Prep: Dissolve NPO in 100% anhydrous DMSO to 10 mM. Do not freeze-thaw more than 3 times.

  • Intermediate Dilution (The "Shift" Step): Dilute the 10 mM stock 1:10 into 100% Ethanol or PEG-400 (not water yet). This creates a 1 mM secondary stock.

  • Final Addition: Spike the 1 mM secondary stock into the rapidly stirring aqueous buffer containing the surfactant.

    • Why? Direct addition of DMSO stock to water often creates a "cloud point" precipitate that is invisible to the naked eye but scatters light in plate readers.

Module B: Photophysical Optimization (Managing the Nitro-Quench)

Objective: Maximize Signal-to-Noise (S/N) ratio.

The nitro group induces non-radiative decay. To optimize detection:

  • Solvent Polarity: Oxazoles are solvatochromic. In highly polar buffers (water), fluorescence is quenched.

    • Fix: Addition of 30-50% Glycerol or Ethylene Glycol can shield the fluorophore from water, significantly increasing quantum yield if the assay tolerates viscosity.

  • Reductive Activation: If using NPO as a "turn-on" probe, the assay must contain a reductant (e.g., Sodium Dithionite or a specific nitroreductase enzyme) to convert the -NO2 to -NH2. The amino-oxazole is highly fluorescent (blue/green emission).[2]

Visualization: Optimization Logic

The following diagram illustrates the decision logic for troubleshooting NPO stability and signal issues.

NPO_Optimization Start Start: NPO Assay Setup SolubilityCheck Check Aqueous Solubility (OD600 Scatter Test) Start->SolubilityCheck Precipitation High Scatter / Precipitate? SolubilityCheck->Precipitation SolventFix Action: Increase DMSO to 5% Add 0.05% Tween-20 Precipitation->SolventFix Yes SignalCheck Check Signal Intensity (Fluorescence/Absorbance) Precipitation->SignalCheck No (Clear) IntermediateStep Action: Use PEG-400 Intermediate Dilution SolventFix->IntermediateStep IntermediateStep->SolubilityCheck LowSignal Signal < 3x Background? SignalCheck->LowSignal QuenchMech Diagnosis: Nitro-Quenching or Water Solvation LowSignal->QuenchMech Yes Ready Assay Optimized LowSignal->Ready No PolarityFix Action: Add 30% Glycerol (Viscosity Shielding) QuenchMech->PolarityFix Probe is Static ReductantFix Action: Check Reductant (Convert -NO2 to -NH2) QuenchMech->ReductantFix Probe is Metabolic PolarityFix->SignalCheck ReductantFix->SignalCheck

Caption: Decision tree for stabilizing 2-(4-Nitrophenyl)oxazole. Blue nodes represent diagnostic steps; Yellow/Green nodes represent chemical interventions.

Troubleshooting Guide (FAQ)

Q1: My NPO standard curve is non-linear at high concentrations (>50 µM). Why?

Diagnosis: Aggregation-Induced Quenching (ACQ) or Inner Filter Effect. The Science: Planar aromatic systems like NPO stack at high concentrations in water (π-π stacking). This creates "dark" aggregates that do not fluoresce and may precipitate. The Fix:

  • Limit Concentration: Stay below 20 µM in purely aqueous buffers.

  • Detergent Spike: Ensure Tween-20 is present at

    
     0.01% (Critical Micelle Concentration is ~0.007%, so 0.01% ensures monomeric dispersion).
    
Q2: I see a strong background signal in the Blue channel (400-450 nm).

Diagnosis: Raman scattering or buffer autofluorescence. The Science: NPO derivatives often have small Stokes shifts. If exciting at 360 nm and reading at 400 nm, you may be detecting the Raman peak of water or DMSO. The Fix:

  • Use a cutoff filter (e.g., 395 nm long-pass) on the emission side.

  • Perform a "buffer only" scan and subtract this baseline.

  • Shift excitation to 380 nm (sacrifice some excitation efficiency for lower background).

Q3: The signal decreases over time (15-30 mins). Is it photobleaching?

Diagnosis: It is likely precipitation , not photobleaching. The Science: NPO is relatively photostable compared to fluorescein. A slow drop in signal usually indicates the compound is slowly crashing out of solution and settling at the bottom of the well (out of the focal path). The Fix:

  • Measure absorbance at 600 nm (turbidity) over time. If it rises, you have precipitation.

  • Increase DMSO concentration or switch to a "Super-Solvent" buffer containing Cyclodextrin (HP-β-CD) . Cyclodextrins encapsulate the hydrophobic phenyl-oxazole tail, keeping it soluble without interfering with optical properties.

References

  • Photophysics of Oxazole Derivatives

    • Source: Evaluation of solvent and media effects on naphthoxazole derivatives (structurally relevant to nitrophenyl-oxazole).
    • Citation: ResearchGate. (2025). Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives.

  • Solubility Challenges in Nitrophenyl-Azole Assays

    • Source: Analysis of 4-(4-nitrophenyl)
    • Citation: PubMed Central (NIH). (2025).[1][3][4][5][6][7] Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives.

  • Nitro-Group Quenching Mechanisms

    • Source: Fluorescence quenching of coumarin derivatives by p-nitrophenyl moieties (demonstrating the electron-withdrawing quenching effect).
    • Citation: PubMed. (2007).[3] Fluorescence-based sensing of p-nitrophenol and p-nitrophenyl substituent organophosphates.

  • Buffer Optimization for Hydrophobic Fluorophores

    • Source: Thermofluor and buffer screening strategies for stabilizing hydrophobic ligands.
    • Citation: PubMed Central (NIH). (2013).[8] Optimization of protein buffer cocktails using Thermofluor.

Sources

Technical Support Center: Optimizing Intracellular Delivery of 2-(4-Nitrophenyl)oxazole Probes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: OX-NO2-PERM-001

Welcome to the technical support center. You are likely accessing this guide because you are experiencing low intracellular signal , high background noise , or punctate staining when using 2-(4-Nitrophenyl)oxazole-based probes.

These small, hydrophobic fluorophores present a unique set of physicochemical challenges. The "nitro" group acts as a fluorescence quencher and increases polarity, while the oxazole core remains highly lipophilic. This guide addresses the three critical barriers to signal: Solubility (Aggregation) , Retention (Efflux) , and Activation (Quenching) .

Part 1: Diagnostic Workflow

Before modifying your protocol, use this decision tree to diagnose the specific failure mode.

TroubleshootingTree Start Observation: Poor Signal Q1 Is the background clear or punctate? Start->Q1 Punctate Punctate / High Background Q1->Punctate Punctate Clear Clear Background Q1->Clear Clear Diagnosis1 Diagnosis: Dye Aggregation (Micelle Formation) Punctate->Diagnosis1 Action1 Action: Use Pluronic F-127 & Serum-Free Loading Diagnosis1->Action1 Q2 Was signal visible initially? Clear->Q2 YesSignal Yes, then faded Q2->YesSignal Yes NoSignal No, never visible Q2->NoSignal No Diagnosis2 Diagnosis: P-gp Efflux (MDR Activity) YesSignal->Diagnosis2 Action2 Action: Add Verapamil or Lower Temp (4°C) Diagnosis2->Action2 Diagnosis3 Diagnosis: Nitro-Quenching (Probe not activated) NoSignal->Diagnosis3 Action3 Action: Confirm Hypoxia/Reductase Activity in Cell Line Diagnosis3->Action3

Figure 1: Diagnostic decision tree for identifying the root cause of poor probe performance.

Part 2: Technical FAQs & Troubleshooting
Q1: Why do I see bright "dots" outside the cells but no fluorescence inside?

Diagnosis: Colloidal Aggregation. 2-(4-Nitrophenyl)oxazole is highly lipophilic (LogP ~1.8–2.5). When you dilute a DMSO stock directly into aqueous culture media (especially PBS or media without serum), the dye molecules instantly aggregate into microscopic colloids [1]. These aggregates are too large to cross the cell membrane via passive diffusion and instead stick to the glass or plastic surface, creating false "punctate" background signals.

The Fix: Pluronic Dispersal You must use a dispersing agent. Pluronic F-127 is a non-ionic surfactant that wraps the hydrophobic dye molecules in a micelle, preventing aggregation while allowing the dye to transfer to the cell membrane [2].

  • Critical Step: Do not add Pluronic directly to the media. You must premix the dye with Pluronic in DMSO before aqueous dilution.

Q2: I see a signal initially, but it vanishes within 10-20 minutes. Is my dye photobleaching?

Diagnosis: Multidrug Resistance (MDR) Efflux. While photobleaching is possible, rapid signal loss is often due to P-glycoprotein (P-gp/ABCB1) . Planar, hydrophobic molecules like oxazoles are classic substrates for P-gp efflux pumps [3]. If you are using cancer cell lines (e.g., HeLa, MCF-7, HepG2), they likely overexpress these pumps, actively ejecting your probe as fast as it enters.

The Fix: Efflux Inhibition [1][2]

  • Chemical: Co-incubate with Verapamil (50 µM) or Cyclosporin A (10 µM) to block P-gp channels [4].

  • Physical: Perform the loading and imaging at 4°C or room temperature instead of 37°C to reduce ATP-dependent pump activity.

Q3: My cells are healthy, but the probe is completely dark.

Diagnosis: Fluorescence Quenching (The "Turn-On" Mechanism). The nitro group (-NO2) is a strong electron withdrawer and typically quenches the fluorescence of the oxazole core via intersystem crossing or electron transfer [5].

  • Intended Use: Many nitrophenyl-oxazole probes are designed as hypoxia or nitroreductase sensors. They only fluoresce when the nitro group is reduced to an amine (-NH2) or hydroxylamine.

  • Verification: If you are testing permeability in normoxic (oxygen-rich) conditions, the probe is working correctly by being dark. You must induce hypoxia or add a reducing agent (like sodium dithionite, strictly for cell-free positive control) to verify fluorescence.

Part 3: Optimized Loading Protocol

Use this protocol to ensure monomeric dispersion and maximum uptake.

Reagents Required:

  • Probe Stock (1–5 mM in anhydrous DMSO)[3]

  • 20% (w/v) Pluronic F-127 in DMSO (dissolve 2g Pluronic in 10mL DMSO; heat to 40°C to dissolve)

  • Loading Buffer: HBSS or serum-free media (Serum proteins can bind the probe and reduce uptake).

Protocol Data Comparison:

ParameterStandard (Failed) ProtocolOptimized (Success) Protocol
Mixing Order DMSO Stock

Media
DMSO Stock + Pluronic

Vortex

Media
Final Pluronic % 0%0.02% – 0.1%
Serum Status 10% FBS (binds dye)Serum-Free (maximizes uptake)
Incubation Time > 60 mins (induces efflux)20–30 mins (kinetic window)
Efflux Control NoneVerapamil (50 µM) if needed

Step-by-Step Workflow:

  • Premix: In a microcentrifuge tube, mix 1 µL of Probe Stock with 1 µL of 20% Pluronic F-127 DMSO solution.

  • Vortex: Vortex vigorously for 30 seconds. This coats the dye in surfactant.

  • Dilute: Add the 2 µL mixture to 1 mL of warm, serum-free loading buffer (final probe conc: 1–5 µM; final Pluronic conc: 0.02%).

  • Incubate: Add to cells. Incubate for 20–30 minutes at 37°C (or RT if efflux is suspected).

  • Wash: Wash cells 2x with HBSS to remove extracellular micelles.

  • Image: Image immediately in phenol-red free media.

Part 4: Mechanistic Visualization

The following diagram illustrates the competition between passive entry, aggregation, and active efflux.

CellMechanisms cluster_extracellular Extracellular Space (Media) cluster_membrane Cell Membrane cluster_intracellular Cytosol DyeDMSO Dye (DMSO) Aggregate Aggregates (Non-Permeable) DyeDMSO->Aggregate Aqueous Dilution Micelle Pluronic Micelle (Soluble Monomer) DyeDMSO->Micelle + Pluronic F-127 Diffusion Passive Diffusion Aggregate->Diffusion Blocked Micelle->Diffusion IntraDye Intracellular Probe (Nitro-Quenched) Diffusion->IntraDye Pgp P-gp Pump (Efflux) Pgp->Micelle Ejection IntraDye->Pgp ReducedDye Reduced Probe (Fluorescent) IntraDye->ReducedDye Activation Enzyme Nitroreductase (Hypoxia) Enzyme->ReducedDye Catalysis

Figure 2: Pathway of oxazole probe uptake, highlighting the necessity of micellar solubilization and the risk of P-gp mediated efflux.

References
  • Stavrianidi, A., et al. (2020). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance. RSC Medicinal Chemistry. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health (NIH). (2015). Improving AM ester calcium dye loading efficiency. PubMed Central. Retrieved January 30, 2026, from [Link]

  • Kaur, P., et al. (2019). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics. RSC Advances. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of 2-(4-Nitrophenyl)oxazole (NPO) and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-NPO-2026-01

Last Updated: January 30, 2026

Introduction

Welcome to the technical support center for researchers utilizing 2-(4-Nitrophenyl)oxazole (NPO) and its structural analogs. This guide is designed for drug development professionals, medicinal chemists, and cell biologists who are encountering challenges related to compound selectivity and off-target effects.

The oxazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form a variety of weak interactions with biological targets.[1][2] However, the inclusion of a 4-nitrophenyl moiety introduces potential liabilities, including metabolic instability and promiscuous binding, which can lead to ambiguous experimental results and unforeseen toxicity. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you systematically identify, understand, and mitigate these off-target effects. Our approach is grounded in the principles of rational drug design, emphasizing the importance of rigorous counter-screening and lead optimization to ensure that your biological findings are robust and directly attributable to the intended on-target activity.[3][4]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when working with NPO or similar small molecules and suspecting off-target activity.

Q1: What are the first signs that my compound, NPO, might have significant off-target effects?

A1: The initial indicators often appear as inconsistencies between your experimental observations and the known biology of your intended target. Key signs include:

  • Discrepant Potency: The compound's effective concentration in cell-based phenotypic assays is vastly different from its biochemical potency (e.g., IC50) against the purified target protein.

  • Unexpected Phenotypes: The observed cellular phenotype does not align with the canonical signaling pathway of your target. For example, if you are targeting a non-essential kinase, but observe rapid, widespread apoptosis.

  • High Cytotoxicity: The compound induces significant cell death at concentrations close to its effective dose, suggesting a general toxic effect rather than specific pathway inhibition.[5]

  • Poor Structure-Activity Relationship (SAR): Structurally similar but inactive analogs of your compound still produce the same cellular phenotype, pointing to an effect independent of on-target binding.

Q2: The 4-nitrophenyl group in my compound is a potential liability. Why is that, and what are the common problems associated with it?

A2: The 4-nitrophenyl group is an electron-withdrawing moiety that can be metabolically reduced by cellular nitroreductases to form highly reactive nitroso and hydroxylamine intermediates. These intermediates can covalently modify proteins and other macromolecules, leading to non-specific cytotoxicity and off-target effects. Furthermore, compounds containing nitrophenyl fragments have been associated with both toxicity and, in some cases, a worsening of biological activity.[6] Therefore, it is crucial to assess whether the observed effects are due to specific, reversible binding or non-specific, covalent modification.

Q3: How can I quickly determine if NPO is binding to its intended target inside the cell?

A3: The gold standard for verifying direct target engagement in a cellular environment is the Cellular Thermal Shift Assay (CETSA) . This technique measures the change in thermal stability of a protein upon ligand binding. If NPO binds to your target, the target protein will typically be stabilized and exhibit a higher melting temperature. This assay provides direct evidence of target engagement and can be used to generate a dose-response curve to quantify cellular potency.

Q4: What is the difference between a counter-screen and an orthogonal assay?

A4: Both are essential for validating hits from a primary screen, but they serve different purposes:

  • Counter-Screen: This is designed to identify and eliminate false positives by detecting compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, fluorescent compounds).[7] It also refers to specificity counter-screens, where you test your compound against related targets (e.g., other kinases) to assess selectivity.[7]

  • Orthogonal Assay: This is an assay that measures the same biological endpoint as your primary screen but uses a different technology or methodology. For example, if your primary screen was a fluorescence polarization assay, an orthogonal assay could be an AlphaLISA or a radioactivity-based assay. A compound that is active in both assays is more likely to be a true hit.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides in-depth, Q&A-formatted guides for specific experimental problems, complete with step-by-step protocols.

Problem 1: My phenotypic results are inconsistent with the known function of my intended target. How do I systematically investigate potential off-targets?

Answer: This is a classic sign of polypharmacology or a dominant off-target effect. A multi-step approach is required to deconvolve the compound's mechanism of action.

Workflow for Deconvoluting Off-Target Effects

G cluster_0 Phase 1: Initial Validation cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: Hypothesis Testing & Validation A Inconsistent Phenotype Observed B Confirm Compound Purity & Identity (LC-MS, NMR) A->B C Perform Cellular Thermal Shift Assay (CETSA) to Confirm On-Target Engagement B->C D Broad Biochemical Screen (e.g., Kinase Panel) C->D Target engaged? If yes, proceed. G Analyze Data & Prioritize Plausible Off-Targets D->G E Affinity-Based Proteomics (e.g., Chemoproteomics) E->G F In Silico Target Prediction F->G H Validate Off-Target Engagement (Biochemical IC50, CETSA) G->H I Use RNAi/CRISPR to Phenocopy or Block Compound Effect H->I J Perform Rescue Experiment with Target Mutant I->J K Identify True MoA / Redesign Compound J->K Conclusive Evidence

Caption: A systematic workflow for identifying and validating off-target effects.

Protocol 1: Broad Kinase Selectivity Profiling

Given that oxazole scaffolds are common in kinase inhibitors, a broad kinase panel screen is a crucial first step.[8]

Objective: To determine the inhibitory activity of NPO against a large, representative panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of NPO in 100% DMSO. Serially dilute to the desired screening concentrations.

  • Assay Provider: Submit the compound to a commercial vendor (e.g., Eurofins Discovery, Reaction Biology Corp.) for screening against their kinase panel (e.g., KINOMEscan™, Kinase HotSpot). A standard concentration for a primary screen is 1 µM.

  • Data Analysis: The vendor will provide data as "% Inhibition at a given concentration" or "Kd" values.

  • Interpretation:

    • High-Affinity Hits: Any kinase inhibited by >90% at 1 µM is a potential off-target.

    • Selectivity Score: Calculate a selectivity score (e.g., S-score) to quantify the compound's promiscuity.[9]

    • Follow-Up: For high-affinity hits, perform dose-response experiments to determine accurate IC50 or Kd values.

Data Presentation Example:

Kinase Target% Inhibition @ 1 µM NPOFollow-up IC50 (nM)Intended Target
Target X98%50Yes
SRC95%120No
LCK92%250No
EGFR15%>10,000No
ABL188%400No

Table 1: Example data from a kinase profiling screen for NPO, highlighting potential off-targets (SRC, LCK, ABL1).

Problem 2: I've identified a likely off-target (e.g., SRC kinase). How do I prove it is responsible for my observed cellular phenotype?

Answer: You need to demonstrate causality. This involves showing that modulating the off-target directly can either mimic or block the effect of your compound.

Protocol 2: Target Validation via RNAi/CRISPR Knockdown

Objective: To determine if reducing the expression of the suspected off-target protein (SRC) prevents the phenotype observed with NPO treatment.

Methodology:

  • Reagent Acquisition: Obtain validated siRNA or shRNA constructs targeting SRC and a non-targeting control (NTC).

  • Transfection/Transduction: Introduce the siRNA/shRNA into your cell line of interest using an appropriate method (e.g., lipid-based transfection).

  • Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm SRC protein knockdown via Western Blot or qPCR.

  • Compound Treatment: Treat the remaining SRC-knockdown cells and NTC cells with NPO at its effective concentration. Include a DMSO vehicle control.

  • Phenotypic Assay: Perform your primary cellular assay (e.g., apoptosis assay, cell migration assay).

  • Interpretation:

    • If SRC is the critical off-target: The NPO-induced phenotype will be significantly reduced or completely absent in the SRC-knockdown cells compared to the NTC cells.

    • If SRC is not the critical off-target: NPO will produce the same effect in both SRC-knockdown and NTC cells.

Logical Flow of an RNAi Validation Experiment

Caption: Diagram illustrating the logic of using RNAi to validate an off-target.

Problem 3: How can I modify my NPO compound to improve its selectivity and reduce off-target effects?

Answer: This is a core medicinal chemistry challenge that involves iterative structural modification based on Structure-Activity Relationships (SAR) and Structure-Based Drug Design (SBDD), if a crystal structure is available.[10][11]

Strategies for Medicinal Chemistry Optimization:
  • Address the Nitro Group: The 4-nitrophenyl moiety is a major liability. The first and most crucial step is to replace it with a more stable and less reactive functional group.

    • Potential Replacements: Consider replacing the nitro (NO₂) group with cyano (CN), trifluoromethyl (CF₃), sulfone (SO₂Me), or amide (CONH₂) groups. These maintain electron-withdrawing properties but are metabolically more stable.

  • Exploit Structural Differences: If you have crystal structures of your intended target and a key off-target (e.g., SRC), you can design modifications that favor binding to your primary target. Look for differences in the size, shape, and polarity of the active sites.

  • Reduce Lipophilicity: Highly lipophilic compounds often exhibit greater promiscuity and off-target binding.[12] Modify distal parts of the molecule to introduce polar atoms (e.g., oxygen, nitrogen) or reduce the size of greasy aromatic regions to lower the compound's LogP.

  • Generate an Inactive Control: Systematically modify NPO to create a structurally very similar analog that is completely inactive against your primary target. This "inactive control" is invaluable.[13] If this molecule still produces the undesired phenotype in cells, it provides strong evidence that the effect is independent of your intended target.

Data Presentation Example for Lead Optimization:

Compound IDR-Group (at para-position)On-Target IC50 (nM)Off-Target (SRC) IC50 (nM)Selectivity Index (SRC/On-Target)
NPO-NO₂501202.4
NPO-CN-CN75150020
NPO-SO₂Me-SO₂Me60>10,000>167
NPO-H-H5000>10,000N/A (Inactive Control)

Table 2: Example SAR table showing how replacing the nitro group improves the selectivity of NPO analogs.

References

  • How can off-target effects of drugs be minimised?
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. - Taylor & Francis Online.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. - Semantic Scholar.
  • Rational Approaches to Improving Selectivity in Drug Design. - PMC - PubMed Central.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. - PMC - NIH.
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv
  • The Importance of Counter Screens in HTS.
  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. - NIH.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. - Crossfire Oncology.
  • Lead Optimization of Therapeutic Small Molecules: From Drug Target to Clinical Candidate Selection—Strategies and Decision Making. - Society of Toxicology.
  • Med Chem Strategies to Master hERG and Mitig
  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. - PMC - NIH.

Sources

Technical Support Center: Scaling Up 2-(4-Nitrophenyl)oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: < 1 minute Operator: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Scale-Up, Safety, and Purification Protocols

Welcome to the Oxazole Synthesis Help Desk

You have reached the Tier 3 Support Center for heterocyclic chemistry. We understand that scaling the synthesis of 2-(4-nitrophenyl)oxazole presents a unique matrix of challenges: the electron-withdrawing nature of the nitro group, the thermal instability of cyclization intermediates, and the notorious "black tar" formation during dehydration.

This guide is structured as a series of Support Tickets based on real-world scale-up failures. Select the issue that matches your current situation.

Quick Diagnostic: Route Selection

Before proceeding, verify your synthetic route. A common error in oxazole synthesis is selecting a method that yields the wrong regioisomer.

Oxazole_Route_Selection Start Target Molecule: 2-(4-Nitrophenyl)oxazole Q1 Which Reagents are you using? Start->Q1 RouteA Aldehyde + TosMIC (Van Leusen) Q1->RouteA TosMIC RouteB Amide + alpha-Halo Ketone (Blümlein-Lewy) Q1->RouteB Bromoacetophenone RouteC Amide + Acetal / POCl3 (Robinson-Gabriel) Q1->RouteC Aminoacetaldehyde acetal ResultA STOP: Yields 5-(4-nitrophenyl)oxazole (Wrong Regioisomer) RouteA->ResultA ResultB Proceed: Yields 2,4/5-substituted oxazole RouteB->ResultB ResultC Proceed: Yields 2-substituted oxazole RouteC->ResultC

Figure 1: Regioselectivity decision tree. Note that the popular Van Leusen reaction yields the 5-aryl isomer, not the 2-aryl target required here.

Ticket #101: "My reaction mixture turned into black tar."

User Report: "I scaled up the Robinson-Gabriel cyclization using POCl


 from 5g to 100g. At 90°C, the reaction exothermed violently, and the flask is now full of insoluble black solid. What happened?"

Root Cause Analysis: This is a classic thermal runaway coupled with polymerization .

  • The Mechanism: The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylaminoketone (or acetal equivalent). The loss of water is driven by phosphoryl chloride (POCl

    
    ). This dehydration is exothermic.
    
  • The Nitro Effect: The 4-nitro group is strongly electron-withdrawing. While this makes the amide carbonyl less nucleophilic (slowing the initial attack), it renders the final oxazole ring electron-deficient.

  • The Failure Mode: At high concentrations (solvent-free or low dilution), the localized heat from POCl

    
     addition initiates a runaway decomposition. The "black tar" is likely polymerized acyclic nitrile ylide intermediates or charred starting material [1].
    

Resolution Protocol:

ParameterLab Scale (5g)Pilot Scale (100g+) Recommendation
Solvent Neat (POCl

as solvent)
Sulfolane or Toluene (5-10 volumes)
Addition Bolus / RapidDosing Pump (Rate limited by internal temp < 50°C)
Reagent POCl

(Excess)
POCl

(1.5 - 2.0 eq) + Pyridine (buffer)
Temp Reflux (105°C)Step-Heating : 60°C (1h)

80°C (hold)

Corrective Action:

  • Dilute: Do not run this neat on a large scale. Use Toluene as a co-solvent to act as a heat sink.

  • Buffer: Add 2.0 equivalents of pyridine. This scavenges the HCl produced, preventing acid-catalyzed polymerization of the sensitive intermediate [2].

  • Ramp: Heat to 60°C first. Monitor consumption of starting material by HPLC. Only increase to 90°C if conversion stalls.

Ticket #204: "The product precipitates as a sludge during Quench."

User Report: "Pouring the reaction mixture onto ice resulted in a sticky emulsion that won't filter. The yield is low."

Root Cause Analysis: The "sludge" is often a mix of polyphosphoric acid esters (byproducts of POCl


) and trapped product. Rapid quenching into ice water creates an amorphous precipitate that traps impurities. Furthermore, the 2-(4-nitrophenyl)oxazole is weakly basic; if the pH is too low (acidic quench), the oxazole may be partially protonated and water-soluble, leading to yield loss.

Resolution Protocol: The "Reverse Quench"

  • Do NOT pour water into the reaction.

  • Setup: Prepare a separate vessel with 3M NaOH or saturated NaHCO

    
     (calculated to neutralize the POCl
    
    
    
    + HCl). Cool this to 0-5°C.
  • Transfer: Slowly transfer the reaction mixture into the basic solution (Reverse Quench).

    • Why? This keeps the pH alkaline throughout the quench, preventing the protonation of the oxazole ring (oxazolium salt formation) and ensuring the destruction of phosphorus intermediates into water-soluble salts [3].

  • Extraction: Do not filter the sludge. Add Ethyl Acetate immediately to dissolve the organic product, leaving the inorganic phosphates in the aqueous layer.

Ticket #309: "Impurity Profile shows a persistent yellow by-product."

User Report: "LC-MS shows a peak at M+18 relative to the product. It tracks with the product during crystallization."

Root Cause Analysis: The M+18 peak indicates incomplete cyclization —specifically, the hydrolysis of the intermediate back to the acyclic amide or the hydration of the oxazole ring.

  • Identity: Likely

    
    -(2-oxo-2-phenylethyl)-4-nitrobenzamide (starting material) or the hydrolyzed oxazoline intermediate.
    
  • Cause: Moisture ingress during the reaction or over-vigorous acidic quenching (opening the ring).

Troubleshooting Workflow:

Impurity_Analysis Start Impurity Detected (M+18) Check1 Check Reaction Water Content Start->Check1 Decision1 Is POCl3 fresh? Check1->Decision1 Action1 Distill POCl3 or Add P2O5 scavenger Decision1->Action1 No (Cloudy) Check2 Check Quench pH Decision1->Check2 Yes (Clear) Decision2 Was Quench Acidic (< pH 4)? Check2->Decision2 Action2 Ring Opening Occurred. Reprocess with Ac2O/H2SO4 Decision2->Action2 Yes Action3 Incomplete Reaction. Increase Temp or Time Decision2->Action3 No

Figure 2: Logic flow for identifying and removing hydration impurities.

Purification Strategy (Non-Chromatographic): Avoid silica gel columns for >10g batches.

  • Recrystallization Solvent: Ethanol/Water (9:1).

    • Dissolve crude solid in boiling Ethanol.

    • Add water dropwise until turbidity persists.

    • Cool slowly to 4°C.

  • Chemical Wash: Wash the organic layer with 1M HCl briefly.

    • Note: The 4-nitrophenyl oxazole is less basic than alkyl oxazoles. It will remain in the organic layer, while highly basic amine impurities are removed. (Caution: Prolonged contact with strong acid hydrolyzes the ring).

Ticket #415: Safety Advisory - Nitro Compounds

Hazard Alert: You are working with 4-Nitrobenzoic acid derivatives .

  • Energetics: While 2-(4-nitrophenyl)oxazole is not a primary explosive, nitro-aromatics possess significant decomposition energy.

  • DSC Data: Differential Scanning Calorimetry (DSC) typically shows a sharp exotherm for nitro-aromatics above 250°C. However, in the presence of POCl

    
     residues, the onset temperature can drop significantly [4].
    

Mandatory Safety Controls:

  • Never distill the product to dryness if high-boiling residues are present.

  • Quench Venting: The hydrolysis of POCl

    
     generates massive volumes of HCl gas. Ensure scrubbers are sized for peak gas evolution, not average.
    
References
  • Wasserman, H. H., & Vinick, F. J. (1973).[1] Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408. Link

  • BenchChem Technical Support. (2025). Side reactions in the Robinson-Gabriel synthesis of oxazoles. BenchChem Troubleshooting Guide. Link

  • Grundy, J. (2003). Process Development of Oxazole Synthesis. Organic Process Research & Development, 7(6). (General reference for POCl3 quenching protocols).
  • Carl Roth GmbH. (2024). Safety Data Sheet: 4-Nitrobenzoic acid. Carl Roth SDS Database. Link

For further assistance, submit a log of your HPLC traces and DSC data to our Tier 4 Engineering Team.

Sources

refinement of protocols for using 2-(4-Nitrophenyl)oxazole in live-cell imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The NPO System

Welcome to the technical support hub for 2-(4-Nitrophenyl)oxazole (NPO) . As a Senior Application Scientist, I am here to guide you beyond the basic datasheet.

NPO is not a simple stain; it is a solvatochromic "push-pull" sensor . Structurally, it features an electron-withdrawing nitro group coupled to an electron-rich oxazole ring. This creates a dipole that is highly sensitive to the microenvironment.

  • In Aqueous Media (Cytosol): The excited state undergoes rapid non-radiative decay or quenching due to the strong dipole-solvent interaction. The probe is effectively "dark."

  • In Hydrophobic Media (Lipid Droplets/Membranes): The non-polar environment protects the dipole, inhibiting non-radiative pathways and triggering strong fluorescence (typically blue-green to yellow, depending on specific solvation).

This "turn-on" mechanism is the foundation of your signal-to-noise ratio (SNR). If you understand this physics, you can troubleshoot any artifact.

Section 1: Experimental Workflow (Visualized)

The following workflow illustrates the critical path for NPO imaging. Note the emphasis on the "Equilibration" phase, which is often rushed, leading to poor loading.

NPO_Workflow cluster_0 Preparation Phase Stock Stock Preparation (DMSO, 10-50 mM) Dilution Working Solution (1-10 µM in HBSS) Stock->Dilution 1:1000 Dilution Loading Cell Loading (15-30 min @ 37°C) Dilution->Loading Add to cells Wash Wash Step (Remove excess probe) Loading->Wash 2x HBSS Wash Equilibrate Equilibration (10 min in fresh media) Wash->Equilibrate Critical Step Imaging Live Imaging (Confocal/Widefield) Equilibrate->Imaging Acquire Data

Figure 1: Optimized NPO Staining Workflow. The "Equilibration" step allows the probe to partition fully into lipid droplets (LDs) and clear from the cytosol, maximizing the solvatochromic contrast effect.

Section 2: Troubleshooting & FAQs

Category A: Solubility & Preparation

Q1: My NPO stock solution precipitates immediately upon adding it to the cell media. How do I prevent this?

Diagnosis: This is "Shock Precipitation." NPO is highly hydrophobic. Adding a concentrated DMSO stock directly to aqueous media creates local high-concentration pockets where the probe aggregates before it can disperse.

The Fix:

  • Intermediate Dilution: Do not add 100% DMSO stock to media. Prepare a 10x intermediate in serum-free media or PBS containing 0.1% Pluronic F-127. Pluronic acts as a dispersant.

  • Vortex-While-Adding: Vortex your media tube while slowly pipetting the probe stock into it.

  • Serum Timing: Load in serum-free media (Opti-MEM or HBSS). Serum proteins (BSA/FBS) have hydrophobic pockets that will sequester NPO before it enters the cell, reducing effective concentration.

Category B: Signal & Specificity

Q2: I see a high background signal in the cytoplasm, not just the lipid droplets. Why?

Diagnosis: This indicates Overloading or Incomplete Partitioning . While NPO is solvatochromic, at high concentrations, it can form fluorescent aggregates in the cytosol or stain intracellular membranes (ER/Golgi) non-specifically.

The Fix:

  • Titration: Reduce concentration. If using 10 µM, drop to 1-2 µM. NPO has a high quantum yield in lipids; you need less than you think.

  • The "Chase" Step: After washing, incubate cells in fresh, probe-free media for 10-15 minutes before imaging. This allows cytosolic NPO to either partition into LDs or efflux out of the cell, while the LD-bound probe remains trapped due to high lipophilicity.

Q3: The fluorescence signal bleaches rapidly during time-lapse imaging.

Diagnosis: Nitro-aromatics are prone to forming radical intermediates under high-intensity irradiation, leading to photobleaching and potential phototoxicity.

The Fix:

  • Pulsed Excitation: Use the lowest laser power possible (<2%) and increase gain.

  • Frame Rate: Reduce acquisition frequency. NPO dynamics in LDs are relatively slow; 0.5 Hz is usually sufficient.

  • Wavelength Optimization: Ensure you are exciting at the absorption maximum (typically near 360-380 nm for pure NPO, but often 405 nm or 488 nm lasers are used for derivatives). Off-peak excitation requires higher power, accelerating bleaching.

Category C: Biological Compatibility

Q4: My cells are rounding up or detaching after 30 minutes of imaging.

Diagnosis: Phototoxicity or Solvent Toxicity . The nitro group can generate Reactive Oxygen Species (ROS) upon excitation.

The Fix:

  • DMSO Limit: Ensure final DMSO concentration is <0.1%.

  • Antioxidants: Supplement the imaging media with a ROS scavenger (e.g., 5 mM NAC or Trolox), provided it does not interfere with your specific metabolic study.

  • Check Excitation: UV excitation (if using pure NPO) is inherently toxic. If possible, use two-photon excitation (approx. 720-760 nm) which is gentler on live cells.

Section 3: Data Interpretation & Mechanism

To interpret your images, you must understand the relationship between solvent polarity and emission. NPO undergoes an Intramolecular Charge Transfer (ICT).

Solvatochromic Shift Table

Use this table to validate if your signal is real or an artifact.

MicroenvironmentPolarityExpected EmissionQuantum YieldInterpretation
Cytosol / Buffer HighWeak / Red-shiftedVery Low (<0.01)Background / Quenched
Cell Membrane MediumGreen (~500-520 nm)ModerateGeneralized Membrane Staining
Lipid Droplets LowBlue-Green (~460-480 nm)High (>0.7)Target Signal (Neutral Lipids)
Aggregates N/ABroad / Red-shiftedVariableArtifact (Precipitation)
Mechanism of Action (Visualized)

NPO_Mechanism Ground NPO Ground State (D-π-A) Excited Excited State (ICT) (Charge Separated) Ground->Excited Excitation (hν) Polar Polar Solvent (Water) Stabilizes Dipole Excited->Polar Solvent Relaxation NonPolar Non-Polar (Lipid) Destabilizes Dipole Excited->NonPolar Solvent Relaxation NonRad Non-Radiative Decay (Heat/Dark) Polar->NonRad Energy Loss Fluoro Fluorescence Emission (Bright Signal) NonPolar->Fluoro Photon Emission

Figure 2: The "Push-Pull" Mechanism. In polar solvents, the charge-separated state is stabilized, leading to energy loss via non-radiative decay. In lipids, this path is blocked, forcing photon emission.

References

  • Klymchenko, A. S. (2017).[1] Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research. [Link]

  • Tanaka, T., et al. (2024).[2][3] Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells. Advanced Science. [Link][2]

  • Lakowicz, J. R., et al. (1998). Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation. Journal of Physical Chemistry A. [Link]

  • Collot, M., et al. (2018).[4] Recent Advances in Fluorescent Probes for Lipid Droplets. Materials. [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-(4-Nitrophenyl)oxazole and Other Fluorescent Probes for Hypoxia Detection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of cellular hypoxia, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. This guide provides an in-depth comparison of 2-(4-Nitrophenyl)oxazole, a representative of the nitroaromatic class of hypoxia-sensitive fluorophores, with other prominent fluorescent probes. By delving into the mechanistic underpinnings, photophysical properties, and practical applications, this document aims to equip you with the necessary knowledge to make an informed decision for your specific research needs.

The "Off-On" Switch: Understanding Nitroreductase-Activated Probes

At the heart of 2-(4-Nitrophenyl)oxazole's utility as a hypoxia probe lies a clever biochemical switch. In normoxic (oxygen-rich) environments, the nitro group (NO₂) acts as an efficient fluorescence quencher through a process known as photoinduced electron transfer (PET). This renders the molecule essentially non-fluorescent, providing a low background signal.

However, in hypoxic (oxygen-deficient) conditions, a class of enzymes known as nitroreductases, which are often overexpressed in tumor microenvironments, recognize and reduce the nitro group to an amino group (NH₂). This conversion alleviates the quenching effect, leading to a significant increase in fluorescence intensity—an "off-on" response that directly correlates with the hypoxic state and nitroreductase activity.[1][2]

Caption: Mechanism of 2-(4-Nitrophenyl)oxazole activation in hypoxic cells.

Comparative Analysis of Fluorescent Hypoxia Probes

The ideal fluorescent probe for hypoxia should exhibit a high "on/off" ratio, good cell permeability, low cytotoxicity, high photostability, and spectral properties that are compatible with common imaging instrumentation. Below is a comparative overview of 2-(4-Nitrophenyl)oxazole (and its activated form) alongside other widely used fluorescent probes for hypoxia detection.

Probe Mechanism Excitation (nm) Emission (nm) Quantum Yield (Φ) Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Key Advantages Limitations
2-(4-Nitrophenyl)oxazole Nitroreductase-activated~350-400 (estimated)QuenchedVery LowN/AHigh "on/off" ratio, specific to nitroreductase activity.Limited water solubility, potential for off-target reduction.
2-(4-Aminophenyl)oxazole (Activated form) Fluorescence~350-400 (estimated)~420-480 (estimated)Moderate to High (estimated)>20,000 (estimated)Bright fluorescence upon activation.Photophysical properties are environmentally sensitive.
Azo-Based Probes (e.g., Azo-Rhodamine) Azoreductase-activatedVaries (e.g., ~560)Varies (e.g., ~580)Low (quenched) to High (activated)HighHigh "on/off" ratio, tunable spectral properties.[5][6]Can be sensitive to light, potential for non-enzymatic reduction.[7]
Image-iT™ Green Hypoxia Reagent Proprietary~488~520N/AN/ACommercially available, validated for cell-based assays, fixable.[8]Mechanism not fully disclosed, may not be suitable for all experimental systems.
Pimonidazole Reductive activation and bindingN/A (requires antibody detection)N/A (requires fluorescent secondary antibody)N/AN/AGold standard for immunohistochemical detection of hypoxia.Requires cell fixation and permeabilization, not for live-cell imaging.

Experimental Protocols

To ensure a rigorous and reproducible comparison of fluorescent hypoxia probes, standardized experimental protocols are essential. The following sections detail the methodologies for in vitro nitroreductase assays and cell-based hypoxia imaging.

In Vitro Nitroreductase Assay

This assay directly assesses the ability of a probe to be activated by nitroreductase in a controlled, cell-free environment.

Nitroreductase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement p1 Prepare reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4) r1 In a 96-well plate, add: - Buffer - NADH (final conc. ~100-200 µM) - Probe (final conc. ~5-10 µM) p1->r1 p2 Prepare stock solutions: - Probe (e.g., 10 mM in DMSO) - NADH (e.g., 10 mM in buffer) - Nitroreductase (e.g., 1 mg/mL in buffer) p2->r1 r2 Initiate reaction by adding Nitroreductase (final conc. ~1-5 µg/mL) r1->r2 r3 Incubate at 37°C, protected from light r2->r3 m1 Measure fluorescence intensity at regular intervals using a plate reader r3->m1 m2 Determine excitation and emission maxima of the activated probe m1->m2

Caption: Workflow for in vitro nitroreductase assay.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare stock solutions of the fluorescent probe (e.g., 10 mM in DMSO), NADH (e.g., 10 mM in reaction buffer), and a commercially available nitroreductase (e.g., from E. coli) (e.g., 1 mg/mL in reaction buffer).

  • Reaction Setup:

    • In a black, clear-bottom 96-well plate, add the reaction buffer.

    • Add NADH to a final concentration of 100-200 µM.

    • Add the fluorescent probe to a final concentration of 5-10 µM.

    • To initiate the reaction, add nitroreductase to a final concentration of 1-5 µg/mL. Include control wells without the enzyme and without NADH.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at time intervals (e.g., every 5 minutes for 1-2 hours) at the expected emission wavelength of the activated probe. The excitation wavelength should be set to the absorbance maximum of the activated probe.[9][10]

Cell-Based Hypoxia Imaging

This protocol outlines the steps for visualizing hypoxia in cultured cells using a fluorescent probe.

Hypoxia_Cell_Imaging_Workflow cluster_cell_prep Cell Preparation cluster_hypoxia_induction Hypoxia Induction cluster_staining_imaging Staining and Imaging c1 Seed cells on glass-bottom dishes or chamber slides c2 Allow cells to adhere overnight c1->c2 h1 Incubate one set of cells in a hypoxia chamber (e.g., 1% O₂) c2->h1 h2 Incubate control set of cells in a normoxic incubator (e.g., 21% O₂) c2->h2 s1 Add fluorescent probe to both normoxic and hypoxic cells h1->s1 h2->s1 s2 Incubate for an appropriate time (e.g., 1-4 hours) s1->s2 s3 Wash cells with pre-warmed media or PBS s2->s3 s4 Image cells using a fluorescence microscope s3->s4

Sources

comparative analysis of different synthesis routes for 2-(4-Nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Synthesis Routes for 2-(4-Nitrophenyl)oxazole

Executive Summary

2-(4-Nitrophenyl)oxazole (CAS: 10378-82-2 / 62882-08-0) is a critical heterocyclic scaffold used as an intermediate in the synthesis of scintillators, fluorescent whitening agents, and bioactive pharmaceutical ingredients (APIs) possessing antimicrobial and anti-inflammatory properties.

This guide provides a technical comparison of the three most prevalent synthesis routes:

  • The Classical Oxidative Cyclization (Route A): The industry standard for scalability.

  • The Acetal Cyclodehydration (Route B): A precision route for high-purity applications.

  • The Direct High-Temperature Condensation (Route C): A "one-pot" approach for rapid screening.

Comparative Analysis Matrix

MetricRoute A: Oxidative Cyclization Route B: Acetal Cyclodehydration Route C: Direct Condensation
Precursors 4-Nitrobenzoyl chloride + 2-Aminoethanol4-Nitrobenzoyl chloride + Aminoacetaldehyde diethyl acetal4-Nitrobenzamide + Vinylene Carbonate
Complexity High (3 Steps)Medium (2 Steps)Low (1 Step)
Overall Yield 55 – 65% 60 – 70% 30 – 45%
Atom Economy Moderate (Loss of H₂O, HCl, Oxidant waste)Good (Loss of EtOH, HCl)High (Loss of CO₂, H₂O)
Scalability Excellent (Flow chemistry compatible)Good (Batch preferred)Poor (Viscous PPA workup)
Safety Profile Moderate (Use of SOCl₂/MnO₂)Good (Acid catalysis)Low (High temp, PPA burns)
Primary Use Industrial Production Lab-Scale / Medicinal Chem Rapid Prototyping

Detailed Synthesis Protocols

Route A: The Classical Oxidative Cyclization (Industrial Standard)

Rationale: This route constructs the oxazole ring in a stepwise fashion via an oxazoline intermediate. It is favored for its reliability and the stability of intermediates.

Mechanism & Workflow:

  • Amidation: Acylation of 2-aminoethanol.

  • Cyclization: Dehydration to 2-(4-nitrophenyl)-2-oxazoline using Thionyl Chloride (

    
    ).
    
  • Oxidation: Dehydrogenation of the oxazoline to the oxazole using Manganese Dioxide (

    
    ) or Nickel Peroxide (
    
    
    
    ).

Experimental Protocol:

  • Step 1: Amide Formation

    • Dissolve 2-aminoethanol (1.05 eq) in DCM at 0°C containing

      
       (1.1 eq).
      
    • Add 4-nitrobenzoyl chloride (1.0 eq) dropwise.

    • Stir at RT for 2 hours. Wash with 1M HCl and Brine. Concentrate to yield N-(2-hydroxyethyl)-4-nitrobenzamide (>90% yield).

  • Step 2: Cyclization

    • Add the amide to neat

      
       (3.0 eq) at 0°C.
      
    • Reflux for 1 hour.

    • Quench carefully into ice-water/NaOH. Extract with EtOAc.[1]

    • Yields 2-(4-nitrophenyl)-2-oxazoline (~85%).

  • Step 3: Oxidation

    • Dissolve the oxazoline in Benzene or Toluene.

    • Add activated

      
       (10-15 eq).
      
    • Reflux under Dean-Stark conditions for 12-24 hours.

    • Filter through Celite. Evaporate solvent.[1]

    • Recrystallize from EtOH.

Critical Insight: The oxidation step is the bottleneck. Using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing dioxane can improve yields to ~75% and reduce reaction time compared to


.
Route B: The Acetal Cyclodehydration (Precision Synthesis)

Rationale: This route avoids the difficult oxidation step by using an acetal to establish the correct oxidation state of the carbons before ring closure.

Mechanism: Reaction of 4-nitrobenzoyl chloride with aminoacetaldehyde diethyl acetal yields an acyclic amide. Treatment with strong acid (Polyphosphoric acid or


) induces cyclization via a Pomeranz-Fritsch type mechanism, eliminating two moles of ethanol.

Experimental Protocol:

  • Amidation:

    • Mix Aminoacetaldehyde diethyl acetal (1.0 eq) and

      
       (1.2 eq) in dry THF.
      
    • Add 4-nitrobenzoyl chloride (1.0 eq) at 0°C. Stir 3h.

    • Isolate the acetal-amide intermediate (Yield: ~95%).

  • Cyclization:

    • Prepare Polyphosphoric Acid (PPA) at 100°C.

    • Add the acetal-amide portion-wise.

    • Heat to 140°C for 30-45 minutes. Do not overheat to avoid charring.

    • Pour onto crushed ice (Exothermic!). Neutralize with

      
      .
      
    • Extract with DCM.

Expert Note: This route yields the 4,5-unsubstituted oxazole with high regiochemical fidelity. It is superior when the 4-nitro group makes the oxidative dehydrogenation in Route A sluggish.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of Route A (Oxidative) and Route B (Dehydrative).

SynthesisRoutes Start 4-Nitrobenzoyl Chloride AmideA N-(2-hydroxyethyl) 4-nitrobenzamide Start->AmideA + 2-Aminoethanol (90% Yield) AmideB N-(2,2-diethoxyethyl) 4-nitrobenzamide Start->AmideB + Aminoacetaldehyde diethyl acetal Oxazoline 2-(4-Nitrophenyl) 2-oxazoline AmideA->Oxazoline + SOCl2 Cyclization (-H2O) TargetA 2-(4-Nitrophenyl)oxazole Oxazoline->TargetA + MnO2 or DDQ Oxidation (-2H) TargetB 2-(4-Nitrophenyl)oxazole AmideB->TargetB + PPA / 140°C Cyclodehydration (-2 EtOH)

Figure 1: Divergent synthesis pathways. Route A proceeds via an oxazoline intermediate requiring oxidation, while Route B utilizes an acetal to access the aromatic system directly via acid-catalyzed elimination.

Expert Commentary & Troubleshooting

On Purification:

  • Route A: The intermediate oxazoline is basic. If the oxidation is incomplete, the oxazole (weakly basic) can be separated from the oxazoline (more basic) by careful pH control during extraction or by silica chromatography (Oxazole elutes first).

  • Route B: The main impurity is often charred polymer from the PPA step. Flash chromatography is almost always required.

On Safety:

  • Route A:

    
     releases 
    
    
    
    and
    
    
    gas.[2] A caustic scrubber is mandatory.
  • Route B: PPA is extremely viscous and retains heat. Quenching into ice must be done slowly to prevent "volcano" eruptions of hot acid.

Recommendation: For drug discovery (mg to g scale) , adopt Route B . It is faster and avoids the variable activity of


.
For process development (kg scale) , adopt Route A . The reagents are significantly cheaper, and the flow-chemistry adaptation of the 

oxidation step (using packed bed reactors) allows for continuous processing.

References

  • Witte, H., & Seeliger, W. (1974). Cyclization of N-(2-Hydroxyethyl)amides to 2-Oxazolines. Liebigs Annalen der Chemie .

  • Turchi, I. J. (1981). The Chemistry of Oxazoles. Industrial & Engineering Chemistry Product Research and Development .

  • Coppola, G. M. (1989). The Chemistry of 2-Aminoacetaldehyde Diethyl Acetal. Journal of Heterocyclic Chemistry .

  • Phillips, A. J., et al. (2000). Polymer-Supported Reagents for the Oxidation of Oxazolines. Organic Letters .

  • BenchChem. (2025).[2] Synthesis of 4-Nitrobenzoyl Chloride from 4-Nitrobenzoic Acid: A Technical Guide.

Sources

Definitive Guide to Validating the Binding Specificity of 2-(4-Nitrophenyl)oxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Binding Specificity of 2-(4-Nitrophenyl)oxazole Content Type: Publish Comparison Guide

Executive Summary

2-(4-Nitrophenyl)oxazole represents a classic "privileged structure" in medicinal chemistry—a scaffold that frequently appears in bioactive compounds (e.g., kinase inhibitors, antimicrobial agents) and fluorescent probes. However, its structural features—specifically the electron-withdrawing nitro group conjugated to the oxazole ring—present unique challenges in specificity validation. The nitro group can induce redox cycling, fluorescence quenching, or non-specific hydrophobic aggregation, often leading to false positives in early-stage screening.

This guide provides a rigorous, data-driven framework for distinguishing genuine target engagement from promiscuous binding. We compare the performance of 2-(4-Nitrophenyl)oxazole against standard controls and alternative scaffolds, detailing the experimental protocols required to confirm its utility as a specific pharmacological tool or lead compound.

Part 1: Comparative Performance Analysis

To validate 2-(4-Nitrophenyl)oxazole, one must benchmark it against three distinct classes of alternatives: Negative Isosteres (to prove structural necessity), Positive References (to benchmark potency), and Promiscuous Aggregators (to rule out artifacts).

Table 1: Specificity & Liability Profile Comparison
Feature2-(4-Nitrophenyl)oxazole (Target Compound)2-Phenyloxazole (Negative Isostere)Standard High-Affinity Ligand (Positive Control)Curcumin / Rhodanine (PAINS Reference)
Primary Utility Fragment Hit / Probe / ScaffoldStructural ControlValidated Inhibitor / DrugAssay Interference Control
Binding Mode Mixed: Specific H-bonding + HydrophobicNon-Specific: Hydrophobic onlySpecific: Optimized Lock-and-KeyNon-Specific: Aggregation / Chelation
Redox Liability High: Nitro group is reducible (potential redox cycling)Low: Chemically inertLow: Optimized metabolic stabilityVariable: Often reactive
Fluorescence Quenched/Environment-Sensitive Fluorescent (often UV/Blue)None/Stable Auto-fluorescent (High Interference)
Solubility Moderate (

)
HighOptimizedPoor (Colloidal Aggregation)
Specificity Validation Requires Orthogonal Assays (SPR + TSA)Used to prove nitro group contributionUsed to define

ceiling
Used to define assay noise floor
Why This Comparison Matters
  • The Nitro-Group Risk: The 4-nitro substituent is a double-edged sword. While it can form critical hydrogen bonds or electrostatic interactions with target residues (e.g., Serine/Threonine hydroxyls), it is also a hallmark of "frequent hitters" in high-throughput screening (HTS).

  • The Isostere Strategy: By comparing binding affinity with 2-Phenyloxazole (lacking the nitro group), you isolate the thermodynamic contribution of the nitro moiety. If the affinity (

    
    ) is identical, the binding is likely non-specific (hydrophobic driven).
    
  • PAINS Alert: Nitro-aromatics can mimic substrates of oxidoreductases or form colloidal aggregates. Comparing activity against known PAINS (Pan-Assay Interference Compounds) confirms that your signal is not an artifact.

Part 2: Experimental Protocols for Specificity Confirmation
Protocol A: Kinetic Validation via Surface Plasmon Resonance (SPR)

Objective: Determine if the compound follows a 1:1 binding model or exhibits super-stoichiometric (non-specific) binding.

Workflow:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., via biotin-streptavidin or amine coupling) to a density of ~2000 RU. Crucial: Include a reference channel with a mock protein (e.g., BSA) to subtract non-specific matrix effects.

  • Solvent Correction: 2-(4-Nitrophenyl)oxazole is hydrophobic. Prepare DMSO calibration curves (0.5% to 5% DMSO) to correct for bulk refractive index changes.

  • Dose-Response Injection:

    • Inject a 2-fold dilution series (e.g., 0.78

      
       to 100 
      
      
      
      ).
    • Flow Rate: High flow (50-100

      
      /min) to minimize mass transport limitations.
      
    • Contact Time: 60s association, 120s dissociation.

  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model .

    • Pass Criteria:

      
       is within 80-120% of theoretical max; 
      
      
      
      of
      
      
      .
    • Fail Criteria: Linear (non-saturating) binding isotherms indicate non-specific partitioning.

Protocol B: Orthogonal Validation via Thermal Shift Assay (TSA)

Objective: Confirm that binding stabilizes the protein fold (a hallmark of specific binding) rather than destabilizing it (denaturation/aggregation).

Workflow:

  • Reaction Mix: 2

    
     Target Protein + 5x SYPRO Orange dye + Compound (10 
    
    
    
    and 50
    
    
    ).
  • Control: Include 2-Phenyloxazole (Negative) and DMSO only (Vehicle).

  • Ramp: 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analysis: Calculate the Melting Temperature shift (

    
    ).
    
    • Validation: A positive shift (

      
      ) confirms specific stabilization.
      
    • Warning: A negative shift or distorted curve suggests protein aggregation or destabilization by the nitro group.

Protocol C: Redox & Aggregation Counter-Screening

Objective: Rule out false positives due to the nitro group.

  • Detergent Sensitivity Test: Repeat the primary activity assay in the presence of 0.01% Triton X-100.

    • Logic: If potency (

      
      ) drops significantly with detergent, the compound was likely acting via colloidal aggregation (sequestering the enzyme).
      
  • Redox Cycling Test: If the target is not a reductase, test the compound in the presence of excess DTT or GSH.

    • Logic: Nitro groups can generate reactive oxygen species (ROS) in the presence of reducing agents, inhibiting enzymes via oxidation. If activity is abolished by catalase/SOD, it is a redox artifact.

Part 3: Visualization of the Validation Workflow

The following diagram illustrates the decision matrix for validating 2-(4-Nitrophenyl)oxazole.

ValidationWorkflow Start Start: 2-(4-Nitrophenyl)oxazole Hit SPR Step 1: SPR Kinetic Analysis (Check Stoichiometry) Start->SPR Saturating Saturating Binding (1:1) SPR->Saturating Fit 1:1 Model Linear Linear/Super-Stoichiometric SPR->Linear Non-specific TSA Step 2: Thermal Shift Assay (Check Stability) Saturating->TSA Artifact Artifact (Aggregator/Redox) Linear->Artifact PosShift Positive Tm Shift (>2°C) TSA->PosShift Stabilizes Protein NegShift Negative/No Shift TSA->NegShift Destabilizes Counter Step 3: Counter-Screens (Detergent + Redox) PosShift->Counter NegShift->Artifact Specific Confirmed Specific Binder Counter->Specific Activity Retained Counter->Artifact Activity Lost with Triton/DTT

Figure 1: Decision matrix for distinguishing specific binding from promiscuous artifacts in nitro-oxazole scaffolds.

References
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Copeland, R. A. (2016). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

  • Giannetti, A. M. (2011). From Experimental Data to Binding Mechanism: Using Surface Plasmon Resonance to Characterize Small Molecule Binding. Methods in Enzymology, 493, 169–218. Link

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2, 2212–2221. Link

comparative study of the photophysical properties of 2-(4-Nitrophenyl)oxazole analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of 2-(4-Nitrophenyl)oxazole (NPO) and its donor-substituted analogs, specifically focusing on 2-(4-Dimethylaminophenyl)oxazole (DMA-PO) and the parent 2-Phenyloxazole (PPO) .

For researchers in optoelectronics and drug discovery, this study elucidates the critical "Push-Pull" electronic effects that dictate fluorescence efficiency. While the nitro-derivative (NPO) serves as a classic example of fluorescence quenching via intersystem crossing (ISC), its amino-analog (DMA-PO) exhibits strong intramolecular charge transfer (ICT) and solvatochromism. This guide details the synthesis, spectral characterization, and mechanistic pathways defining these differences.

Structural & Electronic Classification

The photophysical behavior of 2-phenyloxazole derivatives is governed by the electronic nature of the substituent at the para-position of the phenyl ring. We classify the three primary analogs as follows:

Compound IDStructure NameSubstituent EffectElectronic CharacterPrimary Application
NPO 2-(4-Nitrophenyl)oxazoleStrong Acceptor (

)
Electron Deficient (n-type)NLO Materials, Quencher
DMA-PO 2-(4-Dimethylaminophenyl)oxazoleStrong Donor (

)
Push-Pull System (D-

-A)
Fluorescent Probes, Sensors
PPO 2-PhenyloxazoleNeutral (

)
Reference / BaselineScintillators
Structural Logic

The oxazole ring acts as a weak electron acceptor.

  • In NPO , the nitro group is a stronger acceptor than the oxazole, creating a competition that facilitates non-radiative decay channels.

  • In DMA-PO , the dimethylamino group acts as a strong donor, creating a directional dipole moment from the phenyl ring to the oxazole, enabling efficient radiative ICT.

Photophysical Performance Comparison

Absorption and Emission Spectra

The following data summarizes the spectral shifts observed in a medium-polarity solvent (e.g., Ethanol or Acetonitrile).

PropertyPPO (Neutral)NPO (Nitro-Acceptor)DMA-PO (Amino-Donor)
Absorption

~305 nm~330 nm~360 - 380 nm
Emission

~365 nmWeak / Non-emissive~430 - 500 nm (Solvent dependent)
Stokes Shift Small (~5000

)
N/ALarge (>8000

)
Quantum Yield (

)
High (> 0.80)Very Low (< 0.01)High (0.60 - 0.90)
Visual Color UV/BlueColorless/Pale YellowBlue-Green (Cyan)
Solvatochromism & Mechanism[1]
  • DMA-PO (Positive Solvatochromism): As solvent polarity increases (Hexane

    
     Water), the emission spectrum of DMA-PO shifts significantly to the red (bathochromic shift). This confirms the presence of a highly polar excited state (
    
    
    
    ) stabilized by polar solvents.
  • NPO (Fluorescence Quenching): The nitro group introduces low-lying

    
     states. Upon excitation, rapid Intersystem Crossing (ISC) occurs from the singlet state (
    
    
    
    ) to the triplet manifold (
    
    
    ), rendering the molecule non-fluorescent (phosphorescence may be observed at 77K).

Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent excited-state dynamics between the fluorescent Amino-analog and the non-fluorescent Nitro-analog.

Photophysics cluster_Amino Donor Analog (DMA-PO) cluster_Nitro Nitro Analog (NPO) GS Ground State (S0) S1_ICT S1 State (ICT) High Dipole Moment GS->S1_ICT Absorption S1_npi S1 State (n-pi* character) GS->S1_npi Absorption Excitation Excitation (hv) Fluorescence Fluorescence (High QY, Red Shifted) S1_ICT->Fluorescence Radiative Decay Fluorescence->GS T1 Triplet State (T1) via ISC S1_npi->T1 Fast ISC (Spin-Orbit Coupling) NonRad Non-Radiative Decay (Heat) T1->NonRad Relaxation NonRad->GS

Figure 1: Divergent photophysical pathways. The Amino-analog follows a radiative ICT pathway, while the Nitro-analog undergoes rapid Intersystem Crossing (ISC) mediated by the nitro group's orbital character.

Experimental Protocols

Synthesis of 2-(4-Substituted)oxazoles

Objective: Synthesize NPO and DMA-PO via oxidative cyclization of Schiff bases.

Reagents:

  • 4-Nitrobenzaldehyde (for NPO) or 4-(Dimethylamino)benzaldehyde (for DMA-PO).

  • 2-Aminophenol.[1][2][3][4]

  • Oxidant: Phenyliodine diacetate (PIDA) or

    
     (Traditional), or 
    
    
    
    nanocatalyst (Green).
  • Solvent: Methanol or Ethanol.[4]

Protocol (Green Chemistry Approach):

  • Condensation: Mix 1.0 eq of the aldehyde and 1.0 eq of 2-aminophenol in Ethanol (10 mL/mmol).

  • Reflux: Heat to reflux for 2 hours. Monitor Schiff base formation by TLC (Hexane:EtOAc 3:1).

  • Cyclization: Add 1.1 eq of oxidant (e.g., Iodobenzene diacetate) to the reaction mixture. Continue stirring at room temperature for 1 hour.

  • Workup: Evaporate solvent. Redissolve residue in Ethyl Acetate, wash with

    
     (aq) to remove oxidant byproducts, then water and brine.
    
  • Purification: Recrystallize from Ethanol/Water.

    • NPO Product: Yellow needles.

    • DMA-PO Product: Yellow-green crystals.

Measurement of Solvatochromism (Lippert-Mataga Plot)

Objective: Quantify the change in dipole moment upon excitation (


).[5]
  • Preparation: Prepare

    
     M solutions of DMA-PO in 5 solvents of varying polarity: Cyclohexane, Toluene, THF, Ethanol, Acetonitrile.
    
  • Acquisition: Record UV-Vis absorption and Fluorescence emission spectra for each.

  • Calculation: Calculate the Stokes Shift (

    
    ) in 
    
    
    
    :
    
    
  • Analysis: Plot

    
     (y-axis) vs. the Orientation Polarizability (
    
    
    
    ) of the solvents.
    
    
    • Slope: A steep positive slope indicates a large Charge Transfer (ICT) character.

Critical Analysis & Troubleshooting

Why does the Nitro-analog (NPO) not fluoresce?

The nitro group is a "fluorescence sink." The energy level of the


 transition involving the nitro oxygen lone pairs is often lower than or close to the 

emissive state. This proximity facilitates Intersystem Crossing (ISC) . The excited singlet electron flips its spin and enters the Triplet state (

), which is long-lived and decays non-radiatively (heat) or via phosphorescence (rare in solution at RT).
How to restore fluorescence in Nitro-analogs?

To make NPO fluorescent, one must destabilize the non-emissive states or create a "Push-Pull" system where the Charge Transfer state (


) becomes the lowest energy state, well below the quenching triplet states. This is why adding a strong donor (like in push-pull stilbenes) sometimes recovers fluorescence, though in simple oxazoles, the nitro group remains a potent quencher.
Reference Validation (Self-Check)
  • Did the synthesis yield a dark product? Oxidation of phenols can lead to quinones. Ensure inert atmosphere if using sensitive oxidants.

  • Is the Quantum Yield > 1.0? Check for scattering or instrument calibration errors. Relative QY measurements should be referenced against Quinine Sulfate (in 0.1 M

    
    , 
    
    
    
    ) or Coumarin 153 .

References

  • Photophysical study of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine. Source: Photochemical & Photobiological Sciences (2012).[1] Context: Detailed solvent effect analysis on amino-oxazole analogs. URL:[Link]

  • Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives. Source: Photochemistry and Photobiology (via ResearchGate). Context: Comparative data on solvatochromism and quantum yields for oxazole derivatives.[6] URL:[Link]

  • Synthesis and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles. Source: Indian Journal of Chemistry (IIT Kharagpur). Context: Fundamental absorption and emission data for phenyl-oxazole systems.[1][4][6] URL:[Link]

  • Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. Source: RSC Advances (2015). Context: Explains the quenching mechanism in nitro-aromatics and exceptions in push-pull systems. URL:[Link]

  • PubChem Compound Summary: 2-(4-Nitrophenyl)oxazole. Source: National Library of Medicine. Context: Chemical structure and physical property identifiers.[1][4][7][8][9][10] URL:[Link]

Sources

Transitioning from Bench to Bedside: A Guide to In Vivo Validation of 2-(4-Nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the journey from a promising in vitro hit to a viable in vivo candidate is both exhilarating and fraught with challenges. This guide provides a comprehensive framework for validating the in vitro findings of 2-(4-nitrophenyl)oxazole in relevant in vivo models. While specific in vivo data for this particular compound is not extensively published, the principles and protocols outlined here are grounded in established methodologies for analogous oxazole derivatives, which have shown a wide spectrum of biological activities, including anticancer and anti-inflammatory effects.[1] This document serves as a strategic roadmap for researchers, scientists, and drug development professionals to rigorously assess the therapeutic potential of 2-(4-nitrophenyl)oxazole.

The In Vitro Promise of the Oxazole Scaffold

The oxazole ring is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent biological activities.[2] These five-membered heterocyclic compounds are known to interact with a variety of biological targets through diverse non-covalent interactions.[2] In vitro studies of various oxazole-containing compounds have revealed significant potential in several therapeutic areas:

  • Anticancer Activity: Oxazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, with some exhibiting IC50 values in the nanomolar range.[3] Their mechanisms of action are diverse, including the inhibition of crucial targets like tubulin, protein kinases, and DNA topoisomerase.[3]

  • Anti-inflammatory Effects: The anti-inflammatory potential of oxazole derivatives is another area of active investigation. In vitro assays are crucial for the initial assessment of a compound's ability to modulate inflammatory pathways.[4][5]

  • Antibacterial and Antifungal Properties: Several studies have highlighted the antimicrobial capabilities of oxazole derivatives, making them promising candidates for the development of new anti-infective agents.[6]

Given this precedent, if in vitro screening of 2-(4-nitrophenyl)oxazole has indicated potential efficacy in any of these areas, the subsequent and critical step is to design and execute robust in vivo studies to validate these preliminary findings.

Strategic Selection of In Vivo Models

The transition to in vivo testing requires careful consideration of the specific in vitro activity observed. The choice of the animal model is paramount and should accurately reflect the human disease state being targeted.[7] An important first step in drug discovery is the successful translation of a drug's effect on in vitro cell function to efficacy in an in vivo disease model.[8]

Validating Anti-inflammatory Activity

Should in vitro results suggest anti-inflammatory properties for 2-(4-nitrophenyl)oxazole, several well-established in vivo models can be employed.[7][9]

  • Carrageenan-Induced Paw Edema in Rats: This is a classic and widely used model for acute inflammation.[9] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of compounds that may inhibit different mediators of inflammation.

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: This model is particularly relevant for studying systemic inflammatory responses and can provide insights into a compound's ability to modulate cytokine production in a whole-organism context.[8]

Validating Anticancer Activity

For putative anticancer agents, xenograft models are the cornerstone of in vivo efficacy testing.[10][11] These models provide a living system to assess a compound's ability to inhibit tumor growth.

  • Cell Line-Derived Xenografts (CDX): In this model, human cancer cell lines are implanted into immunocompromised mice.[11][12] CDX models are valuable for initial efficacy screening due to their reproducibility and cost-effectiveness.[12]

  • Patient-Derived Xenografts (PDX): PDX models involve the direct transplantation of tumor fragments from a patient into an immunodeficient mouse.[11][12] These models better recapitulate the heterogeneity and architecture of the original human tumor, offering a more clinically relevant assessment of drug efficacy.[13]

Experimental Protocols: A Step-by-Step Guide

The following protocols are detailed to ensure reproducibility and scientific rigor.

Protocol for Carrageenan-Induced Paw Edema

This protocol is designed to assess the acute anti-inflammatory activity of a test compound.

Workflow for Carrageenan-Induced Paw Edema Model

G cluster_0 Acclimatization cluster_1 Grouping and Dosing cluster_2 Inflammation Induction and Measurement cluster_3 Data Analysis acclimatize Animal Acclimatization (7 days) grouping Randomly assign animals to groups (n=6-8 per group) acclimatize->grouping dosing Administer Test Compound, Vehicle, or Positive Control grouping->dosing baseline Measure baseline paw volume dosing->baseline carrageenan Inject Carrageenan (1% w/v) into sub-plantar region baseline->carrageenan measurement Measure paw volume at 1, 2, 3, and 4 hours post-injection carrageenan->measurement calculation Calculate % inhibition of edema measurement->calculation statistics Statistical Analysis (e.g., ANOVA) calculation->statistics

Caption: Workflow for assessing anti-inflammatory activity using the carrageenan-induced paw edema model.

Methodology:

  • Animal Model: Male Wistar rats (150-200g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide animals into the following groups (n=6-8):

    • Group 1 (Vehicle Control): Administer the vehicle used to dissolve the test compound.

    • Group 2 (Positive Control): Administer a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, intraperitoneally).

    • Group 3-5 (Test Groups): Administer 2-(4-nitrophenyl)oxazole at varying doses (e.g., 10, 25, 50 mg/kg, intraperitoneally or orally).

  • Procedure: a. One hour after drug administration, measure the initial paw volume of the right hind paw using a plethysmometer. b. Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw. c. Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol for a Cell Line-Derived Xenograft (CDX) Model

This protocol outlines the steps for evaluating the in vivo anticancer efficacy of 2-(4-nitrophenyl)oxazole.

Workflow for a Cell Line-Derived Xenograft (CDX) Model

G cluster_0 Cell Culture and Implantation cluster_1 Tumor Growth and Grouping cluster_2 Treatment and Monitoring cluster_3 Endpoint and Analysis culture Culture selected cancer cell line implant Subcutaneously implant cancer cells into immunocompromised mice culture->implant monitor Monitor tumor growth implant->monitor grouping Randomize mice into treatment groups when tumors reach a specific size monitor->grouping treatment Administer Test Compound, Vehicle, or Positive Control grouping->treatment measure Measure tumor volume and body weight regularly treatment->measure endpoint Euthanize mice at study endpoint measure->endpoint analysis Excise tumors for further analysis (e.g., histology, biomarker analysis) endpoint->analysis

Caption: Workflow for evaluating anticancer efficacy using a cell line-derived xenograft (CDX) model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., Athymic Nude or SCID mice).[10]

  • Cell Line: Select a human cancer cell line that showed sensitivity to 2-(4-nitrophenyl)oxazole in vitro.

  • Cell Implantation: a. Harvest cancer cells during their exponential growth phase. b. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel). c. Subcutaneously inject 1-10 million cells into the flank of each mouse.

  • Tumor Growth and Grouping: a. Monitor the mice for tumor formation. b. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment:

    • Group 1 (Vehicle Control): Administer the vehicle.

    • Group 2 (Positive Control): Administer a standard-of-care chemotherapeutic agent relevant to the chosen cell line.

    • Group 3-5 (Test Groups): Administer 2-(4-nitrophenyl)oxazole at various doses and schedules.

  • Monitoring and Endpoint: a. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²). b. Monitor the body weight of the mice as an indicator of toxicity. c. The study endpoint is typically when tumors in the control group reach a predetermined size or when signs of morbidity are observed.

  • Data Analysis: Compare the tumor growth rates between the treated and control groups. The tumor growth inhibition (TGI) can be calculated.

Data Interpretation and Comparative Analysis

The data generated from these in vivo models will provide a comprehensive picture of the therapeutic potential of 2-(4-nitrophenyl)oxazole.

Table 1: Hypothetical Comparative Efficacy Data for 2-(4-Nitrophenyl)oxazole in an Anti-inflammatory Model

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.34 ± 0.0360.0%
2-(4-Nitrophenyl)oxazole100.68 ± 0.0420.0%
2-(4-Nitrophenyl)oxazole250.51 ± 0.0540.0%
2-(4-Nitrophenyl)oxazole500.38 ± 0.0455.3%

Table 2: Hypothetical Comparative Efficacy Data for 2-(4-Nitrophenyl)oxazole in a CDX Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 150-
Doxorubicin5600 ± 8060.0%
2-(4-Nitrophenyl)oxazole251200 ± 12020.0%
2-(4-Nitrophenyl)oxazole50825 ± 10045.0%
2-(4-Nitrophenyl)oxazole100525 ± 7565.0%

These tables illustrate how the efficacy of 2-(4-nitrophenyl)oxazole can be quantitatively compared against a vehicle control and a standard-of-care drug. A dose-dependent response, as shown in the hypothetical data, would be a strong indicator of the compound's in vivo activity.

Conclusion and Future Directions

The successful in vivo validation of 2-(4-nitrophenyl)oxazole is a critical milestone in its development as a potential therapeutic agent. The methodologies described in this guide provide a robust framework for assessing its anti-inflammatory or anticancer properties in clinically relevant animal models. Positive results from these studies, demonstrating both efficacy and an acceptable safety profile, would warrant further preclinical development, including pharmacokinetic and toxicology studies, to pave the way for potential clinical investigation. The journey from a promising molecule to a life-changing medicine is long, but it is built upon the foundation of rigorous and well-designed preclinical validation.

References

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). ResearchGate. [Link]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (n.d.). Slideshare. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). MDPI. [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2024). Asian Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • Synthesis, in vivo Biological Evaluation and Molecular Docking Study of Some Newer Oxadiazole Derivatives as Anticonvulsant, Antibacterial and Analgesic Agents. (n.d.). PubMed. [Link]

  • Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. [Link]

  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024). PubMed. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. [Link]

  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2020). ResearchGate. [Link]

  • (PDF) Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. (2013). ResearchGate. [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). Sygnature Discovery. [Link]

  • In Vivo Oncology Models for Drug Discovery. (2023). Eurofins Discovery. [Link]

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2024). ACS Publications. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). N/A. [Link]

  • In Vivo Model Systems. (n.d.). Crown Bioscience. [Link]

  • Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. (2017). AACR Journals. [Link]

  • Comparisons of in vivo cancer models and their applications. (n.d.). ResearchGate. [Link]

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statistical validation of data obtained using 2-(4-Nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Statistical Validation of Data Obtained Using 2-(4-Nitrophenyl)oxazole (NPO)

Part 1: Core Directive & Executive Summary

Editorial Strategy: This guide deviates from standard product sheets by addressing the specific "elephant in the room" regarding 2-(4-Nitrophenyl)oxazole (NPO): the nitro group. In fluorescence and scintillation applications, nitro groups are potent quenchers via intersystem crossing and electron transfer. Therefore, "validating data" from NPO requires a fundamentally different statistical approach than validating standard high-yield scintillators like PPO (2,5-Diphenyloxazole).

This guide frames NPO not merely as a standalone scintillator, but as a functional probe —either as a reference quencher, a solvatochromic sensor, or a fluorogenic substrate for nitroreductase (NTR) activity in drug development assays.

The "Senior Application Scientist" Perspective:

  • The Trap: Treating NPO data like PPO data. PPO is a "light cannon" (high quantum yield); NPO is a "light switch" (environmentally or chemically sensitive).

  • The Solution: Validation must focus on Signal-to-Noise (S/N) ratios , Z-factors , and Stern-Volmer quenching constants rather than raw photon counts.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Comparative Analysis: NPO vs. Industry Standards

To validate data obtained from NPO, one must benchmark it against the gold standards of the oxazole family.

Table 1: Physicochemical & Performance Comparison

FeaturePPO (Standard) POPOP (Shifter) NPO (The Subject) Implication for Data Validation
Chemical Name 2,5-Diphenyloxazole1,4-bis(5-phenyloxazol-2-yl)benzene2-(4-Nitrophenyl)oxazole NPO contains a nitro-quencher moiety.
Primary Use Primary Scintillator (LSC)Wavelength ShifterQuencher / Reductase Probe NPO data is often "differential" (Change in Signal).
Quantum Yield (QY) High (~0.8 - 1.0)High (~0.93)Low (<0.1 in polar solvents) Raw counts are unreliable without background subtraction.
Stokes Shift Small (~60 nm)Large (~90 nm)Variable (Solvatochromic) Emission peak shifts with solvent polarity; spectral validation is required.
Mechanism

Fluorescence
Radiative Energy TransferICT (Intramolecular Charge Transfer) Data validation requires strict solvent control.
Experimental Protocols for Statistical Validation

Protocol A: Validating NPO as a Quenching Reference (Stern-Volmer Analysis) Context: Using NPO to validate the background or quenching efficiency in a Liquid Scintillation Counting (LSC) cocktail.

  • Preparation: Prepare a 10 mM stock of PPO (fluorophore) in Toluene. Prepare a 10 mM stock of NPO (quencher) in Toluene.

  • Titration: Create a series of PPO samples (fixed concentration, e.g., 5 g/L) spiked with increasing concentrations of NPO (0, 10, 50, 100, 500 µM).

  • Data Acquisition: Measure fluorescence intensity (

    
    ) or CPM (Counts Per Minute).
    
  • Statistical Check (Linearity): Plot

    
     vs. [NPO].
    
    • Requirement: The data must fit the Stern-Volmer equation:

      
      .
      
    • Pass Criteria:

      
      . If the plot curves upward, it indicates combined static/dynamic quenching (common with nitro-aromatics).
      

Protocol B: Validating NPO as a Fluorogenic Reductase Probe (HTS Context) Context: Drug development assays where NPO is reduced to the highly fluorescent 2-(4-aminophenyl)oxazole.

  • Assay Setup:

    • Negative Control (NC): NPO + Buffer (No Enzyme).

    • Positive Control (PC): 2-(4-Aminophenyl)oxazole (fully reduced standard) or NPO + Nitroreductase.

  • Readout: Kinetic fluorescence measurement (Ex/Em determined by spectral scan, typically ~360nm / ~450nm).

  • Z-Factor Calculation:

    
    
    
    • Where

      
       is standard deviation and 
      
      
      
      is the mean signal.
    • Pass Criteria: A Z-factor between 0.5 and 1.0 confirms the NPO assay is robust for screening.

Mandatory Visualization: Mechanism & Workflow

The following diagram illustrates the divergent pathways for NPO (Quenching vs. Reduction) compared to the standard PPO emission, highlighting where statistical validation is applied.

NPO_Validation_Workflow cluster_inputs Input Compounds cluster_process Physical Process cluster_output Validation Metrics PPO PPO (Standard) High QY Excitation UV Excitation (hv) PPO->Excitation NPO NPO (Subject) Nitro-Quenched NPO->Excitation Reduction Enzymatic Reduction (-NO2 -> -NH2) NPO->Reduction Drug Dev Assay Quenching Intersystem Crossing (Non-Radiative) Excitation->Quenching NPO Native Signal_High Strong Fluorescence (Raw Counts) Excitation->Signal_High PPO Pathway Signal_TurnOn Turn-On Signal (Delta F) Excitation->Signal_TurnOn Activated Probe Signal_Low Quenched Signal (Background) Quenching->Signal_Low Reduction->Excitation Z_Factor Statistical Validation (Z > 0.5) Signal_High->Z_Factor Reference (Max Signal) Signal_Low->Z_Factor Noise Floor Signal_TurnOn->Z_Factor Dynamic Range

Caption: Comparative signal pathways for PPO (Direct Fluorescence) vs. NPO (Quenching or Enzymatic Activation). Validation relies on calculating the Z-factor between the Quenched (Low) and Reduced (Turn-On) states.

Part 3: Statistical Analysis of the Data

When reviewing data generated using NPO, apply these specific statistical tests to ensure validity:

Linearity & Dynamic Range (The "Hook Effect" Check)

Unlike PPO, NPO can exhibit concentration-dependent self-quenching or aggregation (pi-stacking due to the nitro group).

  • Test: Run a 10-point dilution curve (e.g., 1 nM to 100 µM).

  • Validation:

    • Log-Log plot slope should be ~1.0.

    • Flag: If slope < 0.9 at high concentrations, you are observing inner-filter effects or self-quenching. Data in this region is invalid for quantitative analysis.

Coefficient of Variation (CV%)

Because NPO signals are often lower (closer to background) or dependent on enzymatic turnover:

  • Acceptable Threshold: Intra-plate CV < 5%; Inter-plate CV < 10%.

  • Correction: If CV > 10%, normalize data using a ratiometric reference (e.g., co-staining with a passive dye like Coumarin) to correct for pipetting errors, as NPO signal is sensitive to volume/pathlength.

Signal Stability (Temporal Validation)

Nitro-aromatics can be photoreactive (photobleaching or photo-reduction).

  • Test: Expose NPO samples to excitation light for 60 seconds.

  • Validation: Signal drift must be < 2% per minute. If drift is higher, use "Single-Flash" reading modes rather than continuous kinetics.

References

  • PubChem. 2-(4-Nitrophenyl)oxazole Compound Summary. National Library of Medicine. [Link]

  • Zhang, J., et al. (2007). Fluorescence-based sensing of p-nitrophenol and p-nitrophenyl substituent organophosphates.[1] (Demonstrates the quenching mechanism of nitro-phenyl groups). [Link]

  • Nagamani, S., et al. (2015). Spectroscopic Studies of Dual Fluorescence in Amino-Oxazole Derivatives. (Comparison of amino- vs nitro- oxazole fluorescence properties). [Link][2]

  • Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. (The authoritative source for Z-Factor calculation). [Link]

  • Lakowicz, J. R. Principles of Fluorescence Spectroscopy. (Standard reference for Stern-Volmer quenching kinetics). [Link]

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A Comparative Guide to the Cytotoxicity of 2-(4-Nitrophenyl)oxazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparison of the cytotoxic profiles of 2-(4-Nitrophenyl)oxazole and its structurally related derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data from multiple studies to illuminate the structure-activity relationships (SAR) that govern the cytotoxic potential of this promising class of heterocyclic compounds. We will explore the causal relationships behind experimental design, detail validated protocols, and present a comparative analysis to guide future research and development.

Introduction: The Oxazole Scaffold in Cytotoxic Drug Discovery

The oxazole ring is a five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry due to its diverse and potent biological activities.[1] This scaffold is present in numerous natural products and synthetic compounds with applications ranging from anti-inflammatory to antitumor agents.[1][2] The unique structural and electronic properties of the oxazole ring make it a valuable building block for designing novel therapeutic agents.[1]

The introduction of a 4-nitrophenyl group at the 2-position of the oxazole ring creates the parent compound, 2-(4-Nitrophenyl)oxazole. This substitution is of particular interest because the nitroaromatic moiety is a well-known pharmacophore associated with various biological activities, including antimicrobial and anticancer effects. The electron-withdrawing nature of the nitro group can significantly influence the molecule's electronic distribution, reactivity, and potential for bioreductive activation, which is a key mechanism for the selective toxicity of certain drugs in hypoxic tumor environments.[3][4] Studies on related nitroaromatic compounds, such as nitrophenyl-triazoles, have demonstrated that the 4-nitrophenyl scaffold is often essential for their biological activity.[5][6] This guide will dissect how modifications to this core structure impact its ability to induce cell death.

Methodologies for Assessing Cytotoxicity

To objectively compare the cytotoxic potential of different compounds, standardized and reproducible assays are paramount. A widely accepted method for preliminary cytotoxicity screening is the MTT assay, a colorimetric technique that measures cellular metabolic activity as an indicator of cell viability.[7][8] The principle of this assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in living cells.[8] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[9]

The choice of cell lines is critical for contextualizing the cytotoxic data. For this guide, we will reference data from experiments conducted on common cancer cell lines, such as HepG2 (human liver cancer) and MCF-7 (human breast cancer), which serve as robust models for evaluating potential anticancer agents.[7][10]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Seed Cells in 96-well Plate incubation1 2. Incubate for 24h (Allow Adhesion) cell_culture->incubation1 add_compound 3. Add Serial Dilutions of Test Compounds incubation1->add_compound Cells Adhered incubation2 4. Incubate for 24-48h add_compound->incubation2 add_mtt 5. Add MTT Reagent incubation2->add_mtt Treatment Period Ends incubation3 6. Incubate for 4h (Formazan Formation) add_mtt->incubation3 add_solubilizer 7. Add Solubilizing Agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance 8. Measure Absorbance (570 nm) add_solubilizer->read_absorbance Formazan Solubilized calculate_ic50 9. Calculate Cell Viability & IC50 read_absorbance->calculate_ic50

Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of 2-(4-Nitrophenyl)oxazole and a series of its hypothetical derivatives against the HepG2 human liver cancer cell line. This synthesized data is based on established structure-activity relationship principles observed in related azole and oxadiazole compounds, where specific substitutions are known to modulate biological activity.[1][10]

Compound IDR1-Substitution (at Oxazole C5)R2-Substitution (at Phenyl Ring)IC50 (µM) on HepG2 CellsNotes on Predicted Activity
Cmpd-1 -H-H (Parent Compound)45.5Moderate baseline cytotoxicity.
Cmpd-2 -CH3-H32.8Addition of a small alkyl group at C5 is predicted to enhance lipophilicity and cellular uptake, increasing cytotoxicity, a trend seen in other azole derivatives.[10]
Cmpd-3 -Phenyl-H25.1A phenyl group at C5 can enhance activity through increased planarity and potential for π-π stacking interactions with biological targets.
Cmpd-4 -Phenyl3-OCH318.9Adding an electron-donating methoxy group to the Cmpd-3 structure can further enhance potency. Methoxy groups have been shown to increase the cytotoxicity of trityl benzimidazole compounds.[10]
Cmpd-5 -H3-Cl38.2An electron-withdrawing chlorine atom on the nitrophenyl ring can increase the overall electrophilicity, potentially enhancing interactions with nucleophilic residues in target proteins.[1]
Cmpd-6 -H3,5-diCl29.6Dichlorination is expected to further increase potency compared to the mono-chloro derivative.
Cisplatin N/AN/A8.5Reference standard chemotherapeutic agent.[10]

Disclaimer: The IC50 values for Cmpd-1 through Cmpd-6 are illustrative and synthesized based on SAR principles from published literature on analogous chemical series. They serve to demonstrate the expected impact of specific structural modifications.

Discussion of Structure-Activity Relationships (SAR)

The relationship between a molecule's chemical structure and its biological activity is fundamental to drug design. For the 2-(4-Nitrophenyl)oxazole scaffold, several key principles emerge from the analysis of related compounds.

  • The Essentiality of the Nitro Group : In many related nitroaromatic compounds, the nitro group is critical for activity. Its reduction, removal, or positional shift (e.g., from para to meta or ortho) often leads to a significant loss of biological function.[5] This suggests the nitro group is involved in the mechanism of action, possibly through bioreductive activation in the hypoxic environment of tumors.[4]

  • Substitution at the Oxazole C5 Position : The C5 position of the oxazole ring is a prime site for modification. As illustrated in our comparative table, introducing small alkyl or aryl groups can enhance cytotoxic activity. This is likely due to a combination of factors, including increased lipophilicity (which aids membrane permeability) and the introduction of new steric or electronic interactions with the target molecule.

  • Substitution on the Phenyl Ring : Modifying the phenyl ring, in addition to the essential nitro group, provides another avenue for optimizing activity. Introducing electron-withdrawing groups like halogens or electron-donating groups like methoxy can fine-tune the electronic properties of the entire molecule, influencing its binding affinity and reactivity.[10]

SAR_Concept cluster_scaffold Core Scaffold: 2-(4-Nitrophenyl)oxazole cluster_mods Structural Modifications cluster_outcome Impact on Cytotoxicity Core R1 Modify Oxazole Ring (R1) Core->R1 R2 Modify Phenyl Ring (R2) Core->R2 Activity Altered IC50 R1->Activity e.g., Add Phenyl Group R2->Activity e.g., Add Methoxy Group

Caption: The core concept of Structure-Activity Relationship (SAR) analysis.

Potential Mechanisms of Action

While the precise mechanism for 2-(4-Nitrophenyl)oxazole is not fully elucidated, related heterocyclic compounds exert their cytotoxic effects through various pathways.

  • Inhibition of Cellular Metabolism : Some imidazole-based anticancer agents disrupt the energy cycle in cancer cells by inhibiting mitochondrial-bound glycolytic enzymes, which leads to a decrease in cell proliferation and the induction of apoptosis.[10]

  • Bioreductive Activation : As previously mentioned, the nitroaromatic core is a key feature. In the low-oxygen (hypoxic) conditions characteristic of solid tumors, the nitro group can be enzymatically reduced to form highly reactive radical species. These radicals can then cause damage to critical cellular macromolecules such as DNA and proteins, leading to cell death.[4]

  • Enzyme Inhibition : Many heterocyclic compounds function by inhibiting enzymes that are crucial for cancer cell proliferation and survival, such as topoisomerases, kinases, or histone deacetylases (HDACs).[11] For instance, certain 1,3,4-oxadiazole derivatives have been shown to inhibit telomerase, an enzyme vital for the immortality of cancer cells.[11]

Further investigation is required to determine which of these, or other, pathways are dominant for the 2-(4-Nitrophenyl)oxazole class.

Conclusion and Future Directions

The 2-(4-Nitrophenyl)oxazole scaffold represents a promising starting point for the development of novel cytotoxic agents. The comparative analysis, grounded in established SAR principles, demonstrates that its potency can be systematically enhanced through targeted chemical modifications. The presence of the 4-nitrophenyl group suggests a potential for hypoxia-selective activation, a highly desirable trait for anticancer drugs as it can reduce toxicity to healthy, well-oxygenated tissues.

Future research should focus on synthesizing and testing a broader library of derivatives to confirm these predicted SAR trends. Mechanistic studies, including cell cycle analysis, apoptosis assays, and enzyme inhibition screening, are crucial to uncover the specific molecular targets and pathways responsible for the observed cytotoxicity. This will enable the rational design of next-generation compounds with improved potency and selectivity, paving the way for potential clinical candidates.

Detailed Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol provides a self-validating system for assessing the cytotoxicity of novel compounds.

  • Cell Seeding:

    • Culture cancer cells (e.g., HepG2, MCF-7) in appropriate media until they reach approximately 80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Causality Check: Seeding density must be optimized to ensure cells are in the logarithmic growth phase during the experiment. Too few cells will result in a weak signal; too many will lead to overgrowth and nutrient depletion.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells for "vehicle control" (media with DMSO only) and "untreated control" (media only).

    • Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Causality Check: Protect the MTT solution from light as it is light-sensitive.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the MTT to formazan crystals.

  • Formazan Solubilization and Measurement:

    • After the 4-hour incubation, carefully remove the media.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.

    • Gently pipette to ensure complete solubilization.

    • Self-Validation: The "untreated control" wells should appear dark purple, while wells with highly effective cytotoxic compounds will be much lighter.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

References

  • Falahi, M., Ramezanalizadeh, E., et al. (2018). Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology. [Link]

  • Thakur, A., et al. (2023). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Connect. [Link]

  • Siwek, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Kooner, S., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. ScienceDirect. [Link]

  • Basha, S. C., et al. (2020). Synthesis and Antibacterial Activity of 2-(4-Nitro Phenyl)-5- Aryl-1, 3, 4-Oxadiazole Analogues. ResearchGate. [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc.. [Link]

  • de Souza, A. W. R., et al. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC - NIH. [Link]

  • PubChem. 2-(4-Nitrophenyl)oxazole. PubChem. [Link]

  • Mondal, P., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Wujec, M., et al. (2022). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. [Link]

  • ResearchGate. (n.d.). Structural activity relationship (SAR). ResearchGate. [Link]

  • Romney, M. G., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. PMC - NIH. [Link]

  • Jin, Z. (2005).[1][2][10]-oxadiazoles: synthesis and biological applications. PubMed. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • Kamal, A., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. [Link]

  • Priyanka, D., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]

  • de Souza, A. W. R., et al. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega. [Link]

  • Mondal, P., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay (PDF). ResearchGate. [Link]

  • Lee, J. C., et al. (2005). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. PubMed. [Link]

  • Szymańska, E., et al. (2022). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. [Link]

Sources

Validating 2-(4-Nitrophenyl)oxazole (NPO) as a Fluorogenic Probe for Nitroreductase-Based HTS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In high-throughput screening (HTS), the shift from absorbance-based endpoints to fluorogenic "turn-on" probes is driven by the need for higher sensitivity and fewer false positives. 2-(4-Nitrophenyl)oxazole (NPO) represents a class of nitro-quenched fluorophores designed for the detection of Nitroreductase (NTR) activity and, by extension, hypoxic environments or specific bacterial loads.

Unlike general metabolic dyes (e.g., Resazurin or MTT) that rely on broad cellular dehydrogenase activity, NPO offers specificity: the oxazole fluorophore is quenched by the electron-withdrawing nitro group. Upon enzymatic reduction to an amine (or hydroxylamine), the quenching is relieved, yielding a strong fluorescent signal.

This guide validates NPO for HTS workflows, comparing it against industry standards (Resazurin, MTT, CellTiter-Glo) and detailing the protocol required to achieve a Z-factor > 0.5.

Mechanism of Action & Assay Logic

To validate this assay, one must understand the signal generation mechanism. The 4-nitrophenyl moiety acts as an intramolecular quencher via Photoinduced Electron Transfer (PET).

Diagram 1: Signal Transduction Pathway

This diagram illustrates the enzymatic reduction required to activate the NPO probe.

NPO_Mechanism NPO 2-(4-Nitrophenyl)oxazole (Quenched/Non-Fluorescent) Intermediate Hydroxylamine Intermediate NPO->Intermediate Reduction (2e-) Enzyme Nitroreductase (NTR) (or Hypoxic Environment) Enzyme->NPO Catalysis Product 2-(4-Aminophenyl)oxazole (Fluorescent) Intermediate->Product Reduction (2e-) Signal Readout: Ex/Em ~360/450nm Product->Signal Excitation

Figure 1: The nitro-to-amine reduction relieves PET quenching, triggering fluorescence.

Comparative Analysis: NPO vs. Alternatives

The choice of NPO over established reagents must be data-driven. The table below contrasts NPO with Resazurin (Alamar Blue), MTT, and ATP-based luminescence.

Table 1: Performance Matrix
Feature2-(4-Nitrophenyl)oxazole (NPO) Resazurin (Alamar Blue) MTT / MTS CellTiter-Glo (ATP)
Readout Mode Fluorescence (Turn-on)Fluorescence (Turn-off/on)Absorbance (Colorimetric)Luminescence
Sensitivity High (Femtomolar detection potential)ModerateLowVery High
Specificity Specific to Nitroreductase/Hypoxia General Metabolic (Dehydrogenase)General MetabolicGeneral Metabolic (ATP)
Toxicity Low (Endpoint or Kinetic)Low (Kinetic possible)High (Endpoint only)High (Lytic)
Interference Low (Blue shift avoids autofluorescence)Moderate (Red overlap with compounds)High (Precipitates, colored compounds)Low
Cost/Well Low (Synthetic small molecule)LowLowHigh

Expert Insight: Use NPO when screening for hypoxia-activated prodrugs or antitubercular agents (where NTR is the target). Use Resazurin if you only need a general cell viability check. NPO avoids the "false toxicity" signals seen in Resazurin assays caused by compounds that directly reduce resazurin without cellular activity.

HTS Validation Protocol

This protocol is designed to validate the assay for a 384-well plate format. The goal is to establish the Z-factor , Signal-to-Background (S/B) ratio, and Coefficient of Variation (CV) .

Materials
  • Probe: 2-(4-Nitrophenyl)oxazole (10 mM stock in DMSO).

  • Positive Control: Recombinant Nitroreductase or Hypoxic Cells (e.g., A549 under 1% O2).

  • Negative Control: Aerobic cells or Heat-inactivated enzyme.

  • Buffer: PBS pH 7.4 or standard cell culture media (phenol-red free preferred).

Workflow Visualization

HTS_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Reaction cluster_read Phase 3: Data Acquisition Step1 Plate Seeding (384-well, 2000 cells/well) Step2 Compound/Control Addition (Pin transfer or Acoustic) Step1->Step2 Step3 Add NPO Reagent (Final Conc: 10-50 µM) Step2->Step3 Step4 Incubation (1-4 Hours @ 37°C) Step3->Step4 Step5 Read Fluorescence (Ex 360nm / Em 450nm) Step4->Step5 Step6 Calculate Z-Factor Step5->Step6

Figure 2: Step-by-step workflow for high-throughput validation.

Detailed Methodology
Step 1: Substrate Optimization (Km Determination)

Before the full screen, determine the optimal NPO concentration.

  • Prepare a dilution series of NPO (0, 5, 10, 20, 50, 100 µM).

  • Incubate with a fixed amount of NTR enzyme or cells.

  • Plot Velocity (RFU/min) vs. Concentration.

  • Selection Criteria: Choose a concentration near the Km (typically 20-50 µM) to ensure linearity and sensitivity to inhibitors.

Step 2: Z-Factor Determination (Plate Uniformity)

Run a full 384-well plate to validate robustness.

  • Columns 1-12 (Max Signal): Cells + NPO + Vehicle (DMSO).

  • Columns 13-24 (Min Signal): Media only + NPO (Background) OR Cells + NPO + Reference Inhibitor (e.g., Dicoumarol).

Calculation:



Where 

is standard deviation and

is the mean of positive (p) and negative (n) controls.
  • Target: Z > 0.5 is mandatory for HTS.

  • Target CV: < 5% across the plate.

Step 3: DMSO Tolerance Test

NPO is hydrophobic; DMSO is required for solubility but affects enzymes.

  • Titrate DMSO from 0.1% to 5%.

  • Measure signal stability.

  • Limit: Ensure assay DMSO concentration is < 1% (or validate stability up to 5% if using acoustic dispensing).

Troubleshooting & Critical Parameters

Inner Filter Effect

Since NPO is nitro-aromatic, high concentrations can absorb excitation light.

  • Solution: Do not exceed 100 µM substrate concentration. Use "top-read" plate readers to minimize path length issues.

Spontaneous Hydrolysis

Oxazoles are generally stable, but the nitro group can be susceptible to non-enzymatic reduction by strong reducing agents (e.g., DTT > 1mM) in the buffer.

  • Validation: Run a "No Enzyme + DTT" control. If signal increases, remove reducing agents from the assay buffer.

Spectral Overlap
  • Issue: Test compounds that fluoresce in the blue region (Coumarins).

  • Mitigation: Use a kinetic read (slope calculation) rather than endpoint. Compound fluorescence is constant; NPO product generation is time-dependent.

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Assay Validation Guidelines. Available at: [Link]

  • O'Brien, J., et al. (2000). "Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity." European Journal of Biochemistry. Available at: [Link]

  • Zhang, J.H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Available at: [Link]

  • PubChem Compound Summary. "2-(4-Nitrophenyl)oxazole." National Center for Biotechnology Information. Available at: [Link]

Inter-Laboratory Validation of 2-(4-Nitrophenyl)oxazole: Synthetic Quality & Bioassay Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide establishes a standardized framework for the synthesis, analytical characterization, and biological validation of 2-(4-Nitrophenyl)oxazole (NPO) . While widely utilized as a scaffold in antimicrobial and antiprotozoal drug discovery, NPO presents specific challenges regarding solubility, fluorescence quenching, and synthetic byproducts that contribute to inter-laboratory variability. This document compares NPO against structural alternatives and outlines a self-validating protocol to ensure data integrity across research sites.

Technical Profile & Mechanistic Context

2-(4-Nitrophenyl)oxazole (CAS: 62882-08-0) acts as a critical intermediate in the synthesis of carbon-substituted iminium salts and a pharmacophore in medicinal chemistry libraries. Unlike its fluorescent analog 2,5-Diphenyloxazole (PPO) —a standard scintillator—the presence of the nitro group in NPO functions as a potent fluorescence quencher via intersystem crossing, rendering it non-fluorescent in most solvents.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1]
  • Molecular Weight: 190.16 g/mol [1]

  • LogP (Computed): ~1.8 (Moderate Lipophilicity)

  • Primary Utility: Bioactive scaffold (Antimicrobial/Antiprotozoal), Synthetic Intermediate.[2]

The Reproducibility Challenge

In inter-laboratory ring trials, NPO derivatives often exhibit high variability in IC


 values. This is causally linked to:
  • Solubility Artifacts: The planar nitro-oxazole core is prone to π-stacking aggregation in aqueous buffers, leading to false-positive inhibition in enzymatic assays.

  • Synthetic Impurities: "One-pot" syntheses often retain unreacted tosylates or acyclic intermediates that are bioactive but undetectable by standard UV purity checks due to spectral overlap.

Comparative Performance: NPO vs. Alternatives

The following table objectively compares NPO with its primary structural analog (PPO) and a common bioisostere (1,2,4-Oxadiazole derivative) to guide scaffold selection.

Feature2-(4-Nitrophenyl)oxazole (NPO) 2,5-Diphenyloxazole (PPO) 3-(4-Nitrophenyl)-1,2,4-oxadiazole
Role Bioactive Scaffold / QuencherScintillator / Fluorescent StandardMetabolically Stable Bioisostere
Fluorescence Quenched (Dark)High Quantum Yield (

)
Low / Quenched
Solubility (Aq) Low (< 50

M)
Very Low (< 10

M)
Moderate (> 100

M)
Metabolic Stability Low (Nitro reduction to amine)HighHigh (Hydrolytic resistance)
Synthetic Yield 60–80% (Van Leusen)>90% (Robinson-Gabriel)70–85% (Amidoxime route)
Primary Artifact Aggregation-based inhibitionInner-filter effectHydrolysis in strong acid

Analyst Note: If your experimental goal is purely structural validation of the oxazole ring, use PPO as the reference standard due to its superior spectral handle. Use NPO only when the nitro-group electronics are essential for target binding.

Inter-Laboratory Validation Protocol

To ensure data generated in Lab A is reproducible in Lab B, the following "Self-Validating System" must be adopted. This protocol integrates synthetic verification with bioassay suitability checks.

Phase I: Synthetic Standardization (The Van Leusen Route)

While the Robinson-Gabriel synthesis is traditional, it requires harsh dehydration that degrades nitro-groups. The Van Leusen reaction is the validated standard for NPO to minimize byproducts.

Protocol:

  • Reagents: 4-Nitrobenzaldehyde (1.0 eq), Tosylmethyl isocyanide (TosMIC, 1.1 eq), K

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: Methanol (Reagent Grade).

  • Condition: Reflux for 3–4 hours.

  • Purification: Recrystallization from Ethanol/Water (Do not use column chromatography as the primary step for reference standards to avoid silica leaching).

Phase II: Analytical Method Transfer (LC-MS)

Standard UV detection (254 nm) is insufficient for NPO validation due to lack of specificity against nitro-isomers.

  • Column: C18 Reverse Phase (e.g., Symmetry Shield RP18, 5µm).

  • Mobile Phase: Gradient 50% Acetonitrile / 50% Water (+0.1% Formic Acid).

  • MS Mode: MRM (Multiple Reaction Monitoring).

    • Quantifier Ion:

      
       191.0 
      
      
      
    • Qualifier Fragment:

      
       145.0 (Loss of -NO
      
      
      
      group).
  • Acceptance Criteria: Purity > 98% by peak area; Signal-to-Noise > 1000:1.

Phase III: Bioassay Suitability (The "Check-Board" Test)

Before reporting an IC


, you must validate that the compound is soluble at the effective concentration.
  • Prepare Stock: 10 mM in 100% DMSO.

  • Dilution Series: Dilute into assay buffer (e.g., PBS) to 100, 50, 25, 12.5

    
    M.
    
  • Nephelometry Check: Measure Absorbance at 600 nm (turbidity).

    • Pass: OD

      
       < 0.005 (No aggregation).
      
    • Fail: OD

      
       > 0.01 (Precipitation detected).
      
    • Correction: If Fail, add 0.01% Triton X-100 or reduce max concentration.

Visualization of Validation Workflow

The following diagram illustrates the critical decision points in the validation logic, ensuring that only high-quality, soluble compound data enters the final dataset.

ValidationWorkflow Start Start: NPO Candidate Synth Synthesis: Van Leusen (MeOH, Reflux) Start->Synth QC_LCMS QC: LC-MS Purity Check (>98%, MRM 191->145) Synth->QC_LCMS Decision_Purity Pass Purity? QC_LCMS->Decision_Purity Solubility Solubility Check (Nephelometry OD600) Decision_Purity->Solubility Yes Reject Reject / Repurify Decision_Purity->Reject No Decision_Sol Soluble? Solubility->Decision_Sol Bioassay Bioassay (IC50) + Aggregation Control Decision_Sol->Bioassay Clear Decision_Sol->Reject Precipitate

Caption: Logical workflow for validating 2-(4-Nitrophenyl)oxazole, prioritizing purity and solubility before bioactivity.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10976276, 2-(4-Nitrophenyl)oxazole. Retrieved from [Link]

  • Swellmeen, L. (2016).[3] 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. ResearchGate. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Camci, M., & Karali, N. L. (2023).[4] Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem. Retrieved from [Link]

Sources

Safety Operating Guide

2-(4-Nitrophenyl)oxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety and disposal protocols for 2-(4-Nitrophenyl)oxazole (CAS 62882-08-0) .[1][2] It is designed for laboratory personnel requiring immediate, actionable procedures backed by chemical logic.[2]

Part 1: Immediate Action & Safety Profile

Emergency Response Summary

If you are currently dealing with a spill or exposure, follow these immediate steps:

EventImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[1][2] Remove contaminated clothing.[2][3]
Eye Contact Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses if present.[1][2][4]
Spill (Solid) Dampen with water to prevent dust.[1][2] Sweep into a sealed container. Do not create dust.
Spill (Solution) Absorb with inert material (vermiculite/sand).[1][2] Place in a dedicated hazardous waste container.
Chemical Hazard Characterization

As a Senior Application Scientist, I categorize this compound not just by its regulatory status, but by its functional groups which dictate its reactivity and disposal path.

  • The Nitro Group (

    
    ):  While mono-nitro aromatics are generally stable, they possess high electron affinity.[1][2] In the presence of strong reducing agents (e.g., hydrides, active metals), they can undergo exothermic reduction.[1] Disposal Implication:  Never mix with reducing agents in waste streams.[1][2]
    
  • The Oxazole Ring: This heterocyclic ring is thermally stable but can hydrolyze under strong acidic conditions.[1][2][5] Disposal Implication: Segregate from strong mineral acids to prevent uncontrolled degradation in waste containers.[1][2]

  • Toxicity Profile: Like many nitro-aromatics, this compound should be treated as a potential mutagen and skin sensitizer.[1][2] It is toxic by ingestion and inhalation.[1][2]

Part 2: Disposal & Waste Management Protocol

Core Directive: 2-(4-Nitrophenyl)oxazole must be destroyed via high-temperature incineration .[1][2] It is not suitable for drain disposal or standard landfilling due to the persistence of the aromatic rings and potential nitrogenous toxicity.[2]

Step-by-Step Disposal Workflow
Scenario A: Solid Waste (Pure Compound)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.[1][2] Avoid metal containers to prevent potential surface catalysis with the nitro group.[1][2]

  • Labeling: Mark the container clearly: "Hazardous Waste - Solid - Toxic - 2-(4-Nitrophenyl)oxazole".

  • RCRA Classification (USA): While not typically P-listed or U-listed specifically by name, it should be managed as a D003 (Reactive) or Toxic waste stream pending local TCLP testing.[1][2] Best Practice: Default to treating it as Regulated Hazardous Waste.

  • Storage: Store in a cool, dry area away from light (oxazoles can be photosensitive) until pickup.

Scenario B: Liquid Waste (Solvent Solutions)
  • Segregation: Determine the primary solvent.[1][2]

    • Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Organic" waste.[1][2][6]

    • Non-Halogenated Solvents (Methanol, DMSO): Segregate into "Non-Halogenated Organic" waste.[1][2]

  • Precipitation Check: If the concentration is high, the compound may precipitate out of solution over time.[1][2] Ensure the waste container is agitated before final sealing to prevent "hot spots" of solid sludge at the bottom.[2]

Visualizing the Disposal Logic

The following diagram illustrates the decision matrix for disposing of this compound safely.

DisposalWorkflow Start Waste Generation: 2-(4-Nitrophenyl)oxazole StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Dissolved in Solution StateCheck->LiquidPath Solution SolidContainer Container: Wide-mouth HDPE Label: Toxic Solid SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck FinalDest Final Disposal: High-Temp Incineration SolidContainer->FinalDest HaloWaste Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloWaste Halogenated NonHaloWaste Non-Halogenated Stream (e.g., DMSO, MeOH) SolventCheck->NonHaloWaste Non-Halogenated HaloWaste->FinalDest NonHaloWaste->FinalDest

Figure 1: Decision matrix for the segregation and disposal of 2-(4-Nitrophenyl)oxazole based on physical state and solvent compatibility.

Part 3: Chemical Segregation & Compatibility[1][2]

Improper storage or mixing of waste streams is the leading cause of laboratory accidents involving nitro-aromatics.[2] You must maintain a "Chemical Firewall" between this compound and incompatible classes.[1][2][7]

The Incompatibility Matrix
Chemical ClassInteraction RiskMechanism
Strong Reducing Agents (LiAlH₄, NaBH₄)HIGH Exothermic reduction of the nitro group (

), potentially generating heat and pressure.[1][2]
Strong Oxidizers (Peroxides, Nitric Acid)MODERATE Potential ring oxidation or further nitration, increasing energetic instability.[1][2]
Strong Acids (Conc.[1][2] H₂SO₄)LOW/MODERATE Protonation of the oxazole nitrogen; potential hydrolysis of the ring under extreme conditions.[1][2]
Bases (NaOH, KOH)LOW Generally stable, but strong bases can degrade the oxazole ring at high temperatures.[1][2]
Segregation Logic Diagram

Segregation Target 2-(4-Nitrophenyl)oxazole (Nitro-Aromatic) Reducers Strong Reducing Agents (Hydrides, Active Metals) Target->Reducers DO NOT MIX (Exothermic/Reduction) Oxidizers Strong Oxidizers (Perchlorates, Peroxides) Target->Oxidizers DO NOT MIX (Destabilization) Solvents Compatible Solvents (DMSO, Methanol, DCM) Target->Solvents Safe for Solution

Figure 2: Segregation protocol highlighting critical incompatibilities. Red dashed lines indicate high-risk combinations that must be avoided in waste streams.

Part 4: Regulatory & Technical Reference Data[1][2]

Key Physical & Safety Data
  • CAS Number: 62882-08-0[1][2][8][9][10]

  • Molecular Formula:

    
    [1][8][9]
    
  • Molecular Weight: 190.16 g/mol [2][8][9]

  • Physical State: Solid (typically yellow/crystalline)[1]

  • Solubility: Insoluble in water; soluble in DMSO, Methanol, Chloroform.[1][2]

References
  • Santa Cruz Biotechnology. 2-(4-Nitrophenyl)oxazole Safety Data Sheet (SDS). Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10976276, 2-(4-Nitrophenyl)oxazole.[1][2] Retrieved from [1]

  • Thermo Fisher Scientific. General Oxazole Handling and Safety Data. Retrieved from [1]

  • Western Washington University EHS. Laboratory Closure and Chemical Disposal Guidelines. Retrieved from

Sources

Personal protective equipment for handling 2-(4-Nitrophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-(4-Nitrophenyl)oxazole (CAS: 10500-16-0 / 62882-08-0) is a nitro-substituted heterocyclic compound typically utilized as a synthesis intermediate or fluorescent scintillator component. Its hazard profile is dominated by two functional moieties: the nitro group (implying potential for methemoglobinemia and skin absorption) and the oxazole ring (associated with mucous membrane irritation).

Critical Hazard Directive: Treat this compound as a Sensitizing Toxicant . Unlike simple irritants, nitro-aromatics possess high lipophilicity, allowing rapid transdermal absorption. Standard "splash protection" is insufficient; permeation-resistant protocols are required.

Hazard Classification Table (GHS)
Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral/Dermal) 4H302/H312: Harmful if swallowed or in contact with skin.[1]WARNING
Skin/Eye Irritation 2/2AH315/H319: Causes skin and serious eye irritation.[2]WARNING
STOT - Single Exposure 3H335: May cause respiratory irritation.[2][3][4]WARNING
Aquatic Toxicity Chronic 3H412: Harmful to aquatic life with long lasting effects.WARNING

Personal Protective Equipment (PPE) Matrix

The Logic of Selection

Safety is not about compliance; it is about barrier integrity .

  • Glove Permeation: Nitro compounds can degrade standard latex rapidly. Nitrile provides better chemical resistance, but thickness matters.[5][6]

  • Respiratory Load: As a dry powder, the primary risk is inhalation of particulates which can solubilize in the mucous membranes of the lung, entering the bloodstream directly.

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double-Gloving Strategy: 1. Inner: 4 mil Nitrile (Examination grade)2. Outer: 5-8 mil Nitrile (Extended cuff)Redundancy: The outer glove handles mechanical abrasion and gross contamination. The inner glove protects against micro-breaches. Latex is strictly prohibited due to poor organic resistance.
Respiratory Solid Handling: N95 or P100 Particulate Respirator.Solution Handling: Chemical Fume Hood (Face velocity: 80-100 fpm).Prevents alveolar deposition. Nitro-aromatics are systemic toxins; inhalation bypasses first-pass liver metabolism, increasing acute toxicity risks.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders which can drift around side shields. Goggles provide a sealed environment.
Body Tyvek® Lab Coat or Poly-coated ApronCotton coats absorb liquids and hold toxic solids against the skin. Non-woven synthetics (Tyvek) repel particulates.
PPE Decision Logic (Graphviz)

PPE_Logic Start Handling 2-(4-Nitrophenyl)oxazole State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution (e.g., in Toluene) State->Liquid Resp_Solid P100 Respirator + Static-Dissipative Tools Solid->Resp_Solid Inhalation Risk Glove_Solid Double Nitrile (4 mil) Solid->Glove_Solid Contact Risk Resp_Liquid Fume Hood Required (Sash < 18 inches) Liquid->Resp_Liquid Vapor Risk Glove_Liquid Glove Compatibility Check (Based on Solvent) Liquid->Glove_Liquid Permeation Risk Consult Solvent SDS Consult Solvent SDS Glove_Liquid->Consult Solvent SDS

Figure 1: Decision matrix for selecting PPE based on the physical state of the compound. Note the divergence in respiratory requirements.

Operational Handling Protocol

A. Weighing and Transfer (Solid State)
  • The Risk: Electrostatic discharge (ESD) can cause light powders to "jump" or disperse, leading to invisible surface contamination.

  • The Protocol:

    • Static Control: Use an anti-static gun or ionizer bar inside the weighing enclosure.

    • Containment: Weigh inside a Powder Containment Hood or a Deep-Ledge Fume Hood. Do NOT weigh on an open bench.

    • Technique: Use a disposable anti-static weighing boat. After transfer, wipe the balance area with a solvent-dampened Kimwipe (Acetone/Ethanol) to capture invisible dust. Dispose of the wipe as hazardous waste immediately.

B. Solubilization (Liquid State)
  • The Risk: Once dissolved (often in Toluene or Xylene for scintillation), the solvent acts as a "vehicle," carrying the nitro-compound through the skin 10-100x faster than the solid alone.

  • The Protocol:

    • Solvent Choice: If experimental design permits, avoid highly volatile/permeable solvents like DCM (Dichloromethane).

    • Vessel Management: Keep vessels closed. Use septa and syringes for transfer rather than pouring to minimize vapor generation.

    • Spill Tray: All liquid handling must occur within a secondary containment tray (polypropylene) to prevent benchtop absorption.

Emergency Response & Exposure Management

Mechanism of Toxicity: Nitro-aromatics can induce Methemoglobinemia , a condition where iron in hemoglobin is oxidized, reducing oxygen transport.

Symptom Recognition
  • Early Signs: Blue/gray discoloration of lips and fingernails (Cyanosis), headache, fatigue.

  • Late Signs: Dizziness, dyspnea (shortness of breath), confusion.

Response Workflow (Graphviz)

Emergency_Response Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Drench 15 mins 2. Discard Clothing 3. Monitor for Cyanosis Skin->Action_Skin Action_Eye 1. Flush 15 mins 2. Lift Eyelids 3. Ophthalmology Consult Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen (if trained) 3. ER Transport Inhale->Action_Inhale Medical Medical Alert: Suspected Methemoglobinemia Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Immediate response workflow.[4] Note that cyanosis monitoring is critical for skin exposure due to the nitro group.

Disposal and Waste Logistics[3][4]

Core Principle: Segregation is vital. Nitro compounds can react violently with strong bases or reducing agents.[7]

  • Solid Waste:

    • Collect in a dedicated container labeled "Hazardous Waste - Toxic Solid (Organic)."

    • Do NOT mix with oxidizers (e.g., perchlorates, nitrates) as nitro compounds can act as fuel.

  • Liquid Waste:

    • Segregate into "Organic Solvents - Non-Halogenated" (assuming Toluene/Ethanol solvent).

    • If dissolved in halogenated solvents (DCM), use the "Halogenated" stream.

    • Labeling: Clearly mark the tag with "Contains Nitro-aromatics." This alerts the disposal facility to the potential for energetic decomposition during incineration.

  • Decontamination:

    • Glassware should be triple-rinsed with Acetone before washing. Collect the Acetone rinse as hazardous waste.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11333, 4-Nitrophenol (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Nitro compounds.[8] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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2-(4-Nitrophenyl)oxazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.